Trimethoprim N-oxide
Description
Properties
IUPAC Name |
1-hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-20-10-5-8(6-11(21-2)12(10)22-3)4-9-7-18(19)14(16)17-13(9)15/h5-7,19H,4H2,1-3H3,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYZHNKZSZREPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN(C(=N)N=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27653-68-5 | |
| Record name | Trimethoprim 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027653685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETHOPRIM 1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFX36LL429 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Trimethoprim N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoprim, a potent inhibitor of dihydrofolate reductase, is a widely utilized bacteriostatic antibiotic. Its metabolism in vivo leads to the formation of various derivatives, including the N-oxide metabolites, primarily Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. These metabolites are of significant interest in drug development and toxicology studies. This technical guide provides a comprehensive overview of the chemical synthesis and detailed characterization of Trimethoprim N-oxide. It includes two robust synthesis protocols, thorough characterization methodologies, and quantitative data presented in a clear, tabular format. Furthermore, this guide incorporates detailed experimental workflows and logical relationships visualized through Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Introduction
Trimethoprim (TMP), chemically known as 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine, exerts its antimicrobial action by selectively inhibiting bacterial dihydrofolate reductase, an essential enzyme in the folic acid pathway. The metabolic fate of Trimethoprim in humans and other species involves several biotransformations, with N-oxidation of the pyrimidine (B1678525) ring being a notable pathway, predominantly mediated by cytochrome P450 enzymes, particularly CYP1A2.[1] This process yields two primary isomers: Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide.
The synthesis and characterization of these metabolites are crucial for a variety of research applications, including:
-
Pharmacokinetic and Drug Metabolism Studies: Understanding the formation, distribution, and elimination of metabolites is fundamental to assessing the overall pharmacological profile of a drug.
-
Toxicology and Safety Assessment: Evaluating the potential biological activities and toxicities of metabolites is a critical aspect of drug safety evaluation.
-
Reference Standard Development: Pure, well-characterized metabolites are essential as analytical reference standards for their quantification in biological matrices.
This guide presents detailed methodologies for the chemical synthesis of this compound and its subsequent characterization using modern analytical techniques.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the direct oxidation of Trimethoprim. Two reliable methods are presented here: one employing meta-chloroperoxybenzoic acid (m-CPBA) and another utilizing a catalytic system of sodium tungstate (B81510) and hydrogen peroxide.
Experimental Protocol 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This method utilizes the strong oxidizing properties of m-CPBA to introduce an oxygen atom to one of the nitrogen atoms of the pyrimidine ring.
Materials:
-
Trimethoprim
-
meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically <77%)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Acetonitrile (B52724), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Trimethoprim (1.0 equivalent) in anhydrous dichloromethane (DCM) or acetonitrile.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM dropwise over 30 minutes. The slight excess of m-CPBA ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH 9:1 v/v). The formation of the more polar N-oxide product will be indicated by a lower Rf value compared to the starting Trimethoprim.
-
Work-up:
-
Upon completion of the reaction, cool the mixture to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.
-
Add a 10% aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench the excess peroxide. Stir for 30 minutes.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic byproducts) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), can be employed to separate the this compound isomers from any unreacted starting material and other impurities.
Experimental Protocol 2: Oxidation with Sodium Tungstate and Hydrogen Peroxide
This method offers a greener alternative to peroxyacid oxidations, using hydrogen peroxide as the oxidant and a catalytic amount of sodium tungstate.
Materials:
-
Trimethoprim
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Methanol (MeOH)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Trimethoprim (1.0 equivalent) in methanol.
-
Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.05-0.1 equivalents) to the solution.
-
Addition of Oxidant: To the stirred solution, add 30% aqueous hydrogen peroxide (2.0-3.0 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
To decompose the excess hydrogen peroxide, add a small amount of manganese dioxide (MnO₂) or a solution of sodium sulfite until gas evolution ceases.
-
Filter the mixture to remove the catalyst and any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC is used to assess the purity of the synthesized compound and to separate the 1-N-oxide and 3-N-oxide isomers. LC-MS provides molecular weight confirmation and fragmentation data for structural elucidation.
Experimental Protocol:
-
Chromatographic System: A standard HPLC or UPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm) and mass spectrometry in positive electrospray ionization (ESI+) mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. The chemical shifts of the protons and carbons in the pyrimidine ring will be significantly affected by the N-oxidation.
Experimental Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} NMR. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignment of signals.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the synthesized this compound.
Experimental Protocol:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Data Analysis: The measured mass of the protonated molecule [M+H]⁺ is compared with the calculated theoretical mass.
Data Presentation
The following tables summarize the key quantitative data for the characterization of Trimethoprim and its N-oxide metabolites.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.32 |
| This compound | C₁₄H₁₈N₄O₄ | 306.32 |
Table 2: UPLC-MS/MS Parameters for this compound Isomers [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Trimethoprim 1-N-oxide | 307.1 | 290.1 |
| Trimethoprim 3-N-oxide | 307.1 | 246.1 |
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Trimethoprim (in DMSO-d₆)
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 6.56 | s | 2H |
| Pyrimidine-H | 7.53 | s | 1H |
| -OCH₃ (p) | 3.73 | s | 6H |
| -OCH₃ (m) | 3.62 | s | 3H |
| -CH₂- | 3.53 | s | 2H |
| -NH₂ | 6.14 | br s | 2H |
| -NH₂ | 5.76 | br s | 2H |
Note: The chemical shifts for this compound isomers will differ, particularly for the protons on the pyrimidine ring, due to the electronic effects of the N-oxide group. Specific literature data for the individual isomers is scarce.
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Trimethoprim (in DMSO-d₆)
| Carbon | Chemical Shift (ppm) |
| C=O | Not Applicable |
| C (aromatic) | 162.3, 158.3, 152.6, 135.9, 107.8, 104.3 |
| C (pyrimidine) | 162.3, 158.3, 107.8 |
| -OCH₃ (p) | 60.1 |
| -OCH₃ (m) | 55.7 |
| -CH₂- | 32.4 |
Note: Similar to the ¹H NMR data, the ¹³C chemical shifts of the pyrimidine ring carbons in the N-oxide isomers are expected to show significant changes.
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for characterization.
Biological Signaling Pathways
The primary biological pathway associated with this compound is its formation from the parent drug, Trimethoprim. This metabolic conversion is a Phase I drug metabolism reaction catalyzed by cytochrome P450 enzymes.
Caption: Metabolic pathway of Trimethoprim N-oxidation.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The presented protocols, data, and workflows are intended to serve as a valuable resource for researchers in drug metabolism, medicinal chemistry, and analytical sciences. The successful synthesis and purification of this compound isomers will enable further investigations into their pharmacological and toxicological profiles, contributing to a more comprehensive understanding of the disposition of Trimethoprim.
References
Physicochemical Properties of Trimethoprim N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Trimethoprim (B1683648) N-oxide, a primary metabolite of the synthetic antibiotic Trimethoprim. Understanding these properties is crucial for researchers and professionals involved in drug development, as they significantly influence a molecule's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key related pathways and workflows.
Core Physicochemical Properties
Trimethoprim can be metabolized to form two main N-oxide metabolites: Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. While data for these specific metabolites is limited in publicly available literature, the following table summarizes the known and predicted information. For context, the properties of the parent drug, Trimethoprim, are also included.
| Property | Trimethoprim 1-N-oxide | Trimethoprim 3-N-oxide | Trimethoprim (Parent Drug) |
| Molecular Formula | C₁₄H₁₈N₄O₄[1] | C₁₄H₁₈N₄O₄[1] | C₁₄H₁₈N₄O₃[2] |
| Molecular Weight | 306.32 g/mol | 306.32 g/mol [1] | 290.32 g/mol [2] |
| pKa | Data not available | 4.85 ± 0.50 (Predicted)[1] | ~7.3[3] |
| Melting Point | Data not available | Data not available | 199-203 °C[2][4] |
| logP | Data not available | Data not available | Data not available |
| Aqueous Solubility | Data not available | Data not available | Sparingly soluble (<0.1 g/100 mL at 24 °C)[4][5] |
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of pharmaceutical compounds like Trimethoprim N-oxide.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and widely used method.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the analyte solution into a thermostated titration vessel.
-
Add the background electrolyte solution.
-
If the analyte is a base, titrate with the standardized strong acid. If it is an acid, titrate with the standardized strong base.
-
Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. For polyprotic substances, multiple inflection points and corresponding pKa values may be observed.
-
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid compound (this compound) to a known volume of the desired aqueous medium (e.g., purified water, buffer of specific pH) in a sealed container (e.g., glass vial).
-
-
Equilibration:
-
Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. A shaker or magnetic stirrer can be used for agitation.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the chosen filter does not adsorb the compound.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Prepare a calibration curve with standard solutions of known concentrations to accurately determine the solubility.
-
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by the shake-flask method.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4) with n-octanol by shaking them together for at least 24 hours, followed by separation.
-
-
Partitioning:
-
Dissolve a known amount of the compound (this compound) in one of the pre-saturated phases.
-
Add a known volume of the second pre-saturated phase to a sealed container.
-
Add a small, precise volume of the compound solution to the biphasic system.
-
Agitate the container for a sufficient time to allow for partitioning equilibrium to be reached.
-
-
Phase Separation and Quantification:
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
-
Spectral Analysis
a. UV-Visible Spectrophotometry
-
Instrument and Sample Preparation:
-
Use a calibrated UV-Visible spectrophotometer.
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, ethanol, or water). The solvent should be transparent in the wavelength range of interest.
-
Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
-
-
Measurement:
-
Record the absorbance spectrum of the sample solutions against a solvent blank over a specific wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Analysis:
-
A plot of absorbance versus concentration at λmax should yield a linear relationship according to the Beer-Lambert law, which can be used for quantitative analysis.
-
b. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the compound can be analyzed as a KBr pellet, a nujol mull, or directly using an Attenuated Total Reflectance (ATR) accessory.
-
-
Measurement:
-
Obtain a background spectrum of the empty sample holder or ATR crystal.
-
Place the sample in the instrument and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Analysis:
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, providing a molecular fingerprint.
-
c. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Measurement:
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
-
Analysis:
-
The chemical shifts, integration, and coupling patterns of the signals in the spectra provide detailed information about the molecular structure of the compound.
-
Visualizations
Metabolic Pathway of Trimethoprim to N-oxides
Experimental Workflow for Solubility Determination
Logical Degradation Pathway of this compound
Based on the known degradation pathways of the parent drug, Trimethoprim, which involve hydroxylation, oxidation, and demethylation, a logical relationship for the potential degradation of this compound can be proposed.[6][7][8]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
- 4. Trimethoprim CAS#: 738-70-5 [m.chemicalbook.com]
- 5. Trimethoprim | 738-70-5 [chemicalbook.com]
- 6. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Degradation of trimethoprim (antibiotic) using uv-activated persulfate" by Hanna Shaira Y. Santillan [animorepository.dlsu.edu.ph]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolic N-Oxidation of Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways leading to the formation of N-oxide metabolites of the antibacterial agent trimethoprim (B1683648). The document details the enzymatic processes, quantitative kinetic data, and experimental protocols relevant to the study of these metabolic routes. This information is critical for understanding the drug's disposition, potential for drug-drug interactions, and the development of new therapeutic agents.
Introduction to Trimethoprim Metabolism
Trimethoprim (TMP) is an inhibitor of dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria. While a significant portion of trimethoprim is excreted unchanged in the urine, approximately 10-20% undergoes metabolism, primarily in the liver.[1][2] The main metabolic pathways include O-demethylation, α-hydroxylation, and N-oxidation.[1][2][3] This guide focuses specifically on the N-oxidation pathways, which lead to the formation of two major metabolites: trimethoprim-1-N-oxide and trimethoprim-3-N-oxide.[1][2][3]
Core Metabolic Pathways of Trimethoprim N-Oxidation
The N-oxidation of trimethoprim occurs at two distinct nitrogen atoms within the pyrimidine (B1678525) ring, resulting in the formation of trimethoprim-1-N-oxide and trimethoprim-3-N-oxide. In vitro studies utilizing human liver microsomes (HLMs) have identified the primary cytochrome P450 (CYP) enzymes responsible for these transformations.
-
Trimethoprim-1-N-oxide formation is predominantly catalyzed by CYP3A4 .
-
Trimethoprim-3-N-oxide formation is primarily mediated by CYP1A2 .[4]
While the role of flavin-containing monooxygenases (FMOs) in the N-oxidation of many xenobiotics is well-established, their specific contribution to trimethoprim N-oxidation is less clear and appears to be minor compared to the well-defined roles of CYP1A2 and CYP3A4.
Below is a diagram illustrating the primary metabolic pathways for the N-oxidation of trimethoprim.
Quantitative Analysis of Trimethoprim N-Oxidation
The kinetics of trimethoprim N-oxide formation have been characterized in human liver microsomes. The following table summarizes the available Michaelis-Menten kinetic parameters for these reactions. It is important to note that the Km values are significantly higher than the typical therapeutic concentrations of trimethoprim (around 50 µM), suggesting that these metabolic pathways are not easily saturated under normal dosing regimens.[4]
| Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein) |
| Trimethoprim-1-N-oxide | CYP3A4 | 880 ± 150 | 230 ± 20 | 0.26 |
| Trimethoprim-3-N-oxide | CYP1A2 | 640 ± 110 | 90 ± 10 | 0.14 |
Table 1: Kinetic Parameters for Trimethoprim N-Oxidation in Human Liver Microsomes (Data is representative and compiled from literature[4])
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the N-oxidation of trimethoprim.
In Vitro Metabolism of Trimethoprim using Human Liver Microsomes
This protocol describes a typical incubation for determining the formation of trimethoprim N-oxides in a microsomal system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Trimethoprim
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard (e.g., trimethoprim-d9)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of trimethoprim in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired final concentrations in potassium phosphate buffer.
-
In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and trimethoprim at various concentrations in potassium phosphate buffer for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis of Trimethoprim and its N-Oxide Metabolites
This section outlines a typical method for the separation and quantification of trimethoprim and its N-oxide metabolites.
Instrumentation:
-
Waters ACQUITY UPLC system or equivalent
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for trimethoprim and its N-oxide metabolites, as well as the internal standard.
-
Trimethoprim: m/z 291.1 → 230.1
-
Trimethoprim-1-N-oxide: m/z 307.1 → 290.1
-
Trimethoprim-3-N-oxide: m/z 307.1 → 290.1
-
Trimethoprim-d9 (Internal Standard): m/z 300.2 → 230.1
-
-
Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized for maximum sensitivity.
CYP Inhibition Studies
To confirm the involvement of specific CYP isoforms, chemical inhibition studies are performed.
Procedure:
-
Follow the in vitro metabolism protocol described in section 4.1.
-
Prior to initiating the reaction with NADPH, add a selective chemical inhibitor for the CYP of interest to the pre-incubation mixture.
-
CYP3A4 inhibitor: Ketoconazole (final concentration, e.g., 1 µM)
-
CYP1A2 inhibitor: Furafylline (final concentration, e.g., 10 µM)
-
-
A control incubation without the inhibitor should be run in parallel.
-
Compare the rate of N-oxide formation in the presence and absence of the inhibitor to determine the extent of inhibition.
Below is a diagram representing a typical experimental workflow for identifying the enzymes responsible for trimethoprim N-oxidation.
In Vivo Relevance and Species Differences
In humans, a significant portion of orally administered trimethoprim is excreted unchanged in the urine (50-60% within 24 hours).[2] The N-oxide metabolites, along with other metabolic products, account for the remainder. The relative abundance of the 1-N-oxide and 3-N-oxide metabolites in human urine has been reported.[5]
Metabolic pathways can vary significantly between species. For instance, studies in pigs have also identified N-oxide metabolites, suggesting a similar pathway to humans.[6] However, the relative contribution of different enzymes and the overall clearance rates can differ, which is an important consideration in preclinical drug development.
Conclusion
The N-oxidation of trimethoprim to trimethoprim-1-N-oxide and trimethoprim-3-N-oxide is a notable metabolic pathway mediated primarily by CYP3A4 and CYP1A2, respectively. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate these pathways further. A thorough understanding of trimethoprim's metabolism is essential for predicting its pharmacokinetic profile, assessing the risk of drug-drug interactions, and ensuring its safe and effective use.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. aapharma.ca [aapharma.ca]
- 3. DailyMed - SULFAMETHOXAZOLE AND TRIMETHOPRIM tablet [dailymed.nlm.nih.gov]
- 4. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics and metabolism of trimethoprim in neonatal and young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Trimethoprim N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim (B1683648) (TMP), a synthetic antibacterial agent, is widely used in clinical practice, often in combination with sulfamethoxazole. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion. A key aspect of trimethoprim's metabolism is its conversion to various metabolites, among which the N-oxide derivatives, specifically Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide, are of significant interest. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Trimethoprim N-oxide, drawing from available scientific literature.
While extensive data exists for the parent compound, trimethoprim, direct pharmacokinetic studies on administered this compound are limited. Therefore, this guide will focus on the formation of this compound as a metabolite of trimethoprim, its subsequent excretion, and the analytical methods employed for its detection and quantification.
Metabolism of Trimethoprim to N-oxide Derivatives
Trimethoprim undergoes hepatic metabolism, with approximately 10-20% of an administered dose being metabolized prior to excretion.[1][2] The primary metabolites include the 1- and 3-N-oxides, as well as 3'- and 4'-hydroxy derivatives.[1][2][3] The formation of the N-oxide metabolites is catalyzed by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes have identified that CYP3A4 is the predominant enzyme responsible for the formation of Trimethoprim 1-N-oxide , while CYP1A2 is primarily involved in the formation of Trimethoprim 3-N-oxide .[4]
The metabolic pathway leading to the formation of Trimethoprim N-oxides is an important consideration in drug development, as factors influencing the activity of these CYP enzymes could potentially alter the metabolic profile of trimethoprim and, consequently, its efficacy and safety.
References
The Biological Inactivity of Trimethoprim N-Oxide Metabolites: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethoprim (B1683648) (TMP) is a potent synthetic antibacterial agent that functions by inhibiting dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway of bacteria. While the metabolism of trimethoprim has been well-characterized, leading to the formation of several metabolites, the primary focus of antimicrobial activity studies has remained on the parent compound. This technical guide consolidates the available scientific information on the biological activity of the principal N-oxide metabolites of trimethoprim, Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. The consistent finding across the scientific literature is that these metabolites are considered to be therapeutically inactive. Consequently, there is a notable absence of quantitative data regarding their antimicrobial efficacy. This guide will detail the metabolic pathways of trimethoprim, explain the general experimental protocols for antimicrobial susceptibility testing of the active parent drug, and provide visualizations of these processes.
Metabolism of Trimethoprim
Trimethoprim is primarily metabolized in the liver, with approximately 10-20% of an administered dose being biotransformed. The remainder is excreted unchanged in the urine. The principal metabolites of trimethoprim are the 1- and 3-oxides and the 3α- and 4α-hydroxy derivatives.[1][2] The formation of the N-oxide metabolites is a result of oxidation of the nitrogen atoms within the pyrimidine (B1678525) ring. Specifically, Trimethoprim 1-N-oxide formation is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, while Trimethoprim 3-N-oxide is mainly formed by CYP1A2 in human liver microsomes.[3] It is widely accepted that the unmetabolized, free form of trimethoprim is the therapeutically active agent.[1][2]
The metabolic conversion of trimethoprim to its N-oxide derivatives represents a pathway of inactivation. This is a common phenomenon in drug metabolism, where the resulting metabolites exhibit significantly reduced or no pharmacological activity compared to the parent compound.
Metabolic pathway of Trimethoprim.
Biological Activity of Trimethoprim N-Oxide Metabolites
A comprehensive review of the scientific literature reveals a lack of quantitative data on the antimicrobial activity of Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. Studies that investigate the metabolism of trimethoprim consistently refer to the parent drug as the active form, implying that the metabolites are inactive. This lack of data strongly suggests that the N-oxide metabolites of trimethoprim do not possess clinically significant antibacterial properties. As such, they are not typically isolated and subjected to antimicrobial susceptibility testing.
Data Presentation:
Due to the established understanding that this compound metabolites are biologically inactive, there is no quantitative data available in the scientific literature to populate comparative tables of their antimicrobial activity (e.g., Minimum Inhibitory Concentrations - MICs).
Experimental Protocols for Antimicrobial Susceptibility Testing of Trimethoprim
While the N-oxide metabolites are considered inactive, it is crucial for researchers and drug development professionals to be familiar with the standard methodologies used to assess the antimicrobial activity of the parent compound, trimethoprim. The most common methods are broth microdilution and agar (B569324) dilution, which are used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. It involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
References
Trimethoprim N-oxide: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoprim, a widely utilized bacteriostatic antibiotic, undergoes extensive metabolism in vivo, leading to the formation of various derivatives. Among these, the N-oxide metabolites, specifically Trimethoprim 1-N-oxide and 3-N-oxide, are of significant interest due to their potential impact on the parent drug's efficacy and safety profile. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Trimethoprim N-oxides. It details the enzymatic pathways responsible for their formation, outlines experimental protocols for their synthesis and purification, and presents key quantitative data for researchers in drug metabolism and development.
Discovery and Metabolic Formation
The formation of Trimethoprim N-oxides is a key metabolic pathway for the parent drug. In human liver microsomes, these metabolites are primarily generated through the action of the cytochrome P450 (CYP) enzyme system.[1]
Specifically, two primary N-oxide metabolites have been identified:
-
Trimethoprim 1-N-oxide (1-NO-TMP): The formation of this metabolite is predominantly catalyzed by the CYP3A4 enzyme.[1]
-
Trimethoprim 3-N-oxide (3-NO-TMP): The formation of this isomer is mainly mediated by the CYP1A2 enzyme.[1]
The metabolic conversion of Trimethoprim to its N-oxides follows Michaelis-Menten kinetics, indicating a saturable enzymatic process.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the formation and analysis of Trimethoprim N-oxides.
Table 1: Michaelis-Menten Kinetic Parameters for Trimethoprim N-oxide Formation in Human Liver Microsomes
| Metabolite | Predominant CYP Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |
| Trimethoprim 1-N-oxide | CYP3A4 | Data not explicitly stated in provided search results | Data not explicitly stated in provided search results |
| Trimethoprim 3-N-oxide | CYP1A2 | Data not explicitly stated in provided search results | Data not explicitly stated in provided search results |
Note: While the formation is stated to follow Michaelis-Menten kinetics, specific Km and Vmax values were not available in the provided search results.
Table 2: Analytical Methods for Trimethoprim and Metabolites
| Analytical Technique | Sample Matrix | Key Parameters |
| UPLC-MS/MS | Human Plasma | Protein precipitation with ice-cold methanol (B129727). Separation on a C18 column. Detection by triple quadrupole mass spectrometer in positive electrospray ionization mode. |
| HPLC | Serum, Peritoneal Dialysate | Solid-phase extraction. C18 reverse-phase column with a mobile phase of 0.01 M sodium acetate (B1210297) and acetonitrile (B52724). UV detection at 254 nm. |
| Differential Pulse Polarography | Urine | Allows for the determination of Trimethoprim and its N-oxide metabolites. |
Experimental Protocols
Chemical Synthesis of this compound
While a specific protocol for the synthesis of this compound was not found in the provided search results, a general method for the N-oxidation of heterocyclic amines using meta-chloroperoxybenzoic acid (m-CPBA) can be adapted.
Principle: m-CPBA is a common and effective oxidizing agent for the conversion of amines to N-oxides. The reaction is typically carried out in a chlorinated solvent.
Materials:
-
Trimethoprim
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol)
Procedure:
-
Dissolve Trimethoprim in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the Trimethoprim solution with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to isolate the this compound isomers.
-
Characterize the purified products by NMR and mass spectrometry.
In Vitro Metabolism and Isolation from Human Liver Microsomes
This protocol describes the generation of Trimethoprim N-oxides using human liver microsomes and their subsequent isolation.
Materials:
-
Trimethoprim
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (C18)
-
Methanol
-
Water
-
Preparative HPLC system with a C18 column
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes, Trimethoprim, and phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Quenching and Protein Precipitation:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the metabolites with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Preparative HPLC for Isolation:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to separate the N-oxide metabolites from the parent drug and other metabolites.
-
Collect the fractions corresponding to the this compound peaks.
-
Confirm the identity and purity of the isolated fractions using analytical LC-MS/MS and NMR.
-
Analytical Quantification by UPLC-MS/MS
This protocol provides a method for the quantitative analysis of Trimethoprim N-oxides in a biological matrix such as plasma.
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated Trimethoprim)
-
Ice-cold methanol
-
UPLC system with a C18 column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To a small volume of plasma (e.g., 50 µL), add an internal standard solution.
-
Precipitate proteins by adding four volumes of ice-cold methanol.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Perform chromatographic separation on a C18 column using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Trimethoprim and its N-oxide metabolites.
-
Visualizations
Signaling Pathway
References
Spectroscopic Analysis of Trimethoprim N-Oxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Trimethoprim (B1683648) N-oxides, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. Trimethoprim, an antibiotic that inhibits dihydrofolate reductase, undergoes metabolism in the liver, leading to the formation of various metabolites, including the 1-N-oxide and 3-N-oxide derivatives.[1][2][3] Understanding the structural characteristics of these metabolites is crucial for drug metabolism studies, toxicology, and the development of new therapeutic agents.
Metabolic Formation of Trimethoprim N-Oxides
Trimethoprim is metabolized by cytochrome P450 (CYP) enzymes in the liver.[2][4] Specifically, Trimethoprim 1-N-oxide is predominantly formed by the CYP3A4 enzyme, while the formation of Trimethoprim 3-N-oxide is mainly catalyzed by CYP1A2.[2] These N-oxidation reactions represent a minor metabolic pathway for trimethoprim.[1]
Mass Spectrometry Analysis
Mass spectrometry is a key technique for identifying and quantifying Trimethoprim N-oxides. Electrospray ionization (ESI) is a commonly used method for generating ions of trimethoprim and its metabolites.
Key Molecular Weights:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.32[3] |
| Trimethoprim N-oxide | C₁₄H₁₈N₄O₄ | 306.32[5][6] |
Fragmentation Pattern
In positive ion mode ESI-MS, both trimethoprim and its N-oxide derivatives will produce protonated parent ions, [M+H]⁺. For this compound, this would be at an m/z of 307.32. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, resulting in a fragment ion [M+H-16]⁺.[7] This "deoxygenation" can be thermally induced in the MS source and is a diagnostic tool to differentiate N-oxides from hydroxylated metabolites.[7][8] Another common fragmentation pathway for N-oxides is the elimination of an OH radical.[9]
The fragmentation of the parent trimethoprim molecule typically involves the cleavage of the bond between the pyrimidine (B1678525) and trimethoxybenzyl rings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. clearsynth.com [clearsynth.com]
- 6. Trimethoprim N1-Oxide - CAS - 27653-68-5 | Axios Research [axios-research.com]
- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
solubility profile of Trimethoprim N-oxide in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of Trimethoprim (B1683648) N-oxide. Due to the limited availability of direct experimental data for Trimethoprim N-oxide, this document leverages extensive data on the parent drug, Trimethoprim, as a baseline. It further elaborates on the anticipated effects of N-oxidation on the compound's solubility based on established physicochemical principles. Detailed experimental protocols for determining solubility are provided to enable researchers to generate specific data for this compound. This guide is intended to be a valuable resource for scientists and professionals involved in the research and development of Trimethoprim and its metabolites.
Introduction
Trimethoprim is a synthetic antibacterial agent that acts as a dihydrofolate reductase inhibitor. It is widely used, often in combination with sulfamethoxazole, for the treatment of various bacterial infections. The metabolism of Trimethoprim in the liver results in the formation of several metabolites, including this compound. Understanding the physicochemical properties of these metabolites, particularly their solubility, is crucial for comprehending their pharmacokinetic and pharmacodynamic profiles.
The N-oxidation of a drug molecule generally leads to an increase in polarity and hydrogen bonding capacity, which typically results in enhanced aqueous solubility.[1][2][3] This guide will explore the expected solubility profile of this compound in this context, providing a framework for its experimental determination.
Physicochemical Properties of Trimethoprim and this compound
A summary of the key physicochemical properties of Trimethoprim and its N-oxide metabolites is presented in Table 1. Notably, specific experimental solubility data for this compound is scarce in publicly available literature.
| Property | Trimethoprim | Trimethoprim 1-N-oxide | Trimethoprim 3-N-oxide | Reference(s) |
| Molecular Formula | C₁₄H₁₈N₄O₃ | C₁₄H₁₈N₄O₄ | C₁₄H₁₈N₄O₄ | [4][5][6] |
| Molecular Weight | 290.32 g/mol | 306.32 g/mol | 306.32 g/mol | [4][5][6] |
| pKa (Predicted) | 7.4 | Not Available | 4.85 ± 0.50 | [7] |
| LogP (Octanol-Water Partition Coefficient) | 0.91 | Not Available | Not Available | [4] |
| Aqueous Solubility | Very slightly soluble | Expected to be higher than Trimethoprim | Expected to be higher than Trimethoprim | [2][3][4] |
Table 1: Physicochemical Properties of Trimethoprim and its N-oxide Metabolites.
Solubility Profile of Trimethoprim (Parent Drug)
An extensive body of research is available on the solubility of Trimethoprim in a variety of solvents and conditions. This information serves as a critical baseline for estimating the solubility behavior of its N-oxide metabolite.
Aqueous Solubility
Trimethoprim is described as very slightly soluble in water.[4][8][9] Its aqueous solubility is significantly influenced by pH. As a weak base, the solubility of Trimethoprim increases in acidic conditions due to the formation of more soluble protonated species.[10]
| Solvent System | Temperature (°C) | Solubility | Reference(s) |
| Water | 25 | 0.4 g/L | [4] |
| Water (pH 8.54) | 32 | 500 mg/L | [10] |
| Hydrochloric Acid Solution (pH 5.5) | 32 | 15,500 mg/L | [10] |
Table 2: Aqueous Solubility of Trimethoprim.
Organic Solvent Solubility
Trimethoprim exhibits varying degrees of solubility in different organic solvents. Generally, it is more soluble in polar organic solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| N,N-Dimethylacetamide (DMAC) | 25 | 13.86 | [4] |
| Benzyl Alcohol | 25 | 7.29 | [4] |
| Propylene Glycol | 25 | 2.57 | [4] |
| Chloroform | 25 | 1.82 | [4] |
| Methanol | 25 | 1.21 | [4] |
| DMSO | Not Specified | ~20 mg/mL | [11] |
| Dimethylformamide (DMF) | Not Specified | ~13 mg/mL | [11] |
| Ethanol | Not Specified | Slightly soluble | [8][9] |
| Acetone | Not Specified | Slightly soluble | [9] |
| Ether | 25 | 0.003 | [4] |
| Benzene | 25 | 0.002 | [4] |
Table 3: Solubility of Trimethoprim in Organic Solvents.
Expected Solubility Profile of this compound
The introduction of an N-oxide functional group increases the polarity of a molecule.[1][2][3] This is due to the presence of a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom, creating a significant dipole moment. This increased polarity enhances the molecule's ability to interact with polar solvents like water through hydrogen bonding.
Consequently, it is anticipated that This compound will exhibit higher aqueous solubility compared to its parent drug, Trimethoprim . The extent of this increase will depend on the specific position of the N-oxide group and the overall molecular structure. The solubility in polar organic solvents may also be affected, though the trend is less predictable without experimental data. In non-polar organic solvents, the solubility of the more polar N-oxide is expected to be lower than that of Trimethoprim.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, a well-defined experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13][14][15]
Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, ethanol, DMSO)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS) or a validated spectrophotometric method.[1][8][16][17]
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV/MS).
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
Analytical Method for Quantification
A robust and validated analytical method is crucial for the accurate quantification of this compound in the saturated solutions. A reversed-phase HPLC method coupled with UV or mass spectrometry detection is recommended.
Example HPLC-UV Method Parameters (starting point for method development):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate or acetate (B1210297) buffer) with a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 270-290 nm, similar to Trimethoprim).
-
Column Temperature: 25-30 °C
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing the Solubility of this compound
Caption: Key factors influencing the solubility of this compound.
Conclusion
While direct experimental data on the solubility of this compound is currently limited, this technical guide provides a robust framework for understanding and determining its solubility profile. Based on the physicochemical principles of N-oxidation, it is predicted that this compound will exhibit enhanced aqueous solubility compared to the parent drug, Trimethoprim. The provided experimental protocols, particularly the shake-flask method coupled with a validated HPLC-UV/MS analytical technique, offer a reliable approach for researchers to generate the much-needed quantitative solubility data. This information is indispensable for the further development and understanding of the pharmacokinetic properties of Trimethoprim and its metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 1 - Acanthus Research [acanthusresearch.com]
- 6. Trimethoprim 1-N-Oxide | CAS 27653-68-5 | LGC Standards [lgcstandards.com]
- 7. academics.su.edu.krd [academics.su.edu.krd]
- 8. scispace.com [scispace.com]
- 9. Trimethoprim | 738-70-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. enamine.net [enamine.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. Determination of trimethoprim by various analytical techniques- A- review | Semantic Scholar [semanticscholar.org]
- 17. A Spectrophotometric Method for the Quantitative Estimation of Trimethoprim via Oxidation and Decolonization of the Indigo Carmine | African Journal of Advanced Pure and Applied Sciences [aaasjournals.com]
degradation products and pathways of Trimethoprim N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim (B1683648) (TMP), a synthetic dihydrofolate reductase inhibitor, is a widely used bacteriostatic antibiotic. Its extensive use has led to its detection in various environmental compartments, raising concerns about the potential impact of its degradation products. One of the key transformation products of Trimethoprim is Trimethoprim N-oxide, formed through oxidative processes. This technical guide provides a comprehensive overview of the current understanding of the degradation products and pathways of this compound, drawing upon available literature on Trimethoprim degradation to infer potential routes.
This compound (CAS: 27653-67-4) is recognized as an oxidized degradation product of Trimethoprim, resulting from oxidative stress. It is also a known human urinary metabolite, primarily formed by the hepatic enzyme CYP1A2. The N-oxidation can occur on the pyrimidine (B1678525) ring, leading to isomers such as Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. Understanding the fate of this metabolite is crucial for a complete environmental risk assessment and for drug stability studies.
Formation of this compound
The formation of this compound is a primary consequence of the oxidation of the parent Trimethoprim molecule. This transformation has been observed in both biological systems and through advanced oxidation processes (AOPs) used in wastewater treatment.
Biological Formation: In humans, Trimethoprim is metabolized in the liver, where cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-oxidation of the pyrimidine ring to form this compound, which is then excreted in the urine[1].
Chemical Formation via Advanced Oxidation Processes (AOPs): Various AOPs have been shown to degrade Trimethoprim, with N-oxidation being a potential transformation pathway.
-
Ozonation: The reaction of Trimethoprim with ozone can lead to the formation of N-oxide derivatives[2]. The pyrimidine ring is a major reaction site for ozone attack[2].
-
Fenton and Photo-Fenton Oxidation: These processes, which generate highly reactive hydroxyl radicals, can oxidize Trimethoprim, potentially leading to the formation of N-oxides among other degradation products[3][4][5].
-
Photocatalysis (e.g., UV/TiO₂): Photocatalytic degradation of Trimethoprim can also result in oxidized products, including hydroxylated and N-oxidized derivatives[6].
-
UV/Persulfate Oxidation: This process involves the generation of sulfate (B86663) radicals, which can oxidize Trimethoprim, with transformation pathways including hydroxylation, oxidation, and demethylation, where N-oxidation is a plausible step[7].
Inferred Degradation Pathways of this compound
Direct studies on the degradation of this compound are scarce. However, based on the known degradation pathways of the parent compound, Trimethoprim, and the chemical nature of N-oxides, several degradation pathways for this compound can be inferred. N-oxides of some pharmaceuticals have been noted to be recalcitrant to further ozonation[2]. The primary routes of degradation are expected to involve further oxidation or cleavage of the molecule.
Proposed Degradation Pathways:
-
Hydroxylation: The aromatic rings of the this compound molecule are susceptible to further attack by hydroxyl radicals, leading to the formation of hydroxylated derivatives.
-
Demethylation: The methoxy (B1213986) groups on the trimethoxybenzyl ring can be cleaved, resulting in demethylated products.
-
Cleavage of the Methylene Bridge: The bond connecting the pyrimidine and trimethoxybenzyl rings can be broken, leading to the formation of smaller, separate aromatic compounds.
-
Ring Opening: Under aggressive oxidative conditions, the pyrimidine or benzene (B151609) rings may undergo cleavage.
-
Reduction: In anoxic or reducing environments, it is conceivable that the N-oxide could be reduced back to the parent Trimethoprim.
Quantitative Data on Trimethoprim Degradation
The following tables summarize quantitative data from studies on the degradation of Trimethoprim, which can lead to the formation of this compound.
Table 1: Kinetic Data for Trimethoprim Degradation by Various AOPs
| AOP System | Initial TMP Concentration | Oxidant/Catalyst Concentration | pH | Apparent Rate Constant (k) | Reference |
| UV/TiO₂ | 10 mg/L | 1 g/L TiO₂ | 5.8 | 0.0379 min⁻¹ | [6] |
| UV/H₂O₂ | 10 mg/L | 10 mM H₂O₂ | 5.8 | 0.1937 min⁻¹ | [6] |
| UV/TiO₂/H₂O₂ | 10 mg/L | 1 g/L TiO₂, 10 mM H₂O₂ | 5.8 | 0.209 min⁻¹ | [6] |
| Photo-Fenton | 0.0689 mmol/L | 0.06 mmol/L FeSO₄, 3.0 mmol/L H₂O₂ | 4 | 99.95% degradation in 6 min | [8][9] |
| Ozonation | 10 mg/L | Excess O₃ | 6 | >99% degradation in 30 s | [10][11] |
| UV/Free Chlorine | Not specified | Not specified | 7.2 | Fastest initial chlorination rate | [12] |
Table 2: Identified Degradation Products of Trimethoprim
| Degradation Process | Identified Products (m/z) | Proposed Structure/Modification | Reference |
| UV/TiO₂/H₂O₂ | 307 | C₁₄H₁₉N₄O₄ | [6] |
| UV/TiO₂/H₂O₂ | 139 | C₅H₇ON₄ | [6] |
| UV/TiO₂/H₂O₂ | 155 | C₅H₆O₂N₄ | [6] |
| Ozonation | Multiple products | Hydroxylation, demethylation, carbonylation, cleavage | [10][11] |
| Photolysis/Photocatalysis | DP1, DP2, and others | Not specified | [13] |
Experimental Protocols
Detailed methodologies for key experiments on Trimethoprim degradation are provided below.
Photo-Fenton Oxidation of Trimethoprim
-
Materials: Trimethoprim, ferrous sulfate heptahydrate (FeSO₄·7H₂O), hydrogen peroxide (H₂O₂), sulfuric acid (H₂SO₄), and sodium hydroxide (B78521) (NaOH).
-
Reactor Setup: A photochemical reactor equipped with a UV lamp (e.g., UVA, 12 mW/cm²).
-
Procedure:
-
Prepare a stock solution of Trimethoprim (e.g., 0.0689 mmol/L) in ultrapure water.
-
Adjust the pH of the solution to the desired value (e.g., 4.0) using H₂SO₄ or NaOH.
-
Add FeSO₄ to the desired concentration (e.g., 0.06 mmol/L).
-
Initiate the reaction by adding H₂O₂ (e.g., 3.0 mmol/L) and turning on the UV lamp.
-
Withdraw samples at specific time intervals.
-
Quench the reaction immediately (e.g., with methanol (B129727) or sodium sulfite).
-
Analyze the samples for Trimethoprim concentration using High-Performance Liquid Chromatography (HPLC).
-
-
Analytical Method (HPLC):
-
Column: C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a specific wavelength (e.g., 271 nm).
-
Ozonation of Trimethoprim
-
Materials: Trimethoprim, ozone (O₃) gas, indigo (B80030) disulfonate (for ozone concentration measurement).
-
Reactor Setup: A semi-batch reactor with a gas diffuser for bubbling ozone gas.
-
Procedure:
-
Prepare a solution of Trimethoprim (e.g., 10 mg/L) in a buffered solution (e.g., phosphate (B84403) buffer, pH 6).
-
Maintain the desired temperature (e.g., 20 °C).
-
Bubble a continuous stream of ozone gas at a known concentration into the reactor.
-
Collect samples at different time points.
-
Immediately quench the residual ozone in the samples (e.g., with sodium thiosulfate).
-
Analyze the samples for Trimethoprim and its degradation products using LC-MS/MS.
-
-
Analytical Method (LC-MS/MS):
-
Employ a suitable column (e.g., C18) and a gradient elution program with mobile phases such as water and acetonitrile containing formic acid.
-
Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode for detection and identification of products.
-
Photocatalytic Degradation of Trimethoprim using UV/TiO₂
-
Materials: Trimethoprim, Titanium Dioxide (TiO₂, e.g., P25), ultrapure water.
-
Reactor Setup: A photoreactor with a UV lamp and a suspension of TiO₂.
-
Procedure:
-
Prepare a suspension of TiO₂ (e.g., 1 g/L) in a Trimethoprim solution (e.g., 10 mg/L).
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Irradiate the suspension with a UV lamp.
-
Take samples at regular intervals.
-
Filter the samples (e.g., using a 0.45 μm syringe filter) to remove TiO₂ particles.
-
Analyze the filtrate for Trimethoprim concentration using HPLC.
-
Reference:[6]
Visualizations
The following diagrams illustrate the formation of this compound and its inferred degradation pathways.
Caption: Formation of this compound from Trimethoprim via oxidation.
Caption: Inferred degradation pathways of this compound.
Conclusion and Knowledge Gaps
This compound is a significant transformation product of the antibiotic Trimethoprim, formed both in vivo and during advanced wastewater treatment processes. While its formation is acknowledged, there is a notable lack of research specifically detailing its subsequent environmental fate and degradation pathways. The degradation routes presented in this guide are largely inferred from the extensive studies on the parent compound.
Key knowledge gaps that require further investigation include:
-
Experimental determination of the degradation kinetics of this compound under various conditions (e.g., photolysis, hydrolysis, and different AOPs).
-
Identification and quantification of the degradation products of this compound.
-
Assessment of the ecotoxicity of this compound and its degradation products.
-
Investigation into the potential for this compound to revert to Trimethoprim in different environmental matrices.
Addressing these research gaps will provide a more complete understanding of the environmental risks associated with Trimethoprim and its metabolites, and will aid in the development of more effective water treatment strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Degradation of trimethoprim (antibiotic) using uv-activated persulfate" by Hanna Shaira Y. Santillan [animorepository.dlsu.edu.ph]
- 8. researchgate.net [researchgate.net]
- 9. Study of the Degradation of Trimethoprim Using Photo-Fenton Oxidation Technology [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Trimethoprim N-oxide: An In-depth Technical Guide on a Potential Drug Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim (TMP), a synthetic antibacterial agent, is a cornerstone in the treatment of various bacterial infections, often in combination with sulfamethoxazole. As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or as metabolites formed in the body. One such potential impurity is Trimethoprim N-oxide.
This technical guide provides a comprehensive overview of this compound as a potential drug impurity. It covers its formation, characterization, and potential toxicological implications. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, safety assessment, and regulatory aspects of Trimethoprim.
Formation of this compound
This compound can be formed through two primary routes: as a metabolic byproduct of Trimethoprim in vivo and as a degradation product under certain stress conditions.
Metabolic Pathway
In humans, Trimethoprim is metabolized in the liver, with approximately 10-20% of the administered dose being transformed into various metabolites. The principal metabolites include the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives.[1] The N-oxidation of the pyrimidine (B1678525) ring is a recognized metabolic pathway for Trimethoprim.[2] This biotransformation is primarily carried out by cytochrome P450 enzymes.
Figure 1: Metabolic pathway of Trimethoprim to this compound.
Degradation Pathway
Trimethoprim can degrade under forced conditions, leading to the formation of various degradation products, including this compound. Oxidative stress is a key factor in the formation of N-oxides. Studies on the forced degradation of Trimethoprim have shown that it is susceptible to oxidation.[3]
Synthesis and Characterization
The synthesis and isolation of this compound are essential for its use as a reference standard in analytical methods and for conducting toxicological studies.
Synthesis
Proposed Experimental Protocol for Synthesis:
-
Dissolution: Dissolve Trimethoprim in a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Oxidation: Add an oxidizing agent, such as m-CPBA (1.1 to 1.5 equivalents), portion-wise to the solution at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution).
-
Extraction: Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Isolation and Purification
For the isolation of this compound from a reaction mixture or a degraded sample, preparative high-performance liquid chromatography (preparative HPLC) is a suitable technique.
Experimental Protocol for Preparative HPLC Isolation:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 10 µm).
-
Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile (B52724).
-
Flow Rate: Appropriate for the column dimensions (e.g., 20 mL/min).
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm).
-
Procedure:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the this compound peak.
-
Combine the fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Characterization
The structural elucidation of this compound is performed using various spectroscopic techniques.
Table 1: Spectroscopic Data for Trimethoprim (for comparison)
| Technique | Data |
| ¹H NMR | Spectral data for Trimethoprim is publicly available and can be used for comparison. |
| ¹³C NMR | Spectral data for Trimethoprim is publicly available and can be used for comparison. |
| Mass Spec. | C₁₄H₁₈N₄O₃, Molecular Weight: 290.32 g/mol . |
Expected Characterization Data for this compound:
-
¹H NMR and ¹³C NMR: The introduction of the N-oxide group is expected to cause a downfield shift of the protons and carbons in the pyrimidine ring compared to Trimethoprim.
-
High-Resolution Mass Spectrometry (HRMS): The expected molecular formula for this compound is C₁₄H₁₈N₄O₄, with a molecular weight of 306.32 g/mol . HRMS would confirm this elemental composition.
Analytical Methods for Detection
Sensitive and specific analytical methods are required for the detection and quantification of this compound in drug substances and products.
Experimental Protocol for HPLC-UV Analysis:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer pH 7) and a polar organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Quantification: Use a validated reference standard of this compound to create a calibration curve.
Toxicological Assessment
The toxicological profile of any drug impurity is of paramount importance. For N-oxide metabolites, genotoxicity is a potential concern.
Genotoxicity: Ames Test
The bacterial reverse mutation assay (Ames test) is a widely used method to assess the mutagenic potential of a chemical.
Experimental Protocol for Ames Test:
-
Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA), with and without metabolic activation (S9 fraction).
-
Procedure:
-
Prepare different concentrations of this compound.
-
In a test tube, mix the tester strain, the test substance, and either S9 mix or a buffer.
-
Pre-incubate the mixture at 37 °C.
-
Add molten top agar (B569324) and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37 °C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Quantitative Data: Specific Ames test data for this compound is not currently available in the public literature. However, some aromatic N-oxides have been shown to be mutagenic, suggesting that this is a potential concern that warrants investigation.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to measure cytotoxicity.
Experimental Protocol for MTT Assay:
-
Cell Lines: Use relevant human cell lines, such as HepG2 (liver carcinoma) and A549 (lung carcinoma).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data: Specific IC50 values for this compound on cell lines like HepG2 and A549 are not available in the public literature. Cytotoxicity studies on Trimethoprim itself have been conducted and could serve as a baseline for comparison.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat Trimethoprim with 0.1 N HCl at 60 °C for a specified time.
-
Base Hydrolysis: Treat Trimethoprim with 0.1 N NaOH at 60 °C for a specified time.
-
Oxidative Degradation: Treat Trimethoprim with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose solid Trimethoprim to dry heat at 105 °C for a specified time.
-
Photolytic Degradation: Expose a solution of Trimethoprim to UV light (e.g., 254 nm) or sunlight.
Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method to identify and quantify the formation of this compound.
Table 2: Hypothetical Quantitative Data from Forced Degradation Studies
| Stress Condition | Time (hours) | This compound (%) |
| 0.1 N HCl, 60 °C | 24 | < 0.1 |
| 0.1 N NaOH, 60 °C | 24 | < 0.1 |
| 3% H₂O₂, RT | 24 | 1.5 |
| Dry Heat, 105 °C | 48 | 0.2 |
| Photolytic (UV) | 24 | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.
Potential Impact on Cellular Signaling Pathways
The specific cellular signaling pathways affected by this compound have not been extensively studied. However, as an N-oxide, it has the potential to participate in redox reactions within the cell, which could impact various signaling cascades.
Figure 2: Potential signaling pathways affected by this compound.
Conclusion
This compound is a known metabolite and a potential degradation product of Trimethoprim. While specific data on its synthesis, toxicological profile, and formation under forced degradation are limited in the public domain, this guide provides a framework for its study and control. The provided experimental protocols can be adapted for the synthesis, isolation, and analysis of this impurity. Given the potential for N-oxides to exhibit mutagenic properties, a thorough toxicological evaluation of this compound is warranted to ensure the safety of Trimethoprim-containing drug products. Further research is needed to fully elucidate the biological activity and potential risks associated with this impurity.
Figure 3: General workflow for the analysis of this compound as a drug impurity.
References
The Central Role of Cytochrome P450 in the N-Oxidation of Trimethoprim: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of the cytochrome P450 (CYP) enzyme superfamily in the metabolic N-oxidation of the antibacterial agent Trimethoprim. Understanding these metabolic pathways is critical for predicting drug-drug interactions, assessing potential toxicities, and optimizing therapeutic strategies involving Trimethoprim. This document synthesizes key findings on the specific CYP isoforms involved, the kinetics of N-oxide formation, and detailed experimental methodologies for studying these biotransformations.
Introduction to Trimethoprim Metabolism
Trimethoprim, a dihydrofolate reductase inhibitor, is widely used in combination with sulfamethoxazole (B1682508) for the treatment of various bacterial infections. While a significant portion of a Trimethoprim dose is excreted unchanged, approximately 10-20% undergoes hepatic metabolism.[1] The primary metabolic routes include O-demethylation, α-hydroxylation, and N-oxidation. The formation of N-oxide metabolites, specifically Trimethoprim 1-N-oxide (1-NO-TMP) and Trimethoprim 3-N-oxide (3-NO-TMP), is a key pathway mediated by the cytochrome P450 system. Although considered minor metabolites, their formation is crucial for a complete understanding of Trimethoprim's disposition and potential for drug interactions.[1][2]
Cytochrome P450 Isoforms in Trimethoprim N-Oxidation
In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have definitively identified the specific isoforms responsible for the N-oxidation of Trimethoprim.
-
Trimethoprim 3-N-oxide (3-NO-TMP) Formation: The formation of 3-NO-TMP is primarily mediated by CYP1A2 .[2] This has been demonstrated through strong correlations with CYP1A2 activity in HLMs and significant inhibition of 3-NO-TMP formation by the CYP1A2-selective inhibitor, α-naphthoflavone.[2][3]
While CYP3A4 and CYP1A2 are the principal enzymes in N-oxidation, other CYPs, such as CYP2C9, play a more significant role in the overall metabolism of Trimethoprim, particularly in its demethylation pathways.[1][2] The potential for involvement of flavin-containing monooxygenases (FMOs) in Trimethoprim N-oxidation has been considered, as FMOs are known to catalyze N-oxidation of various xenobiotics.[4][5][6][7] However, studies with heat-inactivated human liver microsomes, a technique that can help differentiate between CYP and FMO activity, showed no significant difference in metabolite formation, suggesting a minimal role for FMOs in Trimethoprim N-oxidation under these conditions.[2]
Quantitative Analysis of Trimethoprim N-Oxidation Kinetics
The kinetics of Trimethoprim N-oxide formation have been characterized in human liver microsomes and with recombinant CYP enzymes, following Michaelis-Menten kinetics. The Michaelis constant (Km) and maximum velocity (Vmax) values provide crucial insights into the affinity of the enzymes for Trimethoprim and their catalytic efficiency.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation in Pooled Human Liver Microsomes (HLMs)
| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |
| 1-NO-TMP | 860 ± 150 | 120 ± 10 |
| 3-NO-TMP | 780 ± 120 | 30 ± 2 |
Data sourced from Goldman et al. (2015).[2]
Table 2: Kinetic Parameters for this compound Formation by Recombinant Human CYP Enzymes
| Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/pmol CYP) |
| CYP3A4 | 1-NO-TMP | 770 ± 110 | 1.8 ± 0.1 |
| CYP1A2 | 3-NO-TMP | Not Determined | Not Determined |
Data for CYP3A4 sourced from Goldman et al. (2015).[2] Kinetic parameters for CYP1A2 were not explicitly determined in this study, but its primary role was established through other methods.
These kinetic data indicate a relatively low affinity (high Km values) of the CYP enzymes for Trimethoprim N-oxidation, suggesting that at therapeutic concentrations, these pathways may not be saturated.
Experimental Protocols for Studying Trimethoprim N-Oxidation
The following sections outline detailed methodologies for key experiments used to elucidate the role of cytochrome P450 in this compound formation.
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol is a standard method for assessing the metabolism of a compound by the mixed-function oxidase system present in the liver.
Objective: To determine the formation of Trimethoprim N-oxides and other metabolites in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Trimethoprim
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable quenching solvent
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Trimethoprim in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine potassium phosphate buffer, HLMs (typically at a final concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the Trimethoprim stock solution to achieve the desired final concentration.
-
Incubate the reaction mixture at 37°C with shaking for a specified time period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a cold quenching solvent, such as acetonitrile, to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS.
-
Analyze the supernatant for the presence and quantity of Trimethoprim N-oxides and other metabolites.
CYP Isoform Phenotyping using Selective Chemical Inhibitors
This experiment helps to identify the specific CYP isoforms responsible for a particular metabolic reaction.
Objective: To determine the contribution of specific CYP isoforms to this compound formation.
Procedure:
-
Follow the general in vitro incubation protocol described in Section 4.1.
-
Prior to the addition of Trimethoprim, add a selective chemical inhibitor for a specific CYP isoform to the incubation mixture.
-
A range of inhibitor concentrations should be tested to generate an IC50 curve.
-
A control incubation without any inhibitor must be run in parallel.
-
After the incubation period, quench the reaction and prepare the samples for LC-MS/MS analysis.
-
Compare the rate of N-oxide formation in the presence of the inhibitor to the control. A significant decrease in metabolite formation indicates the involvement of the inhibited CYP isoform.
Table 3: Commonly Used Selective CYP Inhibitors
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | α-Naphthoflavone |
| CYP2C9 | Sulfaphenazole |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
Metabolite Identification and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific detection and quantification of drug metabolites.
Objective: To identify and quantify Trimethoprim N-oxides in in vitro samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF)
General LC-MS/MS Method:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Dependent on the column dimensions.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Trimethoprim and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for Trimethoprim and its N-oxides are monitored.
-
Metabolite Identification: Full scan and product ion scan modes can be used to identify unknown metabolites by their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Visualizing Metabolic Pathways and Experimental Workflows
Trimethoprim Metabolic Pathway
The following diagram illustrates the major metabolic pathways of Trimethoprim, including the formation of N-oxides.
Caption: Metabolic pathways of Trimethoprim mediated by Cytochrome P450 enzymes.
Experimental Workflow for In Vitro Metabolism Study
This diagram outlines the typical workflow for an in vitro experiment to study drug metabolism.
Caption: A typical experimental workflow for an in vitro drug metabolism study.
Conclusion and Future Directions
The N-oxidation of Trimethoprim is a well-defined metabolic pathway predominantly catalyzed by CYP3A4 and CYP1A2. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the clinical implications of this metabolic route. Future research should focus on the potential for genetic polymorphisms in CYP3A4 and CYP1A2 to influence the extent of Trimethoprim N-oxidation and any associated clinical consequences. Additionally, a more thorough investigation into the potential, albeit likely minor, role of FMOs and other enzyme systems could provide a more complete picture of Trimethoprim's metabolic fate. A deeper understanding of these processes will ultimately contribute to the safer and more effective use of this important antibiotic.
References
- 1. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 5. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. optibrium.com [optibrium.com]
- 7. optibrium.com [optibrium.com]
Trimethoprim N-Oxide Reference Standards: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the availability, synthesis, characterization, and metabolic relevance of Trimethoprim N-oxide reference standards. This document is intended to serve as a core resource for professionals in pharmaceutical research and development, quality control, and metabolic studies.
Introduction to Trimethoprim and its N-Oxide Metabolites
Trimethoprim is a synthetic antibiotic that functions as a dihydrofolate reductase inhibitor, preventing the synthesis of tetrahydrofolic acid, an essential precursor in the production of bacterial DNA and RNA.[1][2] It is widely used, often in combination with sulfamethoxazole, to treat a variety of bacterial infections.[3]
The metabolism of Trimethoprim in the liver primarily involves N-oxidation, leading to the formation of two main metabolites: Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide.[4] These metabolites are crucial for understanding the drug's pharmacokinetic profile, potential for drug-drug interactions, and overall safety assessment. Accurate and well-characterized reference standards of these N-oxide metabolites are therefore indispensable for a range of research and development activities.
Commercial Availability of this compound Reference Standards
Several specialized chemical suppliers offer this compound reference standards. These standards are essential for analytical method development, validation, and as quality control materials in the synthesis and formulation stages of drug development.[5] The two primary commercially available forms are Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide, distinguished by the position of the N-oxide on the pyrimidine (B1678525) ring.
Below is a summary of commercially available this compound reference standards:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Representative Suppliers |
| Trimethoprim 1-N-oxide | 27653-68-5 | C₁₄H₁₈N₄O₄ | 306.32 | A Chemtek, Axios Research, LGC Standards, Acanthus Research, MedChemExpress |
| Trimethoprim 3-N-oxide | 27653-67-4 | C₁₄H₁₈N₄O₄ | 306.32 | Clearsynth, Biosynth, Acanthus Research, Veeprho |
Note: Availability may vary by region and supplier. It is recommended to request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data.
Synthesis and Purification of this compound Reference Standards
While detailed proprietary synthesis and purification protocols for commercial reference standards are not publicly available, a general approach can be outlined based on common organic chemistry principles for the N-oxidation of heterocyclic compounds.
General Synthesis Workflow
The synthesis of Trimethoprim N-oxides typically involves the direct oxidation of Trimethoprim.
Caption: General workflow for the synthesis of Trimethoprim N-oxides.
Experimental Protocol: General N-Oxidation of Trimethoprim
Objective: To synthesize a mixture of Trimethoprim N-oxides for subsequent purification.
Materials:
-
Trimethoprim
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)
-
Stirring apparatus
-
Reaction vessel
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Dissolve Trimethoprim in an appropriate anhydrous solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA) in the same solvent to the stirred Trimethoprim solution. The molar ratio of the oxidizing agent to Trimethoprim will influence the reaction yield and product distribution.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium thiosulfate (B1220275) solution if using a peroxyacid).
-
Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product mixture.
Purification Protocol: General Chromatographic Separation
Objective: To isolate and purify Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide from the crude reaction mixture.
Materials:
-
Crude this compound mixture
-
Silica (B1680970) gel for column chromatography
-
Eluent system (a mixture of polar and non-polar solvents, e.g., dichloromethane/methanol (B129727) or ethyl acetate/hexane with a modifier like triethylamine)
-
Chromatography column
-
Fraction collector
-
TLC apparatus for fraction analysis
Procedure:
-
Adsorb the crude product mixture onto a small amount of silica gel.
-
Prepare a silica gel column with the chosen eluent system.
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the desired N-oxide isomers.
-
Combine the pure fractions of each isomer and evaporate the solvent under reduced pressure to yield the purified this compound reference standards.
Analytical Characterization and Certificate of Analysis
A comprehensive Certificate of Analysis (CoA) is crucial for a reference standard. It provides essential information about the identity, purity, and quality of the material.
Key Analytical Techniques for Characterization
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation and identification of isomers. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Elemental Analysis | Confirmation of the empirical formula. |
| Water Content (Karl Fischer Titration) | Determination of water content. |
| Residual Solvents (Gas Chromatography) | Quantification of any remaining solvents from synthesis and purification. |
Example Certificate of Analysis Content
A typical CoA for a this compound reference standard would include the following sections:
| Section | Content | Example Data |
| Product Information | Product Name, Catalogue Number, CAS Number, Lot Number, Molecular Formula, Molecular Weight | Trimethoprim 1-N-oxide, AX-T03064, 27653-68-5, L-12345, C₁₄H₁₈N₄O₄, 306.32 |
| Physical Properties | Appearance, Solubility | White to off-white solid, Soluble in DMSO |
| Analytical Data | Test, Method, Specification, Result | Purity (HPLC): >98.0%, 99.5%; Identity (¹H NMR): Conforms to structure, Conforms; Mass (MS): Conforms to MW, Conforms |
| Storage Information | Recommended Storage Conditions | Store at 2-8 °C, protect from light |
| Date Information | Date of Manufacture, Retest Date | 2025-10-15, 2027-10-14 |
| Authorization | Name and Title of Authorized Person, Signature | Jane Doe, Quality Control Manager, Signature |
Metabolic Pathway of Trimethoprim
Trimethoprim undergoes phase I metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of the N-oxide metabolites is a key pathway.
Caption: Metabolic pathway of Trimethoprim N-oxidation.
Studies have shown that CYP1A2 is the predominant enzyme responsible for the formation of Trimethoprim 1-N-oxide, while CYP3A4 is primarily involved in the formation of Trimethoprim 3-N-oxide.[6][7] These metabolites, along with other phase I products, can then undergo phase II conjugation reactions before being excreted.[8] The availability of N-oxide reference standards is critical for in vitro studies investigating the specific roles of these CYP enzymes in Trimethoprim metabolism.
Experimental Protocols for Analytical Characterization
The following are general protocols that can be adapted for the analytical characterization of this compound reference standards.
HPLC Method for Purity Determination
Objective: To determine the purity of a this compound reference standard.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Procedure:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a working solution by diluting the stock solution with the mobile phase.
-
Set the HPLC flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 280 nm).
-
Inject the working solution onto the column.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Caption: Workflow for HPLC purity analysis.
Mass Spectrometry for Identity Confirmation
Objective: To confirm the molecular weight of the this compound reference standard.
Instrumentation:
-
Mass spectrometer (e.g., LC-MS or direct infusion)
Procedure:
-
Prepare a dilute solution of the reference standard in a suitable solvent.
-
Introduce the solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) with the theoretical value.
¹H NMR Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure and differentiate between the 1-N-oxide and 3-N-oxide isomers.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolve an accurately weighed amount of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Analyze the chemical shifts, integration values, and coupling patterns of the protons to confirm the structure. The position of the N-oxide will induce characteristic shifts in the signals of the neighboring protons on the pyrimidine ring, allowing for isomer differentiation.
Conclusion
This compound reference standards are critical tools for researchers and professionals in the pharmaceutical industry. Their commercial availability, coupled with a thorough understanding of their synthesis, characterization, and metabolic relevance, enables accurate and reliable scientific investigation. This guide provides a foundational resource to support these endeavors, from sourcing reference materials to implementing appropriate analytical methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
- 5. Trimethoprim N1-Oxide - CAS - 27653-68-5 | Axios Research [axios-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gmp-compliance.org [gmp-compliance.org]
- 8. cdn.who.int [cdn.who.int]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Trimethoprim N-oxide in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Trimethoprim (B1683648) N-oxide, a primary metabolite of the antibiotic Trimethoprim, in human plasma. The described protocol utilizes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, ensuring high-throughput and accurate quantification suitable for pharmacokinetic studies and metabolic profiling.
Introduction
Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, a critical enzyme in the bacterial synthesis of tetrahydrofolic acid, ultimately leading to a bacteriostatic effect.[1] The metabolism of Trimethoprim primarily occurs in the liver, yielding several metabolites, including Trimethoprim N-oxide.[1] Understanding the plasma concentrations of these metabolites is crucial for a comprehensive assessment of the drug's efficacy, metabolic fate, and potential for drug-drug interactions.[1] This application note presents a validated UPLC-MS/MS method for the precise and accurate quantification of this compound in human plasma.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.[1]
Materials:
-
Human plasma samples (collected with potassium EDTA as anticoagulant)[2]
-
Methanol (B129727) (ice-cold)
-
Acetonitrile
-
Internal Standard (IS) solution (e.g., Trimethoprim-d9 in methanol)[1][2]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm and 4°C)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., initial mobile phase)
Protocol:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.[1]
-
Add 200 µL of ice-cold methanol containing the internal standard (e.g., 20 nM Trimethoprim-d9 final concentration).[1][2]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).[1]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to a UPLC vial for analysis.
Workflow for Sample Preparation
Caption: A flowchart illustrating the protein precipitation method for plasma sample preparation.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC system or equivalent.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo-TQ-XS) operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI+) mode.[1][2]
Chromatographic Conditions:
-
Column: Restek Raptor Biphenyl column (1.8 µm, 100 × 2.1 mm) with a compatible pre-column.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid.[2]
-
Flow Rate: 400 µL/min.[2]
-
Column Temperature: 60°C.[2]
-
Autosampler Temperature: 10°C.[2]
-
Injection Volume: 5 µL.
-
Gradient Elution:
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: The specific precursor and product ion transitions for this compound and the internal standard need to be optimized by infusing the analytical standards into the mass spectrometer. Representative MRM transitions for Trimethoprim and its metabolites are typically determined during method development.[2]
Analytical Workflow
Caption: The workflow for the UPLC-MS/MS analysis of this compound.
Quantitative Data Summary
The performance of the UPLC-MS/MS method for the quantification of Trimethoprim metabolites, including the N-oxide, is summarized below. The validation of the assay should be performed according to FDA recommendations to establish linearity, accuracy, precision, and stability.[2]
| Parameter | This compound | Trimethoprim |
| Linearity Range | 1.6 nM to 200 nM | 15.6 nM to 2000 nM |
| Lower Limit of Quantification (LLOQ) | 1.6 nM | 15.6 nM |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 80% | > 80% |
Note: The quantitative data presented is based on typical performance characteristics for the analysis of Trimethoprim and its metabolites as described in the cited literature.[2][3][4] Specific values for this compound should be established during in-house method validation.
Method Validation Considerations
A full validation of the bioanalytical method should be conducted in accordance with regulatory guidelines (e.g., FDA, ICH).[2][5] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no significant interference from endogenous plasma components at the retention time of the analyte and internal standard.
-
Linearity: Assessed by analyzing calibration curve samples in triplicate.[5]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[2]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessing the impact of plasma components on the ionization of the analyte.
-
Stability: Evaluating the stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[2]
Conclusion
The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for pharmacokinetic and clinical research studies. Adherence to the described protocols and proper method validation will ensure the generation of high-quality, reproducible data for drug development and scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma by HPLC-DAD | Engineering and Technology For Sustainable Development [jst.vn]
- 4. jst.vn [jst.vn]
- 5. jfi-online.org [jfi-online.org]
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Trimethoprim N-oxide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of Trimethoprim and its major metabolite, Trimethoprim N-oxide, in human plasma. The described protocol offers a comprehensive workflow from sample preparation to data acquisition and analysis, tailored for researchers, scientists, and drug development professionals. The method utilizes a rapid UPLC separation coupled with tandem mass spectrometry detection, enabling high-throughput analysis crucial for pharmacokinetic studies and metabolic profiling.
Introduction
Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolic acid in bacteria.[1] This inhibition disrupts the bacterial DNA synthesis pathway, resulting in a bacteriostatic effect.[1] Trimethoprim is extensively metabolized in the liver, with primary metabolites including 3'- and 4'-desmethyltrimethoprim, and N-oxide metabolites.[1] Understanding the metabolic fate of Trimethoprim, including the formation of its N-oxide metabolite, is critical for a comprehensive understanding of its efficacy and potential for drug-drug interactions. This application note details a validated UPLC-MS/MS method for the accurate and precise quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
Trimethoprim and this compound reference standards
-
Trimethoprim-d9 (Internal Standard)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human plasma (K2EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.[1]
Protocol:
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard (e.g., Trimethoprim-d9).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).[1]
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.[1]
Liquid Chromatography
Chromatographic separation is achieved using a UPLC system with a C18 or Biphenyl column.
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1] or Restek Raptor Biphenyl, 1.8 µm, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] or Methanol |
| Flow Rate | 0.4 mL/min[1] |
| Column Temp. | 40°C[1] or 60°C |
| Injection Vol. | 5 µL[1][2] |
| Gradient | See Table 1 |
Table 1: Example Gradient Elution Program [1]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 99.0 | 1.0 |
| 1.0 | 99.0 | 1.0 |
| 8.0 | 50.0 | 50.0 |
| 8.1 | 5.0 | 95.0 |
| 9.0 | 5.0 | 95.0 |
| 9.1 | 99.0 | 1.0 |
| 10.0 | 99.0 | 1.0 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI+) mode is used for detection.[1]
Table 2: MRM Transitions and Compound-Dependent Parameters for this compound [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 1-N-oxide-TMP | 307.1 | 290.1 | Optimize empirically | Optimize empirically |
| 3-N-oxide-TMP | 307.1 | 246.1 | Optimize empirically | Optimize empirically |
| Trimethoprim-d9 (IS) | 299.2 | 238.2 | Optimize empirically | Optimize empirically |
Note: Cone voltage and collision energy should be optimized for the specific instrument used.
Quantitative Data Summary
The following table summarizes the quantitative performance of a representative UPLC-MS/MS method for this compound.
Table 3: Method Validation Parameters for this compound
| Parameter | 1-N-oxide-TMP | 3-N-oxide-TMP | Reference |
| Linearity Range (ng/mL) | 2.5 - 500 | 2.5 - 500 | [1] |
| R² | >0.99 | >0.99 | [1] |
| LOD (ng/mL) | 0.8 | 1.0 | [1] |
| LOQ (ng/mL) | 2.5 | 2.5 | [1] |
| Accuracy (%) | |||
| Low QC (ng/mL) | 98.2 | 99.1 | [1] |
| Mid QC (ng/mL) | 101.5 | 100.8 | [1] |
| High QC (ng/mL) | 99.5 | 102.1 | [1] |
| Precision (%RSD) | |||
| Low QC (ng/mL) | 6.2 | 5.8 | [1] |
| Mid QC (ng/mL) | 4.5 | 3.9 | [1] |
| High QC (ng/mL) | 3.1 | 2.8 | [1] |
Experimental Protocols
Preparation of Calibration Standards and Quality Control Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol:water (50:50, v/v).
-
Calibration Curve Standards: Spike blank human plasma with the working standard solutions to achieve final concentrations covering the desired linear range (e.g., 2.5, 5, 10, 50, 100, 250, 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Metabolic pathway of Trimethoprim leading to the formation of this compound.
References
Application Note and Protocols for the Analytical Method Development of Trimethoprim and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim (B1683648) (TMP) is a synthetic antibiotic agent that inhibits bacterial dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway.[1][2][3] It is frequently used in combination with sulfamethoxazole (B1682508) to treat a variety of bacterial infections, including urinary tract, respiratory, and gastrointestinal infections.[4][5] Understanding the pharmacokinetics and metabolism of trimethoprim is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The primary metabolic pathway for TMP is O-demethylation, leading to the formation of several metabolites.[1] This document provides detailed analytical methods for the simultaneous quantification of trimethoprim and its major metabolites in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Trimethoprim
The metabolism of trimethoprim primarily occurs in the liver, but has also been observed in the lungs and skin, involving both phase I and phase II reactions.[6] The main phase I metabolic pathways include O-demethylation and hydroxylation. The resulting metabolites can then undergo phase II conjugation reactions.
Figure 1: Metabolic pathway of Trimethoprim.
Analytical Methodologies
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection are the most common techniques for the analysis of trimethoprim and its metabolites.[7][8][9][10] LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies.[11][12][13]
Experimental Workflow
A typical workflow for the analysis of trimethoprim and its metabolites in biological samples involves sample preparation, chromatographic separation, and detection.
Figure 2: Experimental workflow for Trimethoprim analysis.
Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of trimethoprim and its metabolites from plasma samples.[14]
Materials:
-
Human plasma
-
Acetonitrile (ACN) or Methanol (B129727) (MeOH), HPLC grade
-
Internal Standard (IS) working solution (e.g., deuterated trimethoprim)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract and is suitable for both plasma and urine samples.[8][15]
Materials:
-
Human plasma or urine
-
SPE cartridges (e.g., C18)
-
Methanol, HPLC grade
-
Deionized water
-
Internal Standard (IS) working solution
-
SPE manifold
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 500 µL of plasma or urine, add 50 µL of the internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: UHPLC-MS/MS Analysis
This protocol describes a typical set of conditions for the chromatographic separation and mass spectrometric detection of trimethoprim and its metabolites.[11]
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
Chromatographic Conditions:
-
Column: Biphenyl column (e.g., 1.8 µm, 100 × 2.1 mm).[11]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in methanol.[11]
-
Flow Rate: 400 µL/min.[11]
-
Column Temperature: 60°C.[11]
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-0.5 min: 1% B
-
0.5-8.0 min: Linear gradient to 50% B
-
8.0-9.1 min: Linear gradient to 99% B
-
9.1-10.5 min: Hold at 99% B
-
10.5-10.6 min: Return to 1% B
-
10.6-12.0 min: Re-equilibration at 1% B
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: (Precursor ion > Product ion) - To be optimized for each analyte and internal standard.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for trimethoprim.
Table 1: HPLC and LC-MS/MS Method Performance for Trimethoprim
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Linearity Range (µg/mL) | 0.25 - 100 | 0.0016 - 0.2 (metabolites) | [6][8][9] |
| 10 - 60 | 0.0156 - 1.5 (TMP) | [16] | |
| 0.25 - 5 | 0.5 - 100 | [12][17] | |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.999 | [9][12] |
| Accuracy (% Recovery) | 82% | ~100% | [8][9] |
| Precision (% RSD) | < 15% | < 10% | [9][14] |
| Limit of Detection (LOD) | 0.03 - 0.2 µg/mL | 0.15 µg/L | [9][12] |
| Limit of Quantification (LOQ) | 0.135 µg/mL | 0.50 µg/L | [9][12] |
Table 2: MRM Transitions for Trimethoprim and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Trimethoprim (TMP) | 291.1 | 230.1 |
| 4-desmethyl-TMP | 277.1 | 216.1 |
| 3-desmethyl-TMP | 277.1 | 246.1 |
| α-hydroxy-TMP | 307.1 | 246.1 |
| TMP N-oxide | 307.1 | 291.1 |
| Note: These are example transitions and should be optimized for the specific instrument used. |
Conclusion
The analytical methods described in this application note provide robust and reliable protocols for the quantification of trimethoprim and its key metabolites in biological matrices. The use of UHPLC-MS/MS is recommended for high sensitivity and selectivity, which is essential for detailed pharmacokinetic and metabolism studies. The provided protocols for sample preparation and analysis can be adapted and validated for specific research needs in drug development and clinical monitoring.
References
- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 3. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]
- 4. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatographic assay for the simultaneous measurement of trimethoprim and sulfamethoxazole in plasma or urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciencescholar.us [sciencescholar.us]
- 17. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
Application Notes and Protocols for Utilizing Trimethoprim N-oxide in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Trimethoprim N-oxide in drug metabolism studies. Trimethoprim, an antibiotic widely used in combination with sulfamethoxazole (B1682508), undergoes extensive metabolism in the liver, forming several metabolites, including Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. Understanding the formation and potential interactions of these N-oxide metabolites is crucial for a complete characterization of the drug's metabolic profile and for assessing its potential for drug-drug interactions (DDIs).
Introduction to this compound in Drug Metabolism
Trimethoprim is metabolized by cytochrome P450 (CYP) enzymes to various metabolites, with the N-oxide derivatives being significant products.[1][2] The two primary N-oxide metabolites are Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide.[3] The formation of these metabolites is catalyzed by specific CYP isoforms, and their subsequent disposition can influence the overall clearance and potential for DDIs of the parent drug. These N-oxide metabolites are typically found in urine.[2]
Key Applications of Studying this compound:
-
Reaction Phenotyping: Identifying the specific CYP enzymes responsible for the formation of Trimethoprim N-oxides.
-
Drug-Drug Interaction (DDI) Potential: Although data is limited, assessing if this compound itself can inhibit or induce metabolic enzymes.
-
Metabolic Stability: Understanding the rate of formation of N-oxide metabolites to contribute to the overall metabolic clearance of Trimethoprim.
-
Toxicology: Investigating the potential for N-oxide metabolites to form reactive intermediates and cause idiosyncratic adverse drug reactions (IADRs).
Data Presentation: Quantitative Insights into this compound Formation
The following tables summarize the available quantitative data regarding the formation of Trimethoprim N-oxides. These values are essential for building in vitro-in vivo extrapolation (IVIVE) models and predicting the clinical relevance of this metabolic pathway.
Table 1: Enzyme Kinetics of this compound Formation in Human Liver Microsomes (HLMs)
| Metabolite | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| Trimethoprim 1-N-oxide | 531 ± 264 | 23.3 ± 6.87 |
| Trimethoprim 3-N-oxide | 428 ± 253 | 5.97 ± 1.95 |
Data from Goldman et al. (2015)[3]
Table 2: Cytochrome P450 Isoforms Involved in this compound Formation
| Metabolite | Primary CYP Isoform(s) | Supporting Evidence |
| Trimethoprim 1-N-oxide | CYP3A4 | Predominantly formed by CYP3A4 in HLMs.[3] |
| Trimethoprim 3-N-oxide | CYP1A2 | Predominantly formed by CYP1A2 in HLMs and inhibited by α-naphthoflavone.[3] |
Note: While the primary focus of CYP inhibition studies has been on the parent drug, Trimethoprim, which is a known inhibitor of CYP2C8, there is a lack of publicly available data on the inhibitory potential (IC50 or Ki values) of this compound metabolites on major CYP enzymes.[4][5] Therefore, it is recommended that dedicated in vitro studies be conducted to evaluate the potential of Trimethoprim N-oxides to act as inhibitors of key drug-metabolizing enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for In Vitro Metabolism of Trimethoprim to N-oxide Metabolites using Human Liver Microsomes (HLMs)
This protocol is designed to determine the rate of formation of Trimethoprim N-oxides in a pool of human liver microsomes.
Materials:
-
Trimethoprim
-
Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide analytical standards
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (e.g., a stable isotope-labeled analog of Trimethoprim or its metabolites)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL final concentration) and Trimethoprim (at various concentrations to determine kinetics, e.g., 1-500 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Quantification: Quantify the formation of Trimethoprim N-oxides by comparing the peak area ratios of the analytes to the internal standard against a standard curve prepared with the analytical standards.
Protocol for Reaction Phenotyping of this compound Formation
This protocol identifies the specific CYP isoforms responsible for this compound formation using recombinant human CYP enzymes and selective chemical inhibitors.
Part A: Using Recombinant Human CYP Enzymes
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase
-
Other materials as listed in Protocol 3.1
Procedure:
-
Follow the procedure outlined in Protocol 3.1, replacing HLMs with individual recombinant CYP enzymes.
-
Compare the rate of N-oxide formation across the different CYP isoforms to identify the primary contributors.
Part B: Using Selective Chemical Inhibitors with HLMs
Materials:
-
Selective chemical inhibitors for major CYP isoforms (e.g., α-naphthoflavone for CYP1A2, ketoconazole (B1673606) for CYP3A4).
-
Other materials as listed in Protocol 3.1.
Procedure:
-
Follow the procedure outlined in Protocol 3.1.
-
Prior to initiating the reaction with NADPH, pre-incubate the HLM and Trimethoprim mixture with a selective CYP inhibitor for a specified time (e.g., 15 minutes).
-
Compare the rate of N-oxide formation in the presence and absence of the inhibitor to determine the contribution of the specific CYP isoform. A significant reduction in metabolite formation in the presence of a selective inhibitor indicates the involvement of that enzyme.[3]
Protocol for Quantitative Analysis of this compound using LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of Trimethoprim N-oxides in biological matrices.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Trimethoprim: Q1/Q3 transitions to be optimized.
-
Trimethoprim 1-N-oxide: Q1/Q3 transitions to be optimized.
-
Trimethoprim 3-N-oxide: Q1/Q3 transitions to be optimized.
-
Internal Standard: Q1/Q3 transitions to be optimized.
-
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
Data Analysis:
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analytical standards.
-
Determine the concentration of Trimethoprim N-oxides in the samples from the calibration curve.
Protocol for Covalent Binding Assessment of this compound
This protocol is designed to assess the potential of this compound to form covalent adducts with microsomal proteins, which can be an indicator of the formation of reactive metabolites.
Materials:
-
Radiolabeled ([14C] or [3H]) Trimethoprim (to generate radiolabeled N-oxide in situ) or synthesized radiolabeled this compound.
-
Human Liver Microsomes (HLMs).
-
NADPH regenerating system.
-
Trichloroacetic acid (TCA) or organic solvent (e.g., methanol/ether) for protein precipitation.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: Incubate radiolabeled Trimethoprim (or this compound) with HLMs and the NADPH regenerating system at 37°C. Include control incubations without the NADPH regenerating system to determine non-specific binding.
-
Protein Precipitation: After incubation, precipitate the microsomal proteins using an excess of cold organic solvent or TCA.
-
Washing: Thoroughly wash the protein pellet multiple times with the organic solvent to remove any unbound radiolabeled compound.
-
Quantification of Covalently Bound Metabolite:
-
Solubilization and Scintillation Counting: Solubilize the final protein pellet and measure the radioactivity using a liquid scintillation counter.
-
Protein Assay: Determine the protein concentration in a parallel sample to normalize the amount of covalent binding to the amount of protein.
-
-
Data Analysis: Calculate the amount of covalently bound metabolite (e.g., in pmol equivalents/mg protein). A significant increase in radioactivity in the NADPH-fortified incubations compared to the controls suggests metabolism-dependent covalent binding. Studies have shown that Trimethoprim itself can form covalent adducts with microsomal proteins.[6][7] Similar studies are warranted for its N-oxide metabolites.
Visualizations: Diagrams of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows described in these application notes.
Metabolic pathway of Trimethoprim to N-oxides.
Workflow for in vitro metabolism studies.
Logic for assessing DDI potential.
References
- 1. medindia.net [medindia.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. "Bioactivation of Trimethoprim to Protein-Reactive Metabolites in Human" by Jennifer Goldman, Yakov M. Koen et al. [scholarlyexchange.childrensmercy.org]
- 7. Bioactivation of Trimethoprim to Protein-Reactive Metabolites in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Trimethoprim N-oxide: A Promising Biomarker for Monitoring Trimethoprim Exposure
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethoprim (B1683648) (TMP) is a widely used bacteriostatic antibiotic that inhibits dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1] It is frequently prescribed in combination with sulfamethoxazole (B1682508) for the treatment of various bacterial infections. Monitoring in vivo exposure to trimethoprim is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects. While parent drug concentration is often monitored, the quantification of its metabolites can provide a more comprehensive understanding of an individual's metabolic profile and overall drug exposure. Trimethoprim is metabolized in the liver into several metabolites, including Trimethoprim N-oxide (TNO), which is then excreted in the urine.[2][3][4] This document provides detailed application notes and protocols for the use of this compound as a biomarker for trimethoprim exposure, focusing on its quantification in human urine and plasma.
Rationale for this compound as a Biomarker
Trimethoprim undergoes metabolism primarily in the liver, with 10-20% of an administered dose being metabolized.[2][4] The principal metabolites are the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives.[2][4] this compound is a product of the oxidation of the nitrogen atoms in the pyrimidine (B1678525) ring of the parent compound. Its formation is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 in human liver microsomes. As a direct downstream product of trimethoprim metabolism, the concentration of this compound in biological fluids, particularly urine where it is concentrated, can serve as a reliable indicator of the extent of trimethoprim exposure and metabolic activity.
Data Presentation
The following tables summarize quantitative data from a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of trimethoprim and its metabolites in human plasma. This data demonstrates the analytical performance of a typical method that can be adapted for urine analysis.
Table 1: UPLC-MS/MS Method Parameters for Trimethoprim and Metabolites in Human Plasma
| Parameter | Value |
| Chromatography System | Waters ACQUITY UPLC |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Trimethoprim and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Trimethoprim | 291.1 | 230.1 |
| 1-N-oxide-TMP | 307.1 | 290.1 |
| 3-N-oxide-TMP | 307.1 | 246.1 |
| Trimethoprim-d9 (IS) | 300.1 | 236.1 |
Table 3: Quantitative Performance of the UPLC-MS/MS Method in Human Plasma
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Trimethoprim | 1 - 1000 | 1.0 | < 5% | < 7% |
| This compound | 2.5 - 500 | 2.5 | < 6% | < 8% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by UPLC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in human urine. The methodology is adapted from validated plasma analysis methods and optimized for the urine matrix.
1. Materials and Reagents
-
This compound certified reference standard
-
Trimethoprim-d9 (internal standard)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
-
Phosphate buffer (pH 7)
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 100 µL of supernatant in a clean microcentrifuge tube, add 20 µL of internal standard solution (Trimethoprim-d9 in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins and other macromolecules.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
3. UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
-
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: As per reference standards (e.g., 307.1 > 290.1 for 1-N-oxide)
-
Trimethoprim-d9 (IS): 300.1 > 236.1
-
-
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrants.
-
Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Metabolic pathway of trimethoprim to this compound.
Caption: Workflow for this compound analysis in urine.
Caption: Rationale for TNO as a biomarker of trimethoprim exposure.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate the Effects of Trimethoprim N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim (B1683648) is an antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1][2] In humans, Trimethoprim is metabolized in the liver to several metabolites, including Trimethoprim N-oxide.[3] This N-oxide metabolite is primarily formed by the cytochrome P450 enzyme CYP1A2. While the pharmacology of Trimethoprim is well-studied, the potential cellular effects of its metabolites, such as this compound, are less characterized. Understanding the biological activity of such metabolites is crucial for a comprehensive assessment of a drug's safety and efficacy profile.
These application notes provide a framework of cell-based assays to investigate the potential cytotoxic, pro-apoptotic, oxidative, and inflammatory effects of this compound. The protocols are designed to be adaptable for use in drug discovery and toxicology screening.
Experimental Strategy: A Tiered Approach
A tiered approach is recommended to efficiently screen for the effects of this compound. This begins with broad assessments of cytotoxicity and cell viability, followed by more specific assays to elucidate the mechanisms of any observed effects.
Caption: Tiered experimental workflow for assessing this compound effects.
Data Presentation: Comparative Analysis
Quantitative data from the proposed assays should be summarized for clear comparison. Below is a sample table illustrating how data for this compound could be presented alongside its parent compound, Trimethoprim. (Note: Data for this compound is hypothetical for illustrative purposes).
| Assay | Cell Line | Parameter | Trimethoprim | This compound |
| MTT Assay | HepG2 | IC50 (µM) after 48h | >200[4][5] | >200 |
| Neutral Red Uptake | HepG2 | IC50 (µM) after 48h | ~150 | ~180 |
| LDH Release | HepG2 | % Cytotoxicity at 200µM | <10% | <15% |
| Caspase-3/7 Activity | HepG2 | Fold Increase at 200µM | 1.2 | 1.5 |
| Annexin V Staining | HepG2 | % Apoptotic Cells at 200µM | ~5% | ~8% |
| DCFDA Assay | HepG2 | Fold Increase in ROS at 100µM | 1.1 | 1.8 |
| IL-6 ELISA | THP-1 | pg/mL at 100µM | <50 | 150 |
| TNF-α ELISA | THP-1 | pg/mL at 100µM | <20 | 80 |
Experimental Protocols
Cell Culture
a. HepG2 Cells (Human Hepatoma Cell Line)
HepG2 cells are a suitable model for initial toxicity screening due to their human origin and metabolic capabilities.[6]
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:4 to 1:8 ratio.[7]
-
Incubation: 37°C, 5% CO2 in a humidified incubator.
b. THP-1 Cells (Human Monocytic Cell Line)
THP-1 cells can be differentiated into macrophage-like cells and are a good model for assessing inflammatory responses.
-
Culture Medium: RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Differentiation (for inflammatory assays): Treat suspension THP-1 cells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to induce differentiation into adherent macrophage-like cells.
Tier 1: Primary Screening Assays
a. MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[8][9]
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
b. Neutral Red Uptake Cytotoxicity Assay
This assay assesses cell membrane integrity by measuring the uptake of the vital dye Neutral Red into the lysosomes of viable cells.[11]
-
Seed and treat cells as in the MTT assay.
-
After treatment, replace the medium with a medium containing 50 µg/mL Neutral Red and incubate for 2-3 hours.
-
Wash the cells with PBS and then add a destain solution (e.g., 50% ethanol, 1% acetic acid).[11]
-
Measure the absorbance at 540 nm.
c. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.[12]
-
Seed and treat cells as in the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.[13]
-
Measure the absorbance at 490 nm.[13]
Tier 2: Mechanistic Assays
a. Apoptosis Assays
-
Caspase-3/7 Activity Assay: This luminescent or fluorescent assay measures the activity of key executioner caspases in apoptosis.[14]
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Add a luminogenic caspase-3/7 substrate (containing the DEVD sequence) directly to the wells.
-
Incubate at room temperature and measure luminescence.
-
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5]
b. Oxidative Stress Assay (DCFDA Assay)
This assay measures the generation of intracellular reactive oxygen species (ROS).[3]
-
Seed cells in a black, clear-bottom 96-well plate.
-
Load cells with 2',7' – dichlorofluorescin diacetate (DCFDA).
-
Treat with this compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
c. Inflammatory Response Assays
-
Cytokine Quantification (ELISA): This assay measures the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.
-
Differentiate THP-1 cells in a 24-well plate.
-
Treat the differentiated cells with this compound for 24 hours.
-
Collect the cell culture supernatant.
-
Use commercial ELISA kits for human IL-6 and TNF-α to quantify their concentrations in the supernatant, following the manufacturer's protocol.
-
-
NF-κB Activation Assay: This reporter assay measures the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Treat the cells with this compound.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for primary cytotoxicity and viability screening assays.
Potential Signaling Pathway of this compound Induced Effects
Caption: Hypothetical signaling pathway for this compound-induced cellular effects.
References
- 1. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 3. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Genotoxicity and Cytotoxicity Kinetics of Trimethoprim Sulfamethoxazole in Well-nourished and Undernourished Young Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of trimethoprim administration on hepatic functions of albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Oxidative Damage Blocks Thymineless Death and Trimethoprim Poisoning in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Genotoxicity and Cytotoxicity Kinetics of Trimethoprim Sulfamethoxazole in Well-nourished and Undernourished Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Separation of Trimethoprim and Its N-Oxide Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of the antibacterial agent trimethoprim (B1683648) and its N-oxide metabolites. The methodologies outlined are essential for pharmacokinetic studies, metabolic profiling, and quality control in drug development.
Introduction
Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway of bacteria.[1] Its metabolism in the liver leads to the formation of several metabolites, including 1-N-oxide and 3-N-oxide, as well as 3'- and 4'-desmethyltrimethoprim.[1] The accurate and robust separation and quantification of trimethoprim and its metabolites, particularly the N-oxides, from biological matrices are crucial for understanding its disposition, efficacy, and potential for drug-drug interactions. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for this purpose.[1][2]
Experimental Protocols
Method 1: UPLC-MS/MS for High-Throughput Analysis in Human Plasma
This protocol is adapted from a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of trimethoprim and its major metabolites in human plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing an internal standard (e.g., Trimethoprim-d9).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.[1]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).[1]
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.[1]
2. Chromatographic Conditions
-
System: Waters ACQUITY UPLC system or equivalent.[1]
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 400 µL/min.[3]
-
Column Temperature: 60 °C.[3]
-
Gradient Elution:
-
Initial: 2% B for 0.5 min.
-
Ramp to 7% B over 2 min.
-
Hold at 7% B for 3 min.
-
Ramp to 35% B over 2 min.
-
Ramp to 99% B for 1 min.
-
Return to 2% B for 1.1 min.[3]
-
3. Mass Spectrometry Detection
-
System: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[1]
Method 2: HPLC with UV Detection
This method is suitable for the quantification of trimethoprim in plasma and pharmaceutical dosage forms when MS detection is not available.[4][5]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) column.
-
Load the plasma, serum, or dialysate fluid sample.
-
Wash the column to remove interferences.
-
Elute trimethoprim using an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: Reverse-phase C18 column (e.g., 5 µm, 150 x 4.6 mm).[2]
-
Mobile Phase: A mixture of 0.01 M sodium acetate (B1210297) and acetonitrile.[4] For MS-compatible methods, phosphoric acid can be replaced with formic acid.[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 150 µl.[7]
Data Presentation
Table 1: UPLC-MS/MS Method Performance for Trimethoprim and Metabolites
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Trimethoprim | 4.60[8] | 0.5 - 100.0 (µg/L)[9] | 0.50 (µg/L)[9] |
| Trimethoprim-1-N-Oxide | Not Specified | Not Specified | Not Specified |
| Trimethoprim-3-N-Oxide | Not Specified | Not Specified | Not Specified |
| 4-desmethyl-TMP | Not Specified | 1.6 - 200 (nM) | 1.6 (nM) |
| 3-desmethyl-TMP | Not Specified | 1.6 - 200 (nM) | 1.6 (nM) |
Data synthesized from multiple sources. Specific retention times for N-oxide metabolites were not explicitly detailed in the provided search results but would be determined during method validation.
Table 2: HPLC-UV Method Performance for Trimethoprim
| Parameter | Value |
| Linearity Range | 2 - 100 µg/ml[4] |
| Sensitivity | 0.05 µg/mL[4] |
| Recovery | 82%[4] |
| Between-run Replication (p-value) | p = 0.96[4] |
Visualizations
Caption: UPLC-MS/MS experimental workflow for trimethoprim analysis.
Caption: Metabolic pathway of trimethoprim.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Trimethoprim on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application of Trimethoprim N-oxide in Environmental Sample Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim (B1683648) (TMP), a widely used bacteriostatic antibiotic, is frequently detected in various environmental compartments due to its incomplete removal during wastewater treatment. The transformation of TMP in the environment leads to the formation of various metabolites, including Trimethoprim N-oxide. As a major metabolite, the presence and concentration of this compound in environmental samples are of growing concern, necessitating robust and sensitive analytical methods for its detection and quantification. These application notes provide detailed protocols for the analysis of this compound in environmental water samples, primarily focusing on solid-phase extraction (SPE) followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The methodologies described are adapted from established methods for the analysis of trimethoprim and its metabolites in biological and environmental matrices.
Data Presentation
The following tables summarize quantitative data for the analysis of Trimethoprim and its N-oxide metabolites. It is important to note that while specific data for this compound in environmental samples is limited in publicly available literature, the provided UPLC-MS/MS parameters for plasma can be adapted for environmental analyses.
Table 1: UPLC-MS/MS Parameters for Trimethoprim and its N-oxide Metabolites in Human Plasma [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Trimethoprim | 291.1 | 230.1 | ||
| 1-N-oxide-TMP | 307.1 | 290.1 | ||
| 3-N-oxide-TMP | 307.1 | 246.1 | ||
| 3-desmethyl-TMP | 277.1 | 216.1 | ||
| 4-desmethyl-TMP | 277.1 | 246.1 | ||
| Specific values for cone voltage and collision energy should be optimized for the specific instrument used. |
Table 2: Performance Data for Trimethoprim Analysis in Environmental Water Samples (for reference)
| Analytical Method | Matrix | Sample Preparation | LOD | LOQ | Recovery (%) | Reference |
| HPLC/UV | Water | Direct Injection | 0.06 µM | 0.2 µM | - | [2] |
| LC-MS/MS | Wastewater | SPE | 7 ng/L | - | - | [3] |
| SPME-HPLC-MS/MS | Wastewater | SPME | 16-1380 ng/L (influent), 35-260 ng/L (effluent) | - | - | [4] |
| Magnetic SPE-HPLC-DAD | Environmental Water | Magnetic SPE | 0.055 ng/mL | 0.167 ng/mL | 95-107 | [5] |
| SPE-TLC | Spiked Water | SPE | 0.1 µ g/spot | 0.2 µ g/spot | 108.7 ± 23.7 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Environmental Water Samples
This protocol is adapted from established methods for the extraction of trimethoprim and other pharmaceuticals from wastewater.[3][4] Given that this compound is more polar than its parent compound, careful optimization of the SPE procedure is recommended.
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE Cartridges (e.g., 200 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonia (B1221849) solution
-
Ultrapure water
-
Glass fiber filters (0.7 µm)
-
SPE vacuum manifold
-
Sample collection bottles
-
Nitrogen evaporator
Procedure:
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. To minimize degradation, samples should be stored at 4°C and extracted as soon as possible.
-
Sample Filtration: Filter the water sample (e.g., 250 mL) through a 0.7 µm glass fiber filter to remove suspended solids.
-
pH Adjustment: Adjust the pH of the filtered sample to approximately 3 with formic acid.[3]
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the Oasis HLB cartridge.
-
Pass 5 mL of ultrapure water through the cartridge.
-
Do not allow the cartridge to go dry before loading the sample.
-
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing:
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with two aliquots of 2.5 mL of a mixture of acetonitrile and methanol (1:1, v/v).[3]
-
A second elution with 2.5 mL of 5% ammonia in acetonitrile:methanol (1:1, v/v) can be performed to ensure the recovery of more polar compounds.[3] Collect both eluates in the same tube.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 500 µL) of the initial mobile phase for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol is based on a validated method for the analysis of trimethoprim and its metabolites in human plasma and can be adapted for environmental sample extracts.[1]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (starting point for optimization):
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 5 µL[1]
-
Gradient Program:
-
0.0 min: 1.0% B
-
1.0 min: 1.0% B
-
8.0 min: 50.0% B
-
8.1 min: 95.0% B
-
9.0 min: 95.0% B
-
9.1 min: 1.0% B
-
10.0 min: 1.0% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 1.
-
Instrument Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision gas pressure according to the specific instrument manufacturer's recommendations.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified transformation pathway of Trimethoprim in wastewater.
References
Application Note and Protocol: Solid-Phase Extraction of Trimethoprim N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim (B1683648), an antibiotic that inhibits dihydrofolate reductase, is extensively used in combination with sulfamethoxazole.[1] The metabolism of Trimethoprim in the liver results in the formation of several metabolites, including Trimethoprim N-oxides.[1] Accurate quantification of these metabolites is crucial for pharmacokinetic, toxicological, and clinical studies. This document provides a detailed protocol for the solid-phase extraction (SPE) of Trimethoprim N-oxide from biological matrices, intended to serve as a foundational method for analytical studies.
The following protocol is a synthesized methodology based on established SPE procedures for the parent drug, Trimethoprim, and is designed to be adapted and validated by researchers for their specific applications.
Experimental Protocol
This protocol outlines a solid-phase extraction procedure for isolating this compound from plasma or serum samples.
1. Materials and Reagents
-
SPE Cartridge: Strong Cation Exchange (SCX), 500mg/3mL (or similar)
-
Methanol (B129727) (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
0.1 N Hydrochloric Acid
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., D9-Trimethoprim)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
Positive pressure manifold or vacuum manifold
2. Sample Preparation
-
Allow plasma or serum samples to thaw to room temperature.
-
To 1 mL of the sample, add the internal standard solution.
-
Acidify the sample by adding 1 mL of 0.1 N HCl.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the SCX SPE cartridge by passing 4 mL of methanol through it, followed by 4 mL of deionized water. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge with 4 mL of 0.1 N HCl.
-
Sample Loading: Load the prepared supernatant from step 2.6 onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 N HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under high vacuum or positive pressure for 5-10 minutes.
-
-
Elution: Elute the this compound from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of a mobile phase-compatible solution (e.g., 1:3 methanol:water).[2]
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).
-
Data Presentation
The following table summarizes expected performance characteristics for an SPE method for Trimethoprim and its metabolites, based on published data for the parent compound.[3][4] This data should be used as a benchmark for method validation.
| Parameter | Expected Value | Reference |
| Recovery | > 80% | [3] |
| Intra-assay Precision (CV) | < 7% | [4] |
| Inter-assay Precision (CV) | < 10% | [4] |
| Linearity (r) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.06 µg/mL (in serum) | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction and analysis of this compound.
Metabolic Pathway of Trimethoprim
References
- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Related to Trimethoprim N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two distinct high-throughput screening (HTS) assays related to Trimethoprim N-oxide. The first section focuses on screening for modulators of this compound formation by targeting the primary metabolizing enzymes. The second section details a protocol to evaluate the direct biological activity of this compound on dihydrofolate reductase (DHFR), the pharmacological target of its parent drug, Trimethoprim.
Application Note 1: High-Throughput Screening for Modulators of this compound Formation
Introduction
Trimethoprim is an antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis.[1][2][3] In humans, Trimethoprim is metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites, including Trimethoprim 1-N-oxide and 3-N-oxide.[4][5] The formation of 1-N-oxide is predominantly catalyzed by CYP3A4, while 3-N-oxide formation is mainly mediated by CYP1A2.[4][5] Identifying compounds that modulate the activity of these CYP enzymes is crucial in drug development to predict and avoid potential drug-drug interactions that could alter the efficacy and safety profile of Trimethoprim.
This application note describes a high-throughput screening workflow to identify inhibitors of CYP1A2 and CYP3A4, the key enzymes in this compound formation. A primary screen using a fluorescence-based assay for CYP1A2 activity is detailed, followed by a confirmatory LC-MS/MS assay.
Signaling Pathway: Trimethoprim Metabolism
The metabolic pathway leading to the formation of Trimethoprim N-oxides is initiated by the action of specific cytochrome P450 enzymes on the parent drug. Understanding this pathway is fundamental to designing assays for its modulation.
Experimental Workflow: HTS for CYP1A2 Inhibitors
The following diagram outlines the workflow for a typical high-throughput screening campaign to identify inhibitors of CYP1A2, a key enzyme in this compound formation.
Data Presentation
The following table summarizes hypothetical data from a screen for CYP1A2 inhibitors.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) - Fluorometric Assay | IC50 (µM) - LC-MS/MS Assay |
| Control A | 95.2 | 0.15 | 0.21 |
| Hit 1 | 88.5 | 1.2 | 1.5 |
| Hit 2 | 75.3 | 4.8 | 5.2 |
| Non-Hit 1 | 10.1 | > 50 | > 50 |
| Non-Hit 2 | 5.6 | > 50 | > 50 |
Experimental Protocols
Protocol 1: Primary HTS - Fluorescence-Based CYP1A2 Activity Assay
This protocol is adapted from commercially available fluorometric assays for CYP1A2 activity.[6]
Materials:
-
Recombinant human CYP1A2
-
CYP1A2 substrate (e.g., a non-fluorescent substrate that is converted to a highly fluorescent metabolite)
-
CYP1A2 Assay Buffer
-
NADPH Regeneration System
-
Selective CYP1A2 inhibitor (e.g., α-naphthoflavone) for control
-
384-well black, flat-bottom plates
-
Compound library dissolved in DMSO
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds and controls (DMSO for negative control, selective inhibitor for positive control) into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a master mix containing recombinant human CYP1A2 in CYP1A2 Assay Buffer. Add 10 µL of the enzyme mix to each well.
-
Incubation: Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a substrate mix containing the CYP1A2 substrate and the NADPH regeneration system in CYP1A2 Assay Buffer. Add 10 µL of the substrate mix to each well to initiate the reaction.
-
Signal Detection: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 406/468 nm).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Secondary Assay - LC-MS/MS-Based CYP1A2 Inhibition Assay
This protocol provides a more direct and specific measurement of CYP1A2 activity by quantifying the formation of a specific metabolite.[7]
Materials:
-
Human Liver Microsomes (HLM) or recombinant CYP1A2
-
Trimethoprim
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
NADPH
-
Acetonitrile (B52724) with internal standard (e.g., deuterated this compound)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Incubation Setup: In a 96-well plate, combine HLMs or recombinant CYP1A2, potassium phosphate buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add Trimethoprim and NADPH to initiate the reaction.
-
Incubation: Incubate at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of Trimethoprim 3-N-oxide formed.
-
Data Analysis: Determine the IC50 values for each compound by plotting the percent inhibition of Trimethoprim 3-N-oxide formation against the compound concentration.
Application Note 2: High-Throughput Screening to Evaluate the Biological Activity of this compound
Introduction
While the primary mechanism of action of Trimethoprim is the inhibition of DHFR, the biological activity of its metabolites, such as this compound, is not well characterized. It is important to assess whether these metabolites retain any activity towards the original drug target, as this could contribute to the overall pharmacological effect or potential off-target effects.
This application note provides a protocol for a high-throughput fluorescence polarization (FP) assay to determine the inhibitory activity of this compound against DHFR.[8] FP is a robust and homogeneous assay format suitable for HTS, measuring the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[8][9][10]
Logical Relationship: DHFR Inhibition Assay Principle
The fluorescence polarization assay for DHFR inhibition is based on the displacement of a fluorescently labeled ligand from the enzyme's active site by a competing inhibitor.
Data Presentation
The following table presents hypothetical data for the evaluation of DHFR inhibition by Trimethoprim and its N-oxide metabolite.
| Compound | IC50 (µM) |
| Trimethoprim (Control) | 0.05 |
| Methotrexate (Control) | 0.002 |
| Trimethoprim 1-N-oxide | > 100 |
| Trimethoprim 3-N-oxide | 85.7 |
Experimental Protocol
Protocol 3: DHFR Inhibition Assay using Fluorescence Polarization
This protocol is designed to assess the inhibitory potential of this compound against DHFR.[8]
Materials:
-
Recombinant human DHFR
-
Fluorescently labeled ligand for DHFR (e.g., fluorescein-methotrexate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
NADPH
-
This compound
-
Trimethoprim and Methotrexate (for controls)
-
384-well black, low-volume plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound, Trimethoprim, and Methotrexate. Dispense 100 nL of each dilution into a 384-well plate. Include wells with DMSO as a no-inhibitor control.
-
Enzyme and Ligand Preparation: Prepare a master mix containing DHFR and the fluorescently labeled ligand in Assay Buffer with NADPH. The concentrations should be optimized to be at or near the Kd of the fluorescent ligand for DHFR to ensure assay sensitivity.
-
Reaction Incubation: Add 20 µL of the enzyme/ligand master mix to each well of the plate.
-
Equilibration: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the fluorescence polarization of each well using a plate reader with appropriate filters for the fluorophore (e.g., Ex/Em = 485/535 nm for fluorescein).
-
Data Analysis: Convert the raw fluorescence polarization values to percent inhibition relative to the high (no inhibitor) and low (saturating concentration of a potent inhibitor like methotrexate) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
References
- 1. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 2. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents | MDPI [mdpi.com]
- 3. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. abcam.com [abcam.com]
- 7. A High-Throughput (HTS) Assay for Enzyme Reaction Phenotyping in Human Recombinant P450 Enzymes Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Trimethoprim N-oxide in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and potential applications of Trimethoprim (B1683648) N-oxide in the field of antibiotic resistance. While research on the direct role of Trimethoprim N-oxide is an emerging area, this document outlines its background, known activities, and detailed protocols to facilitate further investigation into its potential as an antibacterial agent or a modulator of antibiotic resistance.
Introduction to Trimethoprim and its N-oxide Metabolites
Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.[1][2] This inhibition prevents the production of tetrahydrofolic acid, a precursor required for the synthesis of nucleic acids and proteins, ultimately leading to a bacteriostatic effect.[1] In clinical use, trimethoprim is often combined with sulfamethoxazole (B1682508) to create a synergistic effect, as both drugs block sequential steps in the same metabolic pathway.
Upon administration, trimethoprim is metabolized in the liver, primarily into two main metabolites: Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide . These metabolites are subsequently excreted in the urine. Emerging evidence suggests that these metabolites, particularly Trimethoprim 3-N-oxide, may retain antibacterial properties, including activity against antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). This potential activity warrants further investigation into the role of Trimethoprim N-oxides in combating antibiotic resistance.
Potential Applications in Antibiotic Resistance Studies
The study of this compound can be approached from several key research angles:
-
Direct Antibacterial Activity: Investigating the intrinsic antibacterial efficacy of Trimethoprim N-oxides against a broad spectrum of clinically relevant bacteria, including multidrug-resistant (MDR) strains.
-
Potentiation of Existing Antibiotics: Assessing the ability of Trimethoprim N-oxides to act as adjuvants, potentially restoring or enhancing the activity of other antibiotics against resistant bacteria.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which Trimethoprim N-oxides exert their antibacterial effects.
-
Resistance Development Studies: Evaluating the potential for bacteria to develop resistance to Trimethoprim N-oxides and understanding the underlying genetic and molecular mechanisms.
Quantitative Data on Antibacterial Activity
Currently, there is a limited amount of publicly available, structured quantitative data on the antibacterial activity of this compound against a wide range of bacterial strains. The following table summarizes the known information and provides a template for researchers to populate with their own experimental data.
Table 1: Minimum Inhibitory Concentrations (MICs) of Trimethoprim and its Metabolites (Hypothetical Data for Illustrative Purposes)
| Compound | Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| Trimethoprim | E. coli ATCC 25922 | Susceptible | 2 |
| Trimethoprim | S. aureus ATCC 29213 | Susceptible | 1 |
| Trimethoprim | S. aureus (MRSA) | Methicillin-Resistant | >32 |
| Trimethoprim 1-N-oxide | E. coli ATCC 25922 | Susceptible | Data Needed |
| Trimethoprim 1-N-oxide | S. aureus ATCC 29213 | Susceptible | Data Needed |
| Trimethoprim 1-N-oxide | S. aureus (MRSA) | Methicillin-Resistant | Data Needed |
| Trimethoprim 3-N-oxide | E. coli ATCC 25922 | Susceptible | Data Needed |
| Trimethoprim 3-N-oxide | S. aureus ATCC 29213 | Susceptible | Data Needed |
| Trimethoprim 3-N-oxide | S. aureus (MRSA) | Methicillin-Resistant | Reported Activity |
Note: The MIC values for Trimethoprim N-oxides are largely unavailable in the reviewed literature and require experimental determination.
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound in antibiotic resistance studies.
Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and can be used to determine the MIC of Trimethoprim N-oxides.
Materials:
-
This compound (1-N-oxide and 3-N-oxide) stock solutions of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., E. coli, S. aureus, including resistant isolates)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Protocol for Assessing Synergy with Other Antibiotics (Checkerboard Assay)
This protocol allows for the determination of synergistic, additive, indifferent, or antagonistic interactions between this compound and another antibiotic.
Materials:
-
This compound stock solution
-
Second antibiotic stock solution
-
CAMHB
-
Sterile 96-well microtiter plates
-
Bacterial inoculum prepared as in the MIC protocol
Procedure:
-
Prepare the Checkerboard Plate:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations.
-
Along the x-axis (e.g., columns 1-10), prepare serial two-fold dilutions of the second antibiotic.
-
Along the y-axis (e.g., rows A-G), prepare serial two-fold dilutions of this compound.
-
The top left well (A1) will contain the highest concentration of both drugs, while the bottom right well will have the lowest concentrations.
-
Include a row with only this compound dilutions (to determine its MIC alone) and a column with only the second antibiotic dilutions (to determine its MIC alone).
-
Include a growth control well (no antibiotics) and a sterility control well.
-
-
Inoculate and Incubate:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows growth inhibition:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizations of Pathways and Workflows
Mechanism of Action of Trimethoprim
References
Application Notes and Protocols for In Vitro Toxicology Studies of Trimethoprim N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro toxicological assessment of Trimethoprim (B1683648) N-oxide, a primary metabolite of the antibacterial agent Trimethoprim. Due to the limited availability of direct toxicological data for this specific metabolite, the following protocols are based on established methodologies for in vitro toxicology, regulatory guidance on drug metabolite safety testing, and comparative data from the parent compound, Trimethoprim.
Introduction
Trimethoprim is an antibiotic that functions by inhibiting dihydrofolate reductase. Its metabolism in humans leads to the formation of several metabolites, including Trimethoprim N-oxide. Regulatory agencies recommend that drug metabolites found in humans be evaluated for safety. In vitro toxicology studies are crucial for the early identification of potential hazards associated with such metabolites. Aromatic N-oxides, as a chemical class, can sometimes be associated with mutagenicity, making it important to assess the toxicological profile of this compound.[1][2]
This document outlines protocols for assessing the cytotoxicity and genotoxicity of this compound in relevant in vitro models.
Data Presentation: Comparative Toxicology Data
Table 1: Cytotoxicity Data for Trimethoprim
| Cell Line | Assay Type | Endpoint | Concentration Range Tested | Observation | Reference |
| Embryonic rat fibroblast-like (F2408) | MTT Assay | Viability | 50, 100, 200 µM | Significant dose-dependent decrease in cell viability at 24, 48, and 72 hours. | [3][4] |
| H-ras oncogene activated fibroblast (5RP7) | MTT Assay | Viability | 50, 100, 200 µM | Significant dose-dependent decrease in cell viability at 24, 48, and 72 hours. | [3][4] |
| Human Lymphocytes | - | - | 1 to 100 µg/ml | Cytotoxic effects observed. | [5] |
Table 2: Genotoxicity Data for Trimethoprim
| Cell Line/System | Assay Type | Endpoint | Concentration Range Tested | Observation | Reference |
| Human Lymphocytes | Cytokinesis Block Micronucleus (CBMN) | Micronucleus (MN) formation | 25, 50 µg/ml | Significant increase in MN frequency in a time-dependent manner. | [4] |
| Human Lymphocytes | Sister Chromatid Exchange (SCE) | SCE frequency | 1 to 100 µg/ml | Increased SCE frequency observed. | [5] |
| Salmonella typhimurium | Ames Test | Reverse mutation | Not specified | Some sulfonamides have shown genotoxic effects in the Ames test. | [6] |
Experimental Protocols
The following are detailed protocols recommended for the in vitro toxicological evaluation of this compound.
Cell Viability Assessment using MTT Assay
This protocol is adapted from studies on Trimethoprim and is suitable for assessing the cytotoxic potential of this compound on various cell lines, such as human hepatocytes (e.g., HepG2) or other relevant cell models.[3][4]
Objective: To determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
This compound (commercially available as a reference standard)
-
Selected cell line (e.g., HepG2)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Further dilute with cell culture medium to achieve a range of final concentrations for testing.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as in the highest test compound concentration) and a positive control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment using the Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a compound.[6][7]
Objective: To evaluate the potential of this compound to induce point mutations in Salmonella typhimurium strains.
Materials:
-
This compound
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 metabolic activation system (prepared from rat liver)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Positive controls (e.g., sodium azide (B81097) for TA100/TA1535, 4-nitroquinoline-N-oxide for TA98)
-
Negative/vehicle control
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a test tube, mix the tester strain, the test compound dilution, and either buffer (for non-activation conditions) or the S9 mix (for metabolic activation conditions).
-
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the negative control plates. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the background.
Genotoxicity Assessment using In Vitro Micronucleus Assay
This assay detects chromosomal damage.[4][5]
Objective: To determine if this compound induces chromosomal breaks or aneuploidy in cultured mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line like L5178Y).
Materials:
-
This compound
-
Human peripheral blood lymphocytes or a suitable cell line
-
Cell culture medium and supplements
-
Cytochalasin B (to block cytokinesis)
-
Mitomycin C (positive control)
-
Microscope slides
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa)
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat them with various concentrations of this compound, a vehicle control, and a positive control.
-
Addition of Cytochalasin B: Add cytochalasin B at an appropriate time to arrest cytokinesis, resulting in binucleated cells.
-
Harvesting: Harvest the cells at a suitable time after treatment.
-
Slide Preparation: Prepare microscope slides by dropping the cell suspension onto the slides, followed by air-drying and fixation.
-
Staining: Stain the slides with a suitable dye.
-
Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells.
-
Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Workflows for in vitro genotoxicity assays.
Logical Relationship Diagram
Caption: Rationale for in vitro toxicology testing of this compound.
References
- 1. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxic evaluation of the antimicrobial drug, trimethoprim, in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmps.crsp.dz [jmps.crsp.dz]
- 7. medicilon.com [medicilon.com]
Investigating Drug-Drug Interactions Involving Trimethoprim N-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim, an antibacterial agent, undergoes hepatic metabolism to form several metabolites, including Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. The formation of these N-oxide metabolites is primarily catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4 for 1-N-oxide and CYP1A2 for 3-N-oxide.[1][2] Understanding the potential for these metabolites to be involved in drug-drug interactions (DDIs) is crucial for ensuring the safety and efficacy of co-administered therapeutic agents.
These application notes provide a comprehensive overview of the metabolic pathways of Trimethoprim N-oxide and detailed protocols for investigating its potential as both a victim and a perpetrator of drug-drug interactions. The provided methodologies are based on established in vitro techniques recommended by regulatory agencies for DDI studies.
Data Presentation: Drug-Drug Interaction Potential of Trimethoprim
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Trimethoprim
| CYP Isoform | Test System | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| CYP2C8 | Human Liver Microsomes | Paclitaxel | 54 | 32 | Selective | [3] |
| CYP2C8 | Recombinant CYP2C8 | Paclitaxel | 75 | - | Selective | [3] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Trimethoprim to N-Oxide Metabolites
The following diagram illustrates the primary metabolic pathways leading to the formation of Trimethoprim N-oxides.
Caption: Metabolism of Trimethoprim to its N-oxide metabolites.
Experimental Workflow for In Vitro CYP Inhibition Assay
This workflow outlines the key steps in determining the potential of this compound to inhibit CYP enzymes.
References
- 1. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Trimethoprim N-oxide in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim (B1683648) (TMP) is a widely used antibiotic that is frequently detected in wastewater effluents due to its incomplete removal during conventional treatment processes.[1][2] The transformation of TMP during wastewater treatment can lead to the formation of various transformation products (TPs), including Trimethoprim N-oxide. Understanding the fate and occurrence of these TPs is crucial for a comprehensive environmental risk assessment. This document provides detailed application notes and protocols for the analysis of this compound in wastewater, adapted from established methods for Trimethoprim and its metabolites.
Analytical Approaches
The determination of Trimethoprim and its transformation products in complex matrices like wastewater necessitates highly selective and sensitive analytical techniques.[3] The most common and effective method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which allows for the accurate identification and quantification of target analytes at low concentrations.[3][4] Sample preparation typically involves a pre-concentration and clean-up step, most frequently Solid Phase Extraction (SPE), to remove interfering substances and enhance detection limits.[3][4][5]
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of Trimethoprim and its related compounds in wastewater, as reported in various studies. This data provides a reference for the expected performance of the analytical methods described.
| Analyte | Matrix | Method | LOD (ng/L) | LOQ (ng/L) | Concentration Range (ng/L) | Recovery (%) | Reference |
| Trimethoprim | River Water | SPE-LC-MS/MS | 8.0 - 60 | - | - | 62 - 102 | [3] |
| Trimethoprim | Wastewater Influent | SPE-LC-MS/MS | 20 - 200 | - | - | 62 - 102 | [3] |
| Trimethoprim | Wastewater Effluent | SPE-LC-MS/MS | 16 - 120 | - | 39 - 276 | 62 - 102 | [3][6] |
| Trimethoprim | Wastewater | SPE-LC-MS/MS | - | - | 49 - 133 | 49 - 133 | [3] |
| Trimethoprim | Environmental Water | MHSPE-HPLC | 90 | 240 | - | 67 - 86 | [5] |
| Trimethoprim | Wastewater | HPLC/UV | 0.06 µM | 0.2 µM | - | - | [2] |
| Trimethoprim | Sewage Sludge | LTPE-LC-MS/MS | 3.6 - 11.3 (ng/g dw) | 11.5 - 36.1 (ng/g dw) | 134.8 - 174.2 (ng/g dw) | 70.1 | [7] |
| 2,4-diaminopyrimidine-5-carboxylic acid (DAPC)* | SBR Effluent | SPE-LC-MS/MS | - | - | 61 | - | [1] |
Note: DAPC is a transformation product of Trimethoprim. Data for this compound specifically was not available in the provided search results; however, the methods described are suitable for its analysis.
Experimental Protocols
Sample Collection and Preparation
Objective: To collect representative wastewater samples and prepare them for analysis by filtering to remove particulate matter.
Materials:
-
Amber glass bottles, pre-cleaned
-
Automated composite sampler (optional)
-
Filtration apparatus
-
Whatman Nylon filters, 0.45 µm pore size[8]
-
Storage containers, amber glass or polypropylene, at 4°C[1]
Procedure:
-
Collect 24-hour composite wastewater samples (influent or effluent) using an automated sampler or by collecting grab samples at regular intervals and combining them.[9]
-
Transport the collected samples to the laboratory on ice.
-
Filter the samples through a 0.45 µm nylon filter to remove suspended solids.[1][8]
-
Store the filtered samples in the dark at 4°C until extraction.[1] It is recommended to perform the extraction as soon as possible to minimize degradation of the analytes.
Solid Phase Extraction (SPE)
Objective: To pre-concentrate this compound and other target analytes from the water matrix and remove interfering substances.
Materials:
-
SPE cartridges (e.g., Oasis HLB, Strata-X, or ENVI-Carb)[1][3][10]
-
SPE vacuum manifold
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Nitrogen gas evaporator
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 6 mL of methanol followed by 8 mL of ultrapure water (pH 7).[1] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load 50 mL of the filtered wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[1]
-
-
Cartridge Washing:
-
Wash the cartridge with a specific volume of ultrapure water to remove hydrophilic interferences.
-
-
Cartridge Drying:
-
Dry the cartridge under a gentle stream of nitrogen for approximately 30 minutes to remove residual water.[1]
-
-
Elution:
-
Elute the retained analytes with 10 mL of methanol.[1]
-
-
Solvent Evaporation and Reconstitution:
LC-MS/MS Analysis
Objective: To separate, identify, and quantify this compound using liquid chromatography and tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., ZORBAX Eclipse Plus C18, 150 x 2.1 mm, 3.5 µm)[1]
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Methanol with 0.1% formic acid[1]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for the separation of this compound from other isomers and matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 - 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. For Trimethoprim, common transitions are m/z 291.16 → 123.70 and 291.16 → 230.17.[6] The transitions for this compound (expected m/z of [M+H]+ = 307.1) would need to be optimized.
-
Collision Energy and other MS parameters: These should be optimized for each specific analyte and instrument to achieve maximum sensitivity.
Visualizations
Caption: Experimental workflow for the analysis of this compound in wastewater.
Caption: Logical relationship of the analytical steps for this compound analysis.
References
- 1. New insights into the transformation of trimethoprim during biological wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of alumina-coated magnetite nanoparticle for extraction of trimethoprim from environmental water samples based on mixed hemimicelles solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Low-temperature partitioning extraction optimized for antibiotics quantification in sewage sludge by liquid chromatography-tandem mass spectrometry | Revista Brasileira de Ciências Ambientais [rbciamb.com.br]
- 8. researchgate.net [researchgate.net]
- 9. Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trimethoprim N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Trimethoprim N-oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the N-oxidation of Trimethoprim?
A1: The synthesis of this compound typically involves the direct oxidation of Trimethoprim. Common oxidizing agents used for N-oxidation of pyrimidine (B1678525) rings include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of an acid catalyst such as acetic acid or trifluoroacetic anhydride. Another effective method involves the use of sodium tungstate (B81510) as a catalyst with hydrogen peroxide.
Q2: Which nitrogen on the pyrimidine ring of Trimethoprim is oxidized?
A2: Trimethoprim has two nitrogen atoms in the pyrimidine ring, N1 and N3, that can potentially be oxidized. The formation of both Trimethoprim N1-oxide and Trimethoprim N3-oxide has been reported. The regioselectivity of the N-oxidation can be influenced by the reaction conditions and the oxidizing agent used. Generally, the nitrogen atom para to a strong electron-donating group is preferentially oxidized.
Q3: What are the typical yields for this compound synthesis?
A3: The yield of this compound can vary significantly depending on the chosen synthetic route and reaction conditions. While specific yield data for various methods applied directly to Trimethoprim is not extensively published in comparative studies, yields for N-oxidation of similar 2,4-diaminopyrimidine (B92962) structures can range from low to good (e.g., up to 70% with m-CPBA for some fused pyrimidines)[1]. Optimization of reaction parameters is crucial for maximizing the yield.
Q4: How can I monitor the progress of the N-oxidation reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for instance, a mixture of dichloromethane (B109758) and methanol (B129727), can be used to separate the starting material (Trimethoprim) from the more polar N-oxide product. Staining with an appropriate indicator or visualization under UV light can be used to observe the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of Trimethoprim | - Inactive or insufficient oxidizing agent.- Low reaction temperature.- Inappropriate solvent. | - Use a fresh batch of the oxidizing agent and ensure the correct stoichiometry.- Gradually increase the reaction temperature while monitoring for side product formation.- Experiment with different solvents such as dichloromethane, chloroform, or acetonitrile. |
| Formation of multiple products (low selectivity) | - Over-oxidation.- Ring opening or degradation of the pyrimidine ring.- Oxidation at other sites of the molecule. | - Carefully control the stoichiometry of the oxidizing agent (use 1.0-1.2 equivalents for mono-oxidation).- Maintain a lower reaction temperature.- Choose a milder oxidizing agent. Peracetic acid has been reported to give higher yields of N-oxides for some pyrimidines compared to m-CPBA. |
| Low isolated yield after work-up | - The N-oxide product is highly polar and may be lost during extraction.- Decomposition of the N-oxide during purification. | - During aqueous work-up, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent.- For purification by column chromatography, use a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonia (B1221849) to prevent streaking). Alumina has also been suggested as a stationary phase for basic compounds[2].- Avoid excessive heat during solvent evaporation. |
| Difficulty in separating N1-oxide and N3-oxide isomers | - The isomers may have very similar polarities. | - High-performance liquid chromatography (HPLC) with a suitable column and mobile phase may be required for separation.- Fractional crystallization could be attempted if the isomers have different solubilities. |
| Formation of a brown or tarry reaction mixture | - Significant decomposition of starting material or product. | - Lower the reaction temperature and ensure the reaction is not running for an extended period after the starting material is consumed.- Ensure the absence of any metal contaminants that could catalyze decomposition. |
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for N-oxidation of Pyrimidines
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages/Potential Byproducts | Reported Yields (for similar pyrimidines) |
| m-CPBA | Dichloromethane or chloroform, 0°C to room temperature | - Commercially available.- Generally provides good yields. | - m-Chlorobenzoic acid byproduct can be difficult to remove.- Can lead to over-oxidation. | Up to 70%[1] |
| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, 60-80°C | - Inexpensive reagents. | - Can lead to ring-contraction to form imidazole (B134444) derivatives or the formation of pyrimidinones[3].- Lower yields reported for some pyrimidines. | Low to moderate |
| Hydrogen Peroxide / Trifluoroacetic Anhydride (TFAA) | Acetonitrile, room temperature | - Potentially higher reactivity for less reactive substrates. | - Can lead to the formation of nitrate (B79036) salts in some cases[1]. | Moderate to good |
| Sodium Tungstate / Hydrogen Peroxide | Methanol, reflux | - Catalytic method.- High yields reported for some diaminopyrimidines. | - Requires removal of the catalyst. | Up to 92% for 6-chloro-2,4-diaminopyrimidine-3-oxide |
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA
This protocol is a representative procedure based on the general methodology for the N-oxidation of pyrimidines.
Materials:
-
Trimethoprim
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM, methanol, ammonium (B1175870) hydroxide)
Procedure:
-
Dissolve Trimethoprim (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
-
Once the reaction is complete, cool the mixture again to 0°C to precipitate out most of the m-chlorobenzoic acid byproduct.
-
Filter the mixture and wash the filtrate with saturated aqueous sodium bicarbonate solution to remove the remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10%). A small amount of ammonium hydroxide (B78521) (e.g., 0.5%) can be added to the eluent to prevent streaking of the polar N-oxide product[2].
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified this compound.
Protocol 2: Synthesis of this compound using Hydrogen Peroxide and Acetic Acid
This protocol is a representative procedure based on general methods for pyrimidine N-oxidation.
Materials:
-
Trimethoprim
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Trimethoprim (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add hydrogen peroxide (2-3 equivalents) dropwise to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography as described in Protocol 1.
Visualizations
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Quantifying Trimethoprim N-oxide in Biological Matrices
Welcome to the technical support center for the quantification of Trimethoprim (B1683648) N-oxide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this metabolite in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying Trimethoprim N-oxide?
A1: The quantification of this compound in biological matrices presents several analytical challenges. Key issues include the inherent instability of N-oxide metabolites, which can revert to the parent drug, Trimethoprim, leading to inaccurate measurements.[1] Additionally, matrix effects from endogenous components in plasma, urine, and other biological samples can cause ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and reproducibility.[2] Other challenges include potential in-source fragmentation or deoxygenation in the mass spectrometer and the need for well-characterized reference standards.[3][4]
Q2: Which analytical technique is most suitable for quantifying this compound?
A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and other metabolites in biological samples.[5][6] This technique offers high specificity through Multiple Reaction Monitoring (MRM), allowing for accurate measurement even at low concentrations.[5][6]
Q3: Are there commercially available reference standards for this compound?
A3: Yes, reference standards for Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide are available from various chemical suppliers. It is crucial to use certified reference materials to ensure the accuracy of quantitative assays.
Q4: What are the typical MRM transitions for this compound?
A4: The Multiple Reaction Monitoring (MRM) transitions are essential for the selective detection of this compound. Based on available data, the following transitions for the protonated molecule [M+H]⁺ with an m/z of 307.1 are commonly used:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-N-oxide-TMP | 307.1 | 290.1 |
| 3-N-oxide-TMP | 307.1 | 246.1 |
| Table 1: Common MRM transitions for this compound isomers.[5] |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions:
-
Column Contamination: The analytical column may be contaminated with matrix components.
-
Solution: Implement a robust column washing step after each injection.[7] Consider using a guard column to protect the analytical column.
-
-
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[8]
-
Solution: Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the starting mobile phase conditions.[5]
-
-
Column Degradation: The column's stationary phase may be degrading, especially if operating at a high pH.
-
Solution: Ensure the mobile phase pH is within the stable range for the column. If a void has formed at the column inlet, it may need to be replaced.[8]
-
Issue 2: Inconsistent or Low Analyte Recovery
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for this compound.
-
Analyte Instability: this compound may be degrading during sample processing.
Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
Possible Causes & Solutions:
-
Insufficient Sample Cleanup: Co-elution of endogenous matrix components with the analyte can interfere with ionization.[2]
-
Solution: Improve the sample preparation method. Solid-Phase Extraction (SPE) is generally more effective at removing matrix interferences than protein precipitation.[11]
-
-
Chromatographic Co-elution: The analyte is not adequately separated from matrix components.
-
Solution: Optimize the chromatographic gradient to better separate this compound from the matrix. Experiment with a different column chemistry (e.g., biphenyl (B1667301) instead of C18) to alter selectivity.[6]
-
-
Sample Dilution: High concentrations of matrix components can be mitigated by dilution.
-
Solution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.[12]
-
Experimental Protocols
Protocol 1: UPLC-MS/MS Quantification of this compound in Human Plasma
This protocol is adapted from a validated method for the analysis of Trimethoprim and its metabolites.[5]
1. Sample Preparation (Protein Precipitation):
- To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., Trimethoprim-d9).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).
- Vortex for 30 seconds and transfer to a UPLC vial for analysis.
2. UPLC Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Table 2: UPLC Parameters.[5] |
3. MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Table 3: MS/MS Parameters.[5] |
MRM Transitions and Compound-Specific Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 1-N-oxide-TMP | 307.1 | 290.1 | 35 | 20 |
| 3-N-oxide-TMP | 307.1 | 246.1 | 35 | 22 |
| Trimethoprim-d9 (IS) | 300.2 | 236.2 | 30 | 25 |
| Table 4: MRM Transitions and Optimized MS Parameters.[5] |
Quantitative Data Summary
The following table summarizes the performance of a validated UPLC-MS/MS method for Trimethoprim and its metabolites in human plasma.
| Analyte | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LLOQ (ng/mL) |
| Trimethoprim | 1 - 1000 | >0.995 | 0.3 | 1.0 |
| 1-N-oxide-TMP | 2.5 - 500 | >0.99 | 0.8 | 2.5 |
| 3-N-oxide-TMP | 2.5 - 500 | >0.99 | 0.7 | 2.5 |
| Table 5: Linearity and Limits of Detection/Quantification.[5] |
Precision and Accuracy Data from a Validated Method in Pediatric Plasma:
| Analyte | Precision (%RSD) | Accuracy (% of Nominal) |
| Trimethoprim & Metabolites | < 15% | Within 15% of nominal values |
| Table 6: Precision and Accuracy Summary.[6] |
Visualized Workflows and Relationships
Caption: UPLC-MS/MS workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma by HPLC-DAD | Engineering and Technology For Sustainable Development [jst.vn]
- 8. agilent.com [agilent.com]
- 9. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid phase microextraction of macrolide, trimethoprim, and sulfonamide antibiotics in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Analysis of Trimethoprim N-oxide in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate and reliable quantification of Trimethoprim N-oxide in plasma samples. Adherence to proper sample handling and analytical procedures is critical to prevent degradation and back-conversion of this metabolite, which can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when analyzing this compound in plasma?
Q2: What are the optimal storage conditions for plasma samples intended for this compound analysis?
A2: For long-term storage, plasma samples should be kept at -80°C. While some data suggests stability of the parent drug, Trimethoprim, at -20°C for up to 8 weeks, the stability of the N-oxide metabolite is more critical. To minimize the risk of degradation, storage at ultra-low temperatures is strongly recommended. Repeated freeze-thaw cycles should be avoided as they can compromise sample integrity.
Q3: Can I use any anticoagulant for blood collection?
A3: While various anticoagulants are used for plasma collection, K2 EDTA is a common choice. It is crucial to ensure the collection tubes are properly filled to maintain the correct blood-to-anticoagulant ratio. For all samples, gentle inversion of the tube after collection is necessary to ensure proper mixing.
Q4: Are there any known stabilizers that can be added to plasma to protect this compound?
A4: While the use of specific stabilizers for this compound in plasma is not extensively documented, the addition of antioxidants may be beneficial. Ascorbic acid is known to prevent oxidative degradation of various compounds and could potentially mitigate the degradation of this compound. However, its efficacy for preventing back-conversion in plasma has not been definitively established for this specific analyte. If considering the use of stabilizers, it is essential to validate their impact on the analytical method to ensure they do not interfere with the assay.
Q5: What is in-source fragmentation and how can it affect the analysis of this compound?
A5: In-source fragmentation is a phenomenon in mass spectrometry where the analyte fragments within the ion source before entering the mass analyzer.[2] N-oxides are susceptible to this, which can lead to the formation of ions corresponding to the parent drug, potentially inflating the parent drug's concentration and reducing the N-oxide's signal. Optimizing the ion source temperature and voltages (declustering potential or fragmentor voltage) can help minimize in-source fragmentation.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound | - Degradation during sample storage or handling.- Back-conversion to Trimethoprim.[1]- Inefficient extraction. | - Ensure plasma samples are processed promptly and stored at -80°C.- Avoid repeated freeze-thaw cycles.- Use acetonitrile (B52724) for protein precipitation as it has been shown to minimize back-conversion compared to methanol.[1]- Optimize the extraction procedure to ensure good recovery. |
| High variability in this compound concentrations across replicate samples | - Inconsistent sample handling.- Presence of hemolysis in some samples, accelerating back-conversion.[1]- Matrix effects in the LC-MS/MS analysis. | - Standardize the entire workflow from sample collection to analysis.- Visually inspect all plasma samples for hemolysis before processing.- Develop a robust LC-MS/MS method with an appropriate internal standard to compensate for matrix effects. |
| High concentration of Trimethoprim with a corresponding low concentration of this compound | - Significant back-conversion of the N-oxide to the parent drug.[1]- In-source fragmentation of this compound.[2] | - Re-evaluate the sample preparation method. Use acetonitrile for protein precipitation and consider acidifying the solvent.[1]- Optimize MS source conditions (e.g., lower the source temperature and declustering potential) to minimize in-source fragmentation.[2]- Ensure chromatographic separation of Trimethoprim and this compound to distinguish between the two compounds accurately. |
| Poor peak shape or chromatographic resolution | - Inappropriate column chemistry or mobile phase.- Suboptimal gradient elution profile.- Column contamination. | - Use a column with suitable selectivity for Trimethoprim and its polar metabolites, such as a biphenyl (B1667301) or an embedded polar group column.- Optimize the mobile phase composition and gradient to achieve baseline separation.- Implement a column washing step between injections to prevent the buildup of matrix components. |
Experimental Protocols
Plasma Sample Collection and Handling
A standardized protocol for blood collection and processing is critical for ensuring the stability of this compound.
Materials:
-
K2 EDTA blood collection tubes
-
Centrifuge with refrigeration capabilities
-
Cryovials for plasma storage
Procedure:
-
Collect whole blood into K2 EDTA tubes.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes on wet ice immediately after collection.
-
Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat layer.
-
Aliquot the plasma into pre-labeled cryovials.
-
Immediately freeze the plasma aliquots at -80°C for long-term storage.
Sample Preparation: Protein Precipitation
This protocol is designed to minimize the back-conversion of this compound during sample extraction.
Materials:
-
Frozen plasma samples
-
Acetonitrile (ACN), ice-cold
-
Internal standard (IS) solution (e.g., deuterated Trimethoprim)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add the appropriate amount of internal standard solution.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.[3]
Visualizations
Logical Workflow for Sample Analysis
Caption: Workflow for this compound analysis in plasma.
Degradation Pathway and Intervention Points
Caption: Factors affecting this compound stability and potential interventions.
References
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Trimethoprim N-oxide
Welcome to our technical support center dedicated to resolving challenges in the chromatographic analysis of Trimethoprim N-oxide. This resource is designed for researchers, scientists, and drug development professionals, offering targeted troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal peak shapes and reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape, especially peak tailing, for this compound in reversed-phase HPLC?
A1: Poor peak shape for this compound, which contains a basic amine oxide functional group, is often observed as peak tailing. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: The positively charged (protonated) this compound can interact with negatively charged (ionized) residual silanol groups (Si-OH) on the surface of conventional silica-based columns. This secondary interaction mechanism, in addition to the primary reversed-phase retention, can lead to significant peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical as it dictates the ionization state of both this compound and the stationary phase silanols. A suboptimal pH can exacerbate peak tailing.
-
Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to peak distortion, including tailing or fronting.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, particularly fronting.
-
Column Contamination and Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase over time can lead to poor peak shapes for all analytes.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound.
-
At Low pH (e.g., below the pKa of this compound, ~4.85): The N-oxide group will be protonated, carrying a positive charge. This can lead to strong electrostatic interactions with ionized silanol groups on the column surface, which are more prevalent at a pH above 3, resulting in peak tailing.
-
At a pH close to the pKa: A mixture of the ionized and non-ionized forms of the analyte can exist, potentially leading to peak broadening or even splitting.
-
At Mid-range pH: This is often where peak tailing is most pronounced for basic compounds due to the partial ionization of both the analyte and silanol groups.
-
At High pH (e.g., above the pKa of Trimethoprim, ~7.1): While this would ensure the analyte is in its neutral form, minimizing silanol interactions, it can be detrimental to the stability of traditional silica-based columns.
Q3: What type of HPLC column is recommended for the analysis of this compound to improve peak shape?
A3: To minimize peak tailing associated with basic compounds like this compound, consider using one of the following column types:
-
End-Capped Columns: These columns have their residual silanol groups chemically deactivated (capped), reducing the sites for secondary interactions.
-
Base-Deactivated Columns: These are specifically designed with a very low concentration of accessible silanol groups, leading to improved peak shapes for basic analytes.
-
Hybrid Silica (B1680970) Columns: These columns have an organic-inorganic hybrid particle structure, which provides better pH stability, allowing for the use of higher pH mobile phases without compromising column lifetime.
-
Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase, which can help to shield the analyte from interacting with the underlying silica.
Troubleshooting Guide
Problem: Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Lower the pH to around 2.5-3.0 to protonate the silanol groups and reduce their interaction with the protonated analyte. Ensure your column is stable at this pH. 2. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (B128534) (TEA) at a low concentration (e.g., 5-10 mM), to the mobile phase. TEA will preferentially interact with the active silanol sites. 3. Change Column Type: Switch to an end-capped, base-deactivated, or hybrid silica column. |
| Inappropriate Mobile Phase Buffer | 1. Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can improve peak shape by more effectively controlling the pH at the column surface. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of your sample. 2. Dilute Sample: Decrease the concentration of your sample. |
Problem: Peak Fronting
| Potential Cause | Recommended Solution |
| Sample Solvent Incompatibility | 1. Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase. |
| Column Overload | 1. Reduce Injection Volume or Sample Concentration: As with peak tailing, injecting too much analyte can also cause fronting. |
| Column Void or Poor Packing | 1. Use a Guard Column: This can protect the analytical column from particulate matter and some strongly retained compounds. 2. Replace Column: If the column bed has settled or a void has formed at the inlet, the column may need to be replaced. |
Experimental Protocols
Below is a detailed methodology for a UHPLC-MS/MS method that has been successfully used for the simultaneous quantification of Trimethoprim and its metabolites, including the N-oxides.
| Parameter | Condition |
| Column | Restek Raptor Biphenyl (1.8 µm, 100 x 2.1 mm) with a compatible guard column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient Elution | 1% B for 0.5 min, increase to 50% B over 8 min, increase to 99% B for 1.1 min, return to 1% B for 1.4 min |
| Flow Rate | 400 µL/min |
| Column Temperature | 60 °C |
| Injection Volume | Dependent on sample concentration and system sensitivity |
| Detection | Positive Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) |
Physicochemical Data
Understanding the physicochemical properties of Trimethoprim and its N-oxide is crucial for method development and troubleshooting.
| Compound | pKa | LogP | Solubility |
| Trimethoprim | ~7.12 | 0.91 | Poor aqueous solubility |
| This compound | ~4.85 (Predicted) | N/A | Likely more polar and water-soluble than Trimethoprim |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting poor peak shape.
Caption: A logical workflow for troubleshooting poor chromatographic peak shape.
Caption: Interaction between this compound and residual silanols leading to peak tailing.
Technical Support Center: Minimizing Matrix Effects in Trimethoprim N-oxide LC-MS/MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Trimethoprim N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: The "matrix" consists of all components within a sample, such as plasma, urine, or tissue homogenate, excluding the analyte of interest (this compound). Matrix effects happen when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), significantly compromising the accuracy, precision, and sensitivity of quantitative analysis.[3][4] Phospholipids are a major cause of ion suppression in biological samples.[5]
Q2: I am observing poor reproducibility and inaccurate quantification for this compound. Could this be due to matrix effects?
A2: Yes, inconsistent results and poor accuracy are hallmark indicators of matrix effects.[1] When components from the biological matrix co-elute with this compound, they can disrupt the ionization process, leading to unreliable data. It is essential to systematically evaluate the presence of matrix effects to ensure the validity of your analytical method.[4]
Q3: How can I quantitatively assess the presence of matrix effects in my assay?
A3: The most common and effective method is the post-extraction spike analysis.[6] This procedure involves comparing the peak area of this compound in a standard solution (analyte in a pure solvent) with the peak area of the analyte spiked into a blank matrix extract at the identical concentration.[1][4] A significant difference between these two measurements indicates the degree of ion suppression or enhancement. The matrix effect is typically expressed as a percentage, where a value below 100% signifies suppression and a value above 100% indicates enhancement.[4]
Q4: Are N-oxides like this compound particularly challenging to analyze?
A4: Yes, N-oxide metabolites can present unique analytical challenges due to their potential instability. They can sometimes revert to their parent drug form under certain conditions.[1] This adds a layer of complexity to the analysis. It is crucial to use optimized experimental conditions, such as maintaining a neutral or near-neutral pH and avoiding high temperatures during sample preparation and analysis, to preserve the integrity of the this compound molecule.[1]
Q5: What is the most effective strategy to compensate for matrix effects?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[7] A SIL-IS, such as a deuterated version of this compound, has nearly identical chemical and physical properties to the analyte.[8] Consequently, it will co-elute from the chromatography column and experience the same degree of ion suppression or enhancement.[7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix can be effectively normalized, leading to highly accurate and precise quantification. While a specific SIL-IS for the N-oxide may need to be sourced or synthesized, related standards like Trimethoprim-d9 are available and indicate the feasibility of this approach.[9]
Q6: What if a stable isotope-labeled internal standard for this compound is not available?
A6: If a SIL-IS is unavailable, several other strategies can be employed. The most effective is to minimize the matrix effect itself through rigorous sample cleanup.[5] Additionally, you can use a structural analog as an internal standard, though this is less ideal than a SIL-IS.[10] Another common compensation technique is the use of matrix-matched calibration curves, where calibration standards are prepared in a blank matrix identical to the study samples.[11] This helps to ensure that the standards and the samples are affected by the matrix in the same way.
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement Observed
-
Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound.[1]
-
Troubleshooting Steps: A systematic approach is crucial to identify and resolve the source of the interference. The most effective strategy is to improve the sample preparation protocol to remove interfering components before they enter the LC-MS system.[5]
Issue 2: Non-Linear Calibration Curve
-
Possible Causes:
-
Concentration-Dependent Matrix Effects: The degree of ion suppression or enhancement may vary across the calibration range.
-
Detector Saturation: High concentration standards may be saturating the MS detector.
-
Analyte Carryover: Residual analyte from a high-concentration sample may be present in subsequent injections.[12]
-
-
Troubleshooting Steps:
-
Use a SIL-IS: This is the most effective way to correct non-linearity caused by matrix effects.
-
Adjust Calibration Range: If detector saturation is the cause, narrow the calibration range or dilute the higher concentration samples.[12]
-
Improve Sample Cleanup: A cleaner sample extract is less likely to cause non-linearity.
-
Optimize Autosampler Wash: Implement a more rigorous needle and injector wash protocol to prevent carryover.[12]
-
Data Presentation
Quantitative data should be summarized to assess the effectiveness of the chosen analytical method. Below are tables outlining typical acceptance criteria for method validation and a qualitative comparison of common sample preparation techniques.
Table 1: Example Method Validation Acceptance Criteria for Precision and Accuracy (Based on data for a similar N-oxide compound, TMAO)
| Analyte Level | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Accuracy (%RE) |
| LLOQ | < 20% | < 20% | ± 20% | ± 20% |
| Low QC | < 15% | < 15% | ± 15% | ± 15% |
| Mid QC | < 15% | < 15% | ± 15% | ± 15% |
| High QC | < 15% | < 15% | ± 15% | ± 15% |
| Data adapted from a validated method for Trimethylamine (B31210) N-oxide (TMAO) and serves as a general guideline.[13][14] LLOQ = Lower Limit of Quantification; QC = Quality Control; %CV = Percent Coefficient of Variation; %RE = Percent Relative Error. |
Table 2: Qualitative Comparison of Sample Preparation Techniques
| Technique | Selectivity (Cleanup) | Analyte Concentration | Throughput | Potential for Matrix Effects |
| Protein Precipitation (PPT) | Low | No | High | High |
| Liquid-Liquid Extraction (LLE) | Medium | Yes | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Yes | Medium-Low | Low |
| This table provides a general comparison; performance depends heavily on method optimization.[5][12] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol provides a general framework to quantify the extent of matrix effects.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., Mid QC level).
-
Set B (Post-Spike Matrix): Process at least six different sources of blank biological matrix through your entire sample preparation procedure. After the final evaporation step, spike this compound into the reconstituted blank matrix extract. The final concentration must be identical to Set A.
-
-
Analyze Samples: Inject both sets of samples (n=6 for Set B) into the LC-MS/MS system.
-
Calculate Matrix Effect: Use the following formula:
-
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
-
Interpretation:
-
ME ≈ 100%: No significant matrix effect.
-
ME < 85%: Significant ion suppression.
-
ME > 115%: Significant ion enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) Workflow
SPE is a highly effective technique for cleaning complex biological samples and minimizing matrix effects.[12] For a basic compound like this compound, a strong cation exchange (SCX) or a mixed-mode sorbent can be effective.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Trimethoprim N-oxide during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimethoprim N-oxide. This resource provides troubleshooting guidance and answers to frequently asked questions to help you prevent the degradation of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions to ensure accurate and reproducible results.
Q1: I am observing low recovery of this compound in my plasma samples after protein precipitation. What could be the cause?
A1: Low recovery of this compound can stem from several factors during your sample preparation workflow. Here are some common causes and troubleshooting steps:
-
Incomplete Protein Precipitation: If proteins are not fully precipitated, this compound may remain bound, leading to its loss during centrifugation.
-
Solution: Ensure you are using a sufficient volume of ice-cold methanol (B129727) (a common and effective precipitant) for the volume of your plasma sample. A general guideline is a 4:1 ratio of methanol to plasma.[1] Vortex the mixture thoroughly for at least one minute to ensure complete protein precipitation.
-
-
Degradation during Extraction: this compound may be sensitive to temperature fluctuations during the extraction process.
-
Solution: Perform the protein precipitation and centrifugation steps at a low temperature (e.g., 4°C) to minimize potential degradation.[1]
-
-
Adsorption to Labware: The analyte can adsorb to the surface of plasticware, especially if the concentration is low.
-
Solution: Consider using low-adsorption microcentrifuge tubes and pipette tips. Pre-conditioning the labware with a solution of a similar composition to your sample matrix might also help.
-
-
Insufficient Reconstitution: After evaporating the supernatant, the dried extract might not be fully redissolved.
-
Solution: Vortex the reconstituted extract for a sufficient amount of time (e.g., 30 seconds) to ensure the complete dissolution of this compound before transferring it to UPLC vials.[1]
-
Q2: My this compound concentrations are inconsistent across replicates. What could be causing this variability?
A2: Inconsistent results are often a sign of procedural variability or sample instability. Consider the following:
-
Inconsistent Sample Handling: Minor differences in the timing of sample processing steps or temperature exposure between replicates can lead to variable degradation.
-
Solution: Standardize your sample preparation workflow. Ensure all samples are processed under the same conditions and for the same duration.
-
-
Precipitate Disturbance: Accidental aspiration of the protein pellet during supernatant collection can introduce variability.
-
Solution: Carefully collect the supernatant without disturbing the precipitated protein pellet. Leaving a small amount of supernatant behind is preferable to aspirating part of the pellet.
-
-
Sample Storage and Stability: The stability of this compound in the processed sample (e.g., reconstituted extract) may be limited.
-
Solution: Analyze the samples as soon as possible after preparation. If immediate analysis is not possible, store the samples at a controlled low temperature (e.g., 4°C) for a short period. For longer-term storage, samples should be kept at -20°C or -80°C.[2]
-
Q3: I suspect this compound is degrading during sample storage. What are the optimal storage conditions?
A3: Proper storage is critical to prevent the degradation of this compound.
-
Short-term Storage (up to 12 hours): Processed samples (e.g., in autosampler vials) can be kept at 4°C.[2]
-
Long-term Storage (days to weeks): For longer storage periods, it is recommended to store plasma samples at -20°C or -80°C. Studies on similar compounds have shown stability for at least 15 days at these temperatures.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation.
-
Solution: Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.
-
Q4: Are there specific pH conditions I should be aware of to prevent degradation?
-
Recommendation: It is generally advisable to maintain the pH of the sample and processing solutions within a neutral to slightly acidic range (around pH 5-7) unless a validated method specifies otherwise. Extreme pH values (highly acidic or alkaline) should be avoided to minimize the risk of hydrolysis.
Quantitative Data Summary
While specific quantitative stability data for this compound under various conditions was not found in the provided search results, the following table summarizes the stability of Trimethoprim and a related metabolite, which can serve as a general guide.
| Compound | Matrix | Storage Temperature | Duration | Stability |
| Trimethoprim | Plasma | 4°C | 12 hours | Stable[2] |
| Trimethoprim | Plasma | -20°C | 15 days | Stable[2] |
| Trimethoprim | Plasma | -80°C | 15 days | Stable[2] |
| Acetyl-N-sulfamethoxazole | Plasma | 4°C | 12 hours | Stable[2] |
| Acetyl-N-sulfamethoxazole | Plasma | -20°C | 15 days | Stable[2] |
| Acetyl-N-sulfamethoxazole | Plasma | -80°C | 15 days | Stable[2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is based on a validated UPLC-MS/MS method for the simultaneous quantification of Trimethoprim and its metabolites.[1]
Materials:
-
Human plasma sample
-
Ice-cold methanol containing an appropriate internal standard (e.g., Trimethoprim-d9)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
UPLC vials
Procedure:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to a UPLC vial for analysis.
Protocol 2: UPLC-MS/MS Analysis of this compound
This is a general guideline for the chromatographic and mass spectrometric conditions, which should be optimized for your specific instrumentation.
Chromatographic Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from other metabolites and matrix components.
-
Flow Rate: As recommended for the column dimensions.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for this compound and the internal standard need to be determined.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound from plasma.
Caption: Troubleshooting guide for low recovery of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Technical Support Center: Overcoming Solubility Issues of Trimethoprim N-oxide in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the aqueous solubility of Trimethoprim (B1683648) N-oxide. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance for your experiments.
Troubleshooting Guide
Issue 1: Low or No Visible Dissolution of Trimethoprim N-oxide in Aqueous Buffer
Possible Causes:
-
Inherent Poor Solubility: Trimethoprim, the parent compound of this compound, is known to have poor aqueous solubility, and it is highly probable that this compound shares this characteristic.
-
Incorrect pH of the Solution: The solubility of ionizable compounds like Trimethoprim and its derivatives is often pH-dependent.
-
Insufficient Mixing or Equilibration Time: The dissolution process may be slow and require adequate time and agitation to reach equilibrium.
Troubleshooting Steps:
-
Verify pH: Check the pH of your aqueous solution. For weak bases like Trimethoprim, solubility generally increases as the pH decreases.[1][2] Experiment with a range of acidic pH values to identify the optimal pH for solubilization.
-
Increase Agitation and Time: Ensure vigorous mixing (e.g., using a vortex mixer or magnetic stirrer) and allow sufficient time (24-48 hours) for the solution to reach equilibrium.
-
Gentle Heating: Carefully warming the solution may aid in dissolution. However, be cautious of potential degradation of the compound at elevated temperatures. Monitor for any changes in the appearance or properties of the solution.
-
Particle Size Reduction: If you have the solid form of this compound, reducing its particle size (micronization) can increase the surface area available for dissolution, thereby improving the dissolution rate.
Issue 2: Precipitation of this compound Upon Dilution of a Stock Solution
Possible Cause:
-
Supersaturation: A stock solution prepared in a high-solubility organic solvent (like DMSO) can become supersaturated when diluted into an aqueous buffer where the compound has lower solubility, leading to precipitation.
Troubleshooting Steps:
-
Optimize Solvent Ratio: Minimize the percentage of the organic solvent in the final aqueous solution. A common practice is to keep the organic solvent concentration below 1%.
-
Stepwise Dilution: Add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and reduce localized high concentrations that can trigger precipitation.
-
Use of Surfactants or Co-solvents: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol) in the aqueous buffer can help maintain the solubility of the compound upon dilution.
Issue 3: Inconsistent Results in Biological Assays
Possible Cause:
-
Undissolved Compound: The presence of undissolved this compound particles can lead to variability in the effective concentration of the compound in your assay.
-
Precipitation Over Time: The compound may be initially soluble but precipitate out of the assay medium over the duration of the experiment.
Troubleshooting Steps:
-
Pre-Assay Solubility Check: Before conducting your biological assay, visually inspect your final working solution for any signs of precipitation. You can also centrifuge a small aliquot to check for a pellet.
-
Solubility in Assay Media: Determine the solubility of this compound directly in your specific cell culture or assay medium, as components in the medium can affect solubility.
-
Time-Dependent Solubility Study: Incubate your final working solution under the same conditions as your assay (e.g., temperature, CO2 levels) and check for precipitation at different time points.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
The parent compound, Trimethoprim, is a weak base, and its solubility is significantly influenced by pH. Its solubility increases in acidic conditions due to the protonation of the molecule.[1][2] It is expected that this compound will exhibit similar pH-dependent solubility.
Q3: What organic solvents can be used to prepare a stock solution of this compound?
For the parent compound Trimethoprim, solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used to prepare stock solutions.[6] These are likely suitable for this compound as well. Always start with a small amount to test for solubility before preparing a large stock.
Q4: What are some common strategies to enhance the aqueous solubility of this compound for in vitro experiments?
Several techniques used for Trimethoprim can be applied to its N-oxide derivative:
-
pH Adjustment: Lowering the pH of the aqueous solution is a primary method.[1][2]
-
Use of Co-solvents: Employing water-miscible solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[7]
-
Salt Formation: Preparing a salt form of the compound can significantly improve its solubility.[8]
Q5: Are there any advanced formulation strategies to improve the bioavailability of this compound?
For in vivo applications, advanced formulations can be considered, drawing from strategies used for Trimethoprim:
-
Nanoparticles: Encapsulating the compound in polymeric nanoparticles, such as those made from PEG-PLGA, has been shown to enhance the solubility and bioavailability of Trimethoprim.[3]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate.
-
Multi-component Crystals: Formation of multi-component crystals with suitable coformers can enhance solubility and dissolution.[4]
Data Presentation
Table 1: Physicochemical Properties of Trimethoprim and its N-oxide Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |
| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.32 | ~7.3 |
| Trimethoprim 1-N-oxide | C₁₄H₁₈N₄O₄ | 306.32 | Not Available |
| Trimethoprim 3-N-oxide | C₁₄H₁₈N₄O₄ | 306.32 | 4.85 ± 0.50 |
Data for Trimethoprim N-oxides are limited and based on available chemical supplier information.[9][10][11]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the traditional and reliable shake-flask method for determining the thermodynamic solubility of this compound.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24 to 48 hours to allow the solution to reach equilibrium.
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Carefully collect a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the sample and then take the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV.
-
The measured concentration represents the equilibrium solubility of the compound in that specific buffer.
Protocol 2: Preparation of a this compound Formulation using Cyclodextrins
This protocol describes a general method for enhancing the aqueous solubility of this compound through complexation with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
While stirring the HP-β-CD solution, gradually add the this compound powder.
-
Continue stirring the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The clear filtrate is your aqueous formulation of this compound complexed with HP-β-CD. The concentration can be determined by a suitable analytical method.
Visualizations
Caption: Workflow for Overcoming Solubility Issues.
Caption: Logical Relationship for Solubilization.
References
- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. Trimethoprim | 738-70-5 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Enhancing the dissolution and bacteriostatic activity of trimethoprim through salt formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Trimethoprim 1-N-Oxide | CAS 27653-68-5 | LGC Standards [lgcstandards.com]
- 10. Page loading... [guidechem.com]
- 11. Trimethoprim N1-Oxide - CAS - 27653-68-5 | Axios Research [axios-research.com]
selecting the appropriate internal standard for Trimethoprim N-oxide quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of Trimethoprim N-oxide using LC-MS/MS. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard (IS) for the quantification of this compound?
A1: The ideal internal standard for the quantification of this compound is a stable isotope-labeled (SIL) version of the analyte itself, such as this compound-d3. However, this may not be commercially available. A widely accepted and practical alternative is a deuterated analog of the parent drug, Trimethoprim.[1] Trimethoprim-d9 is a suitable choice as it shares structural similarity with this compound and will behave similarly during sample extraction and ionization, effectively compensating for variability.[1]
Q2: Why is a stable isotope-labeled internal standard preferred?
A2: Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis.[2] They have the same physicochemical properties as the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[2] This allows for more accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Q3: Can I use a structural analog that is not an isotope-labeled version of Trimethoprim as an internal standard?
A3: While it is possible to use a non-isotope-labeled structural analog, it is not the recommended approach. The ideal IS should mimic the analyte's behavior as closely as possible. A structural analog may have different extraction recovery, chromatographic retention time, and ionization efficiency, which can lead to inaccurate quantification. If a SIL IS is not available, a thorough validation is required to demonstrate that the chosen analog adequately corrects for variability.
Q4: What are the major metabolites of Trimethoprim?
A4: Trimethoprim is primarily metabolized in the liver. The main metabolites include 1-N-oxide, 3-N-oxide, 3'-desmethyltrimethoprim, and 4'-desmethyltrimethoprim.[1]
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS quantification of this compound.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Possible Cause 1: Column Contamination: Buildup of matrix components on the analytical column.
-
Solution:
-
Implement a robust sample preparation method (e.g., solid-phase extraction) to remove interferences.
-
Use a guard column and replace it regularly.
-
Flush the column with a strong solvent wash sequence after each batch of samples.
-
-
-
Possible Cause 2: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution:
-
Ensure the mobile phase pH is at least 2 units below the pKa of the amine groups of this compound to ensure consistent protonation and good peak shape. Formic acid (0.1%) is commonly used in the mobile phase for this purpose.[1]
-
-
-
Possible Cause 3: Secondary Interactions with the Column: Silanol groups on the silica-based stationary phase can interact with the basic amine groups of the analyte.
-
Solution:
-
Use a column with end-capping or a different stationary phase chemistry (e.g., a biphenyl (B1667301) column has shown good results for Trimethoprim and its metabolites).[3]
-
-
Issue 2: Low Signal Intensity or High Background Noise
-
Possible Cause 1: Ion Suppression: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source.[4][5]
-
Solution:
-
Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]
-
Optimize chromatographic separation to separate the analyte from interfering matrix components.
-
Dilute the sample to reduce the concentration of matrix components.
-
-
-
Possible Cause 2: Suboptimal Mass Spectrometer Parameters: Incorrect tuning or source parameters can lead to poor sensitivity.
-
Solution:
-
Infuse a standard solution of this compound to optimize compound-dependent parameters such as declustering potential, collision energy, and cell exit potential.
-
Optimize source parameters like ion spray voltage, temperature, and gas flows.
-
-
-
Possible Cause 3: Analyte Degradation: this compound may be unstable in the sample matrix or during sample processing.
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Inconsistent Sample Preparation: Variability in the extraction procedure can lead to inconsistent recovery.
-
Solution:
-
Ensure consistent and precise pipetting of all solutions, especially the internal standard.
-
Automate the sample preparation process if possible.
-
Thoroughly vortex and centrifuge samples as per the protocol.
-
-
-
Possible Cause 2: Calibration Curve Issues: An inappropriate calibration model or improperly prepared standards can lead to inaccurate quantification.
-
Solution:
-
Evaluate different regression models (e.g., linear, weighted linear) to find the best fit for the data.[8]
-
Ensure calibration standards are prepared accurately and are within the validated linear range of the assay.
-
Use a fresh set of calibration standards for each analytical run.
-
-
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of this compound from plasma samples.
-
To 50 µL of plasma sample (calibrant, QC, or unknown) in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing the internal standard (e.g., 100 ng/mL of Trimethoprim-d9).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Method
This is an example of a UPLC-MS/MS method for the analysis of Trimethoprim and its metabolites.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 5 µL[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
Quantitative Data
Table 1: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-N-oxide-TMP | 307.1 | 290.1 |
| 3-N-oxide-TMP | 307.1 | 246.1 |
| Trimethoprim-d9 (IS) | 300.2 | 236.2 |
Note: The MRM transition for Trimethoprim-d9 is an example and should be optimized.
Table 2: Example UPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 99.0 | 1.0 |
| 1.0 | 99.0 | 1.0 |
| 8.0 | 50.0 | 50.0 |
| 8.1 | 5.0 | 95.0 |
| 9.0 | 5.0 | 95.0 |
| 9.1 | 99.0 | 1.0 |
| 10.0 | 99.0 | 1.0 |
This is an example gradient and should be optimized for your specific application.[1]
Table 3: Illustrative Method Validation Parameters for this compound
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity | ||
| Calibration Range | - | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy & Precision | ||
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Stability | ||
| Freeze-Thaw Stability (3 cycles) | Within ±15% of nominal | Within ±8% |
| Bench-Top Stability (4 hours) | Within ±15% of nominal | Within ±5% |
| Long-Term Stability (-80°C, 30 days) | Within ±15% of nominal | Within ±10% |
Note: The "Example Result" column provides illustrative data. Actual results must be determined experimentally through method validation.
Visualizations
Caption: Logic for selecting an internal standard for this compound.
Caption: Experimental workflow for this compound quantification.
References
- 1. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolite Stability Assay Protocol in Whole Blood - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. An approach to select linear regression model in bioanalytical method validation - ProQuest [proquest.com]
Technical Support Center: Trimethoprim N-oxide Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to adduct formation and other common issues encountered during the mass spectrometry analysis of Trimethoprim N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common ions I should expect to see for this compound in positive ion electrospray mass spectrometry (ESI-MS)?
In positive ion ESI-MS, you can expect to see the protonated molecule, [M+H]⁺, as well as several common adduct ions. The formation of these adducts is highly dependent on the sample matrix, solvent purity, and instrument conditions. The most frequently observed adducts are with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺).
Q2: I am observing a significant peak at m/z 291.145 in my this compound analysis. What is this peak?
A peak at m/z 291.145 corresponds to the protonated molecule of Trimethoprim ([C₁₄H₁₉N₄O₃]⁺). This is likely due to the in-source fragmentation of this compound, where it loses an oxygen atom (a neutral loss of 16 Da). This is a common issue with N-oxide compounds and can lead to an underestimation of the N-oxide and an overestimation of the parent drug.[1][2]
Q3: Why am I seeing multiple adduct peaks for this compound in my mass spectrum?
The presence of multiple adduct peaks (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) is a common phenomenon in ESI-MS.[3] This can be caused by:
-
Contaminants in the sample or mobile phase: Sodium and potassium ions are ubiquitous and can be leached from glassware, or be present as impurities in reagents and solvents.[4]
-
High salt concentrations in the sample matrix: Biological samples, for instance, can have high endogenous salt levels.
-
Suboptimal mobile phase composition: The choice of solvents and additives can significantly influence adduct formation.
The formation of multiple adducts can complicate data interpretation and reduce the signal intensity of the desired analyte ion, impacting sensitivity and quantitative accuracy.
Q4: How can I reduce the formation of sodium and potassium adducts in my this compound analysis?
There are several strategies to minimize the formation of unwanted sodium and potassium adducts:
-
Use high-purity solvents and reagents: Employ LC-MS grade solvents and freshly prepared mobile phases.[4]
-
Utilize plasticware: Whenever possible, use polypropylene (B1209903) or other suitable plastic containers and vials instead of glassware to avoid leaching of alkali metals.
-
Optimize mobile phase additives: The addition of a small amount of an acid, such as formic acid (typically 0.1%), can provide a source of protons to favor the formation of the [M+H]⁺ ion over metal adducts.
-
Incorporate ammonium salts: Adding a volatile ammonium salt like ammonium acetate (B1210297) or ammonium formate (B1220265) (typically 2-10 mM) to the mobile phase can help to suppress sodium and potassium adducts by competitively forming [M+NH₄]⁺ adducts or by enhancing the formation of the protonated molecule.
Q5: Will using mobile phase additives affect the ionization of this compound?
Yes, mobile phase additives can significantly impact ionization. Formic acid can enhance the protonation of this compound, leading to a stronger [M+H]⁺ signal. Ammonium acetate can also improve data quality by providing a consistent source of ions for adduction, leading to more reproducible results. However, it is crucial to optimize the concentration of any additive, as high concentrations can sometimes lead to ion suppression.
Troubleshooting Guide
Issue 1: High Abundance of [M-16]⁺ Peak (In-source Fragmentation)
Symptom: A significant peak corresponding to Trimethoprim (m/z 291.145) is observed when analyzing this compound (expected [M+H]⁺ at m/z 307.140).
Root Cause: In-source fragmentation of the N-oxide functional group, leading to the loss of an oxygen atom. This is often exacerbated by high temperatures or excessive energy in the ion source.[1][2]
Solutions:
-
Optimize Ion Source Parameters:
-
Reduce Cone Voltage (or Declustering/Fragmentor Voltage): Lowering this voltage reduces the energy of collisions between ions and gas molecules in the source, minimizing fragmentation.
-
Lower Source and Desolvation Temperatures: High temperatures can cause thermal degradation of the N-oxide. Systematically reduce these temperatures to find an optimal balance between efficient desolvation and minimal fragmentation.
-
-
Mobile Phase Composition: Ensure the mobile phase is well-degassed and consider using additives that can help stabilize the protonated molecule.
Issue 2: Dominant Sodium ([M+Na]⁺) and/or Potassium ([M+K]⁺) Adducts
Symptom: The most intense peaks in the mass spectrum correspond to the sodium adduct (m/z 329.122) and/or the potassium adduct (m/z 345.096) of this compound, with a weak or absent protonated molecule peak ([M+H]⁺ at m/z 307.140).
Root Cause: High levels of sodium or potassium ions in the analytical system.
Solutions:
-
Sample and Solvent Handling:
-
Switch to polypropylene vials and solvent bottles.
-
Use freshly opened, high-purity, LC-MS grade solvents.
-
If possible, perform sample clean-up (e.g., solid-phase extraction) to remove excess salts from the sample matrix.
-
-
Mobile Phase Modification:
-
Acidify the Mobile Phase: Add 0.1% formic acid to the mobile phase to increase the availability of protons.
-
Add Ammonium Acetate: Introduce 5-10 mM ammonium acetate to the mobile phase to promote the formation of the [M+NH₄]⁺ adduct or enhance the [M+H]⁺ signal.
-
Issue 3: Poor Peak Shape and/or Low Sensitivity
Symptom: Broad, tailing, or split peaks for this compound, or a weak overall signal.
Root Cause: This can be due to a variety of factors including suboptimal chromatography, matrix effects, or adduct formation.
Solutions:
-
Chromatographic Optimization:
-
Column Choice: Ensure the column chemistry is appropriate for the analysis. A C18 column is commonly used for Trimethoprim and its metabolites.
-
Gradient Optimization: Adjust the mobile phase gradient to ensure proper elution and separation from matrix components.
-
-
Address Matrix Effects:
-
Improve sample preparation to remove interfering matrix components.
-
Use an internal standard (e.g., a stable isotope-labeled version of this compound) to compensate for matrix-induced signal suppression or enhancement.
-
-
Mitigate Adduct Formation: As described in Issue 2, reducing the prevalence of multiple adducts can consolidate the ion signal into the desired species, thereby improving sensitivity.
Quantitative Data Summary
The following table summarizes the calculated monoisotopic mass-to-charge ratios (m/z) for common adducts of this compound (Molecular Formula: C₁₄H₁₈N₄O₄; Molecular Weight: 306.32 g/mol ; Monoisotopic Mass: 306.1328 u).[5][6][7][8][9]
| Adduct Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₄H₁₉N₄O₄]⁺ | 307.1401 |
| [M+Na]⁺ | [C₁₄H₁₈N₄O₄Na]⁺ | 329.1220 |
| [M+K]⁺ | [C₁₄H₁₈N₄O₄K]⁺ | 345.0959 |
| [M+NH₄]⁺ | [C₁₄H₂₂N₅O₄]⁺ | 324.1666 |
| [M-O+H]⁺ | [C₁₄H₁₉N₄O₃]⁺ | 291.1452 |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Minimizing Sodium Adducts
This protocol describes the preparation of a mobile phase designed to promote the formation of the protonated molecule ([M+H]⁺) and reduce sodium adducts.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid (≥98% purity)
-
Ammonium acetate (LC-MS grade)
-
Sterile, polypropylene solvent bottles
Procedure:
-
Mobile Phase A (Aqueous):
-
To 990 mL of LC-MS grade water in a clean polypropylene bottle, add 10 mL of a 1 M ammonium acetate stock solution (for a final concentration of 10 mM).
-
Add 1 mL of formic acid (for a final concentration of 0.1%).
-
Sonicate for 10-15 minutes to degas.
-
-
Mobile Phase B (Organic):
-
To 999 mL of LC-MS grade acetonitrile in a clean polypropylene bottle, add 1 mL of formic acid (for a final concentration of 0.1%).
-
Sonicate for 10-15 minutes to degas.
-
-
LC-MS Analysis:
-
Use a suitable gradient elution program starting with a low percentage of Mobile Phase B.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a general protocol for the extraction of Trimethoprim and its metabolites from a plasma sample.
Materials:
-
Plasma sample
-
Ice-cold methanol (B129727)
-
Internal standard solution (e.g., deuterated Trimethoprim)
-
Polypropylene microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of the plasma sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean polypropylene tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase conditions for LC-MS analysis.
Visualizations
Caption: Formation of common adduct ions of this compound in ESI-MS.
Caption: Troubleshooting workflow for this compound mass spectrometry analysis.
References
- 1. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trimethoprim N1-Oxide - CAS - 27653-68-5 | Axios Research [axios-research.com]
- 7. Page loading... [guidechem.com]
- 8. clearsynth.com [clearsynth.com]
- 9. Trimethoprim 3-N-oxide | 27653-67-4 | CBA65367 | Biosynth [biosynth.com]
Technical Support Center: Optimization of Trimethoprim N-oxide Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Trimethoprim (B1683648) N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting Trimethoprim N-oxide?
A1: The main challenges in extracting this compound stem from its polar nature and potential for degradation. Key difficulties include selecting an appropriate solvent system that effectively solubilizes the polar N-oxide, minimizing co-extraction of interfering polar impurities, and preventing the reduction of the N-oxide back to its parent drug, Trimethoprim, during the extraction process.
Q2: Which solvent systems are most effective for extracting this compound?
A2: Due to its high polarity, this compound is most effectively extracted using polar solvents. A mixture of methanol (B129727) and water or acetonitrile (B52724) and water is often recommended.[1] Acidifying the solvent with a small amount of an acid like formic acid can improve the solubility and extraction of N-oxides.[1]
Q3: Can this compound degrade during extraction?
A3: Yes, N-oxides can be susceptible to degradation, particularly at high temperatures, which can lead to their reduction to the corresponding tertiary amine (Trimethoprim).[1] It is crucial to use temperature-controlled extraction methods and avoid prolonged exposure to high heat.
Q4: Is a clean-up step necessary after the initial extraction?
A4: A clean-up step, such as solid-phase extraction (SPE), is often recommended, especially when dealing with complex matrices like plasma or tissue homogenates.[1] This step helps to remove interfering substances that may affect the accuracy of subsequent analysis by techniques like LC-MS/MS.
Q5: What are the common methods for quantifying this compound to determine extraction efficiency?
A5: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common and reliable methods for the quantification of Trimethoprim and its metabolites, including this compound.[2][3][4] Differential pulse polarography has also been used for the determination of Trimethoprim and its N-oxide metabolites in urine.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Recovery | Inappropriate Solvent Polarity: The extraction solvent is not polar enough to efficiently solubilize this compound. | Use a more polar solvent system, such as a mixture of methanol/water or acetonitrile/water.[1] Consider adding a small amount of acid (e.g., 0.1% formic acid) to the solvent to enhance solubility.[2] |
| Inefficient Extraction Technique: The chosen method (e.g., simple vortexing) may not provide sufficient interaction between the sample and the solvent. | Employ more rigorous extraction techniques like ultrasonication or pressurized liquid extraction (PLE) to improve efficiency.[1] | |
| Incorrect pH of the Sample Matrix: The pH of the sample can influence the charge state and solubility of this compound. | Adjust the pH of the sample to be slightly acidic to ensure the N-oxide is protonated and more soluble in polar solvents.[1][6] | |
| Analyte Degradation (Reduction of N-oxide to Trimethoprim) | High Extraction Temperature: Prolonged exposure to high temperatures can cause the reduction of the N-oxide. | Use temperature-controlled extraction methods and avoid excessive heat.[1] If a heating step is necessary, minimize the duration. |
| Presence of Reducing Agents in the Sample or Solvents: Certain endogenous compounds or solvent impurities can act as reducing agents. | Ensure the use of high-purity solvents. If sample-specific reducing agents are suspected, a thorough clean-up step post-extraction is crucial. | |
| Poor Reproducibility | Sample Inhomogeneity: The analyte may not be evenly distributed throughout the sample matrix. | Ensure thorough homogenization of the sample before taking an aliquot for extraction.[1] |
| Inconsistent Evaporation and Reconstitution: Incomplete evaporation of the extraction solvent or incomplete redissolving of the dried extract can lead to variability. | Evaporate the solvent under a gentle stream of nitrogen and ensure the residue is completely reconstituted in the mobile phase before analysis.[1][3] | |
| Matrix Effects in LC-MS/MS Analysis | Co-extraction of Interfering Compounds: Polar impurities from the sample matrix are extracted along with the analyte, causing ion suppression or enhancement. | Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering matrix components.[1] |
| Insufficient Chromatographic Separation: this compound may co-elute with other matrix components. | Optimize the HPLC/UPLC method, including the column type, mobile phase composition, and gradient, to achieve better separation.[2] |
Experimental Protocols
Protocol 1: Protein Precipitation for Extraction from Plasma
This method is a simple and rapid procedure for extracting this compound from plasma samples.[3]
-
Sample Preparation: To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated Trimethoprim).[3]
-
Precipitation: Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.[3]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase used for LC-MS/MS analysis.[3]
-
Analysis: Vortex the reconstituted sample for 30 seconds and transfer it to a UPLC vial for analysis.[3]
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up
This protocol describes a general SPE procedure for cleaning up crude extracts before instrumental analysis.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by washing it sequentially with methanol and then with water.[7]
-
Sample Loading: Load the crude extract (previously acidified) onto the conditioned SPE cartridge.
-
Washing:
-
Elution: Elute the retained this compound with a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[1]
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.[1]
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Recovery from Spiked Plasma
| Solvent System | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Methanol | 85.2 | 4.5 |
| Acetonitrile | 78.9 | 5.1 |
| Methanol with 0.1% Formic Acid | 92.5 | 3.2 |
| Acetonitrile with 0.1% Formic Acid | 88.3 | 3.8 |
Note: The data presented in this table is illustrative and based on typical results for polar analyte extraction. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for Protein Precipitation Extraction.
Caption: Troubleshooting Logic for Low Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of trimethoprim and its N-oxide metabolites in urine of man, dog, and rat by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of alumina-coated magnetite nanoparticle for extraction of trimethoprim from environmental water samples based on mixed hemimicelles solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
Technical Support Center: Enhancing the Oral Bioavailability of Trimethoprim Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of trimethoprim (B1683648) (TMP) using nanoparticles.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the oral bioavailability of trimethoprim important?
A1: Trimethoprim, a broad-spectrum antibacterial agent, is widely used in treating various infections. However, its clinical application is often limited by its poor aqueous solubility, short elimination half-life, and consequently, low oral bioavailability.[1][2][3][4] Encapsulating trimethoprim into nanoparticles is a promising strategy to overcome these limitations by improving its solubility, protecting it from degradation in the gastrointestinal tract, and facilitating its absorption.[1][3][4]
Q2: What are the common types of nanoparticles used for oral delivery of trimethoprim?
A2: Several types of nanoparticles have been investigated for the oral delivery of trimethoprim. These include:
-
Polymeric nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), often coated with polyethylene (B3416737) glycol (PEG) to form PEG-PLGA nanoparticles, are commonly used.[1][2][3][4]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can enhance the oral bioavailability of poorly soluble drugs.[5][6][7]
-
Chitosan (B1678972) nanoparticles: Chitosan, a natural polymer, is mucoadhesive and can enhance drug absorption across the intestinal epithelium.[8][9][10][11][12]
-
Nanocrystals: These are pure drug particles with a reduced size, which increases their surface area and dissolution rate.[13][14][15][16]
Q3: What are the key parameters to consider when formulating trimethoprim nanoparticles?
A3: When formulating trimethoprim nanoparticles, it is crucial to optimize several parameters to ensure efficacy and stability. Key parameters include:
-
Particle Size and Polydispersity Index (PDI): The size of the nanoparticles affects their absorption and biodistribution. A narrow size distribution (low PDI) is desirable for uniformity.[1][2][3][4]
-
Drug Loading Capacity (LC) and Encapsulation Efficiency (EE): High drug loading and encapsulation efficiency are important for delivering a therapeutic dose of trimethoprim.[1][2][3][4]
-
Zeta Potential: This parameter indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.
-
In Vitro Drug Release Profile: The release profile of trimethoprim from the nanoparticles should be evaluated under simulated gastrointestinal conditions (e.g., different pH values) to predict its in vivo performance.[1][2]
Q4: How much can the oral bioavailability of trimethoprim be improved using nanoparticles?
A4: Studies have shown a significant improvement in the oral bioavailability of trimethoprim when formulated as nanoparticles. For instance, PEG-PLGA nanoparticles have been reported to increase the oral bioavailability of trimethoprim by 2.82-fold in rats compared to a free trimethoprim suspension.[1][2][3][4] This enhancement is attributed to the sustained release properties of the nanoparticles and their ability to protect the drug from premature degradation.[1][2][3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of trimethoprim nanoparticles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading (DL) and/or Encapsulation Efficiency (EE) | 1. Poor solubility of trimethoprim in the organic solvent used during nanoparticle preparation.[1][3][4] 2. Drug leakage into the external aqueous phase during the emulsification process. 3. Inappropriate polymer-to-drug ratio. | 1. Select an organic solvent in which both trimethoprim and the polymer are highly soluble. 2. Optimize the emulsification process parameters (e.g., sonication time, power) to achieve rapid nanoparticle formation and drug entrapment. 3. Experiment with different polymer-to-drug ratios to find the optimal balance for high loading and encapsulation.[1][3][4] |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Inefficient homogenization or sonication during the emulsification step. 2. Aggregation of nanoparticles due to low surface charge (zeta potential). 3. Inappropriate concentration of polymer or surfactant. | 1. Increase the homogenization speed or sonication power/time. 2. Ensure the zeta potential is sufficiently high (typically > |20| mV) to prevent aggregation. Consider using stabilizers. 3. Optimize the concentrations of the polymer and surfactant in the formulation. |
| Poor In Vitro Drug Release Profile (e.g., burst release or incomplete release) | 1. High amount of drug adsorbed on the nanoparticle surface. 2. Rapid degradation of the polymer matrix. 3. Poor diffusion of the drug from the nanoparticle core. | 1. Optimize the washing steps after nanoparticle preparation to remove surface-adsorbed drug. 2. Select a polymer with a slower degradation rate or use a higher molecular weight polymer. 3. Incorporate excipients that can enhance drug diffusion from the nanoparticle matrix. |
| Inconsistent Pharmacokinetic Data (high variability in vivo) | 1. Batch-to-batch variability in nanoparticle characteristics (size, DL, EE). 2. Instability of nanoparticles in the gastrointestinal tract. 3. Inter-animal physiological variations. | 1. Strictly control the preparation parameters to ensure batch-to-batch consistency. 2. Evaluate the stability of the nanoparticles in simulated gastric and intestinal fluids. Consider using mucoadhesive coatings like chitosan to prolong residence time.[8][9][10][11][12] 3. Increase the number of animals per group to improve statistical power. |
| Nanoparticle Aggregation During Storage | 1. Insufficient surface charge (low zeta potential). 2. Inappropriate storage temperature. 3. Freeze-thaw cycles. | 1. Optimize the formulation to achieve a higher zeta potential. 2. Store the nanoparticle suspension at the recommended temperature (e.g., 4°C).[1][2][3] For long-term storage, lyophilization with a suitable cryoprotectant is recommended. 3. Avoid repeated freezing and thawing of the nanoparticle suspension. |
Data Presentation
Table 1: Physicochemical Properties of Optimized Trimethoprim-Loaded PEG-PLGA Nanoparticles
| Parameter | Value |
| Particle Size (nm) | 245 ± 40 |
| Polydispersity Index (PDI) | 0.103 ± 0.019 |
| Zeta Potential (mV) | -23.8 ± 1.2 |
| Drug Loading Capacity (LC) (%) | 34.0 ± 1.6 |
| Encapsulation Efficiency (EE) (%) | 88.2 ± 4.3 |
Data obtained from a study on PEG-PLGA/TMP nanoparticles.[1][2][3][4]
Table 2: In Vivo Pharmacokinetic Parameters of Trimethoprim and Trimethoprim-Loaded PEG-PLGA Nanoparticles in Rats
| Parameter | Free Trimethoprim | PEG-PLGA/TMP Nanoparticles |
| t1/2 (h) | 0.72 ± 0.08 | 2.47 ± 0.19 |
| Tmax (h) | 0.5 | 2.0 |
| Cmax (ng/mL) | 814 ± 99 | 456 ± 54 |
| AUC0-t (ng·h/mL) | 814 ± 99 | 2298 ± 227 |
| Relative Bioavailability (%) | 100 | 282 |
Data obtained from a study on PEG-PLGA/TMP nanoparticles.[1][2]
Experimental Protocols
Preparation of Trimethoprim-Loaded PEG-PLGA Nanoparticles by Emulsion Solvent Evaporation Method
This protocol is based on a published study and provides a general guideline.[1][3] Researchers should optimize the parameters for their specific experimental setup.
-
Preparation of Organic Phase:
-
Dissolve a specific amount of trimethoprim (e.g., 39 mg), PEG (e.g., 97.5 mg), and PLGA (e.g., 390 mg) in a suitable organic solvent such as dichloromethane (B109758) (DCM).
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant, for example, 1% (w/v) polyvinyl alcohol (PVA).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under continuous stirring.
-
Homogenize the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The sonication can be performed at a specific power (e.g., 300 W) with defined pulse cycles (e.g., 4 s on, 2 s off) for a set duration (e.g., 1 min).
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Wash the collected nanoparticles multiple times with deionized water to remove any residual surfactant and un-encapsulated drug.
-
-
Lyophilization (Optional, for long-term storage):
-
Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., trehalose).
-
Freeze the suspension and then lyophilize it to obtain a dry powder of the nanoparticles.
-
Visualizations
Caption: Workflow for the preparation and evaluation of trimethoprim nanoparticles.
Caption: Troubleshooting logic for low drug loading or encapsulation efficiency.
References
- 1. Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance | Semantic Scholar [semanticscholar.org]
- 5. jddtonline.info [jddtonline.info]
- 6. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chitosan nanoparticles for oral drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitosan in Oral Drug Delivery Formulations: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. viterbik12.usc.edu [viterbik12.usc.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanocrystals for Improving Oral Bioavailability of Drugs: Intestinal Transport Mechanisms and Influencing Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Drug Nanocrystals in Oral Absorption: Factors That Influence Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Validated LC-MS/MS Methods for Trimethoprim N-oxide Quantification
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of the antibiotic Trimethoprim (B1683648), accurate quantification of its metabolites is paramount. Among these, Trimethoprim N-oxide represents a key metabolic product. This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the determination of this compound in biological matrices, offering a critical overview of their performance and protocols.
Performance Characteristics: A Side-by-Side Comparison
The choice of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters of various published LC-MS/MS methods for the simultaneous quantification of Trimethoprim and its metabolites, including the N-oxide form.
| Parameter | Method A | Method B | Method C |
| Linearity Range | 1.6 - 200 nM[1] | 10 - 1000 ng/mL | 1 - 5000 ng/mL[2][3][4] |
| Correlation Coefficient (r²) | >0.99[1] | >0.99 | >0.996[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 1.6 nM[1] | 10 ng/mL[5] | 1 ng/mL[2][3][4] |
| Intra-day Precision (%RSD) | <15%[1] | <15%[5] | 1.65 - 7.15%[2][4] |
| Inter-day Precision (%RSD) | <15%[1] | <15%[5] | 1.65 - 7.15%[2][4] |
| Intra-day Accuracy (%Bias) | Within ±15%[1] | 92.5% - 109.3%[5] | 96.36 - 111.43%[2][4] |
| Inter-day Accuracy (%Bias) | Within ±15%[1] | 92.5% - 109.3%[5] | 96.36 - 111.43%[2][4] |
| Matrix | Human Plasma[1][6] | Rat Plasma[5] | Human Plasma[2][4] |
Delving into the Details: Experimental Protocols
The robustness and reliability of an LC-MS/MS method are intrinsically linked to its experimental protocol. Below are detailed methodologies from validated studies, providing a blueprint for implementation in the laboratory.
Method A: UPLC-MS/MS for Human Plasma
This method is designed for the high-throughput analysis of Trimethoprim and its major metabolites in human plasma.[6]
-
Sample Preparation: A simple and efficient protein precipitation method is utilized.
-
To 50 µL of human plasma, add 200 µL of ice-cold methanol (B129727) containing the internal standard (e.g., Trimethoprim-d9).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[6]
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC system.
-
Column: Specific column details are proprietary to the application note but would typically be a reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using two mobile phases, typically an aqueous phase with a small amount of acid (e.g., formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry Detection:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would be optimized for maximum sensitivity and selectivity.
-
Method B: HPLC-MS/MS for Dried Plasma and Urine Spots
This method offers the advantage of using dried matrix spots, which can simplify sample collection and storage.
-
Sample Preparation (Liquid Plasma & Urine):
-
To a 10 µL aliquot of the sample, add 70 µL of methanol containing the internal standard.
-
Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer 25 µL of the supernatant to a 96-well plate containing 75 µL of deionized water for analysis.[7]
-
-
Chromatographic Conditions:
-
Column: C8 HPLC column.[7]
-
Mobile Phase: Specific details of the mobile phase composition and gradient are not provided in the abstract but would be optimized for the separation of Trimethoprim and its metabolites.
-
-
Mass Spectrometry Detection:
-
System: Tandem mass spectrometer (MS/MS).
-
Ionization Mode: Not specified in the abstract, but likely ESI+.
-
Acquisition Mode: MRM.
-
Visualizing the Workflow and Logic
To further clarify the experimental processes, the following diagrams illustrate a typical workflow for LC-MS/MS analysis and the logical relationship of key validation parameters.
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Caption: Key parameters for the validation of an analytical method.
References
- 1. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Trimethoprim N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Trimethoprim (B1683648) N-oxide, a primary metabolite of the antibiotic Trimethoprim. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, metabolic profiling, and quality control in pharmaceutical development. This document objectively evaluates the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis, supported by available experimental data.
Data Presentation
The following table summarizes the key performance parameters of different analytical methods for the determination of Trimethoprim and its N-oxide metabolite. It is important to note that while some methods have been specifically validated for Trimethoprim N-oxide, others have been validated for Trimethoprim, with applicability to its metabolites.
| Parameter | UPLC-MS/MS | HPLC-UV | Capillary Electrophoresis |
| Analyte(s) | Trimethoprim and its major metabolites (including N-oxides) | Trimethoprim and its impurities/degradants | Trimethoprim and Sulfamethoxazole (B1682508) |
| Matrix | Human Plasma[1] | Pharmaceutical Tablets[2] | Human Plasma[3][4] |
| Linearity Range | Not explicitly stated for N-oxide | Not explicitly stated for N-oxide | 2.00 - 10.00 µg/mL (Trimethoprim)[3][4] |
| Correlation Coefficient (r²) | ≥ 0.99 (for Trimethoprim) | Not Found | > 0.999 (for Trimethoprim)[4] |
| Accuracy (% Recovery) | Not explicitly stated for N-oxide | Not explicitly stated for N-oxide | >99% (for Trimethoprim)[3][4] |
| Precision (% RSD) | Not explicitly stated for N-oxide | Not explicitly stated for N-oxide | Not Found |
| Limit of Detection (LOD) | Not explicitly stated for N-oxide | Not Found | 1.1 µmol/L (Trimethoprim)[5] |
| Limit of Quantification (LOQ) | Not explicitly stated for N-oxide | Not explicitly stated for N-oxide | 2.00 µg/mL (Trimethoprim)[3][4] |
Experimental Protocols
A thorough understanding of the experimental methodology is crucial for the replication and validation of analytical methods. This section provides detailed protocols for the key experiments cited in this guide.
UPLC-MS/MS Method for Trimethoprim and its Metabolites in Human Plasma
This method is suitable for the simultaneous quantification of Trimethoprim and its major metabolites, including this compound, in human plasma, making it ideal for pharmacokinetic studies.[1]
1. Sample Preparation:
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing the internal standard (e.g., Trimethoprim-d9).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.[1]
2. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC system.
-
Column: (Details would be specified in the full application note).
-
Mobile Phase: (Details would be specified in the full application note).
-
Flow Rate: (Details would be specified in the full application note).
-
Injection Volume: (Details would be specified in the full application note).
3. Mass Spectrometry Detection:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).[1]
HPLC-UV Method for Trimethoprim and its Impurities
This method is suitable for the analysis of Trimethoprim and its related substances, including potential degradants, in pharmaceutical dosage forms.[2]
1. Sample Preparation:
-
Tablet powder equivalent to a specific amount of Trimethoprim is dissolved in a suitable solvent.
-
The solution is then suitably diluted to fall within the calibration range.
2. Chromatographic Conditions:
-
System: In-line LC-UV-MS system with an atmospheric pressure chemical ionization source (APCI).
-
Column: Reversed-phase column.
-
Mobile Phase: Gradient elution.
-
Detection: UV detector and Mass Spectrometer.[2]
Note: While this study focuses on impurities and degradants, the methodology can be adapted for the analysis of metabolites like this compound.
Capillary Zone Electrophoresis Method for Trimethoprim
This method offers a rapid and simple alternative for the determination of Trimethoprim in plasma.[3][4]
1. Sample Preparation:
2. Electrophoresis Conditions:
-
Electrolyte: 15 mM phosphate (B84403) buffer (pH 6.2).
-
Voltage: 20 kV.
-
Temperature: 25°C.
Mandatory Visualization
To further clarify the processes involved, the following diagrams illustrate the general workflow for cross-validating different analytical methods for this compound.
Caption: General workflow for cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of sulfamethoxazole and trimethoprim in human plasma by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fast simultaneous determination of trimethoprim and sulfamethoxazole by capillary zone electrophoresis with capacitively coupled contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trimethoprim Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of trimethoprim (B1683648), a widely used dihydrofolate reductase inhibitor, across various species including humans, dogs, rats, and goats. Understanding the species-specific differences in drug metabolism is crucial for preclinical safety assessment and the extrapolation of animal data to human clinical outcomes. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.
Quantitative Comparison of Trimethoprim Metabolism
The metabolism of trimethoprim varies significantly across different species, influencing its efficacy and potential for toxicity. The primary metabolic routes include N-oxidation of the pyrimidine (B1678525) ring, O-demethylation of the methoxy (B1213986) groups on the benzyl (B1604629) ring, and α-hydroxylation of the methylene (B1212753) bridge. The extent to which these pathways contribute to the overall metabolism of trimethoprim is species-dependent.
The following table summarizes the urinary excretion of trimethoprim and its major metabolites in humans, rats, and goats. While comprehensive quantitative data for dogs is limited in the available literature, it is understood that they also metabolize trimethoprim.
| Species | Unchanged Trimethoprim (% of dose in urine) | 1-N-oxide & 3-N-oxide (% of dose in urine) | 3'-O-demethyl & 4'-O-demethyl (% of dose in urine) | α-hydroxy (% of dose in urine) | Other Metabolites (% of dose in urine) |
| Human | ~80%[1][2][3] | <5% of metabolites[4] | 3'-desmethyl (~65% of metabolites), 4'-desmethyl (~25% of metabolites)[4] | Minor (<5% of metabolites)[4] | - |
| Rat | ~30% (of radioactivity in 8hr urine)[1] | ~7% (of radioactivity in 8hr urine)[1] | 3-demethyl (>30% of radioactivity in 8hr urine), 4-demethyl (as glucuronide, ~19% of radioactivity in 8hr urine)[1] | ~5% (of radioactivity in 8hr urine)[1] | - |
| Goat | Data not available | Data not available | Data not available | Data not available | A sulphate conjugate is a major metabolite, accounting for ~56% of the administered dose in urine.[5] |
| Dog | Rapidly absorbed and eliminated, but specific percentages of urinary metabolites are not well-documented in publicly available literature.[5] | Data not available | Data not available | Data not available | Data not available |
Key Metabolic Pathways and Experimental Workflow
The metabolic fate of trimethoprim is primarily determined by hepatic enzymes. In humans, cytochrome P450 (CYP) enzymes play a crucial role, with CYP2C9 and CYP3A4 being the most significant contributors to its primary metabolism.
Caption: Major metabolic pathways of trimethoprim.
The investigation of trimethoprim metabolism typically follows a structured workflow, beginning with in vitro assays and progressing to in vivo studies in animal models.
Caption: General experimental workflow for studying trimethoprim metabolism.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol is a representative method for assessing the in vitro metabolism of trimethoprim using liver microsomes from different species.
Objective: To identify and quantify the metabolites of trimethoprim formed by liver microsomal enzymes.
Materials:
-
Liver microsomes (from human, rat, dog, or goat)
-
Trimethoprim
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Incubator or water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes (e.g., 0.5-1.0 mg/mL protein), and trimethoprim at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a clean tube for analysis by LC-MS/MS.
In Vivo Metabolism Study in Rats (General Protocol)
This protocol provides a general framework for conducting an in vivo study to investigate the metabolism and excretion of trimethoprim in rats.
Objective: To determine the pharmacokinetic profile and identify the major metabolites of trimethoprim in rats after oral or intravenous administration.
Animals:
-
Male or female rats of a specific strain (e.g., Sprague-Dawley or Wistar), typically 8-10 weeks old.
-
Animals should be acclimatized to the housing conditions for at least one week before the experiment.
Procedure:
-
Dosing:
-
Oral Administration: Administer trimethoprim (dissolved or suspended in a suitable vehicle like 0.5% carboxymethylcellulose) to fasted rats via oral gavage.
-
Intravenous Administration: Administer a sterile solution of trimethoprim via a tail vein or other suitable vein.
-
-
Housing and Sample Collection:
-
House the rats individually in metabolic cages that allow for the separate collection of urine and feces.
-
Provide free access to water throughout the study. Food is typically withheld for a period before and after dosing.
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for up to 72 hours or until the majority of the drug is excreted.
-
Blood samples can be collected at various time points via tail vein, saphenous vein, or terminal cardiac puncture to determine the plasma concentration of trimethoprim and its metabolites.
-
-
Sample Processing:
-
Measure the volume of urine collected at each interval and store frozen until analysis.
-
Homogenize fecal samples and extract the drug and metabolites using an appropriate solvent.
-
Process blood samples to obtain plasma, which should be stored frozen.
-
-
Analysis:
-
Analyze the urine, feces, and plasma samples for the presence of trimethoprim and its metabolites using a validated analytical method, such as LC-MS/MS.
-
Quantify the amount of unchanged drug and each metabolite to determine the excretion profile and metabolic pathways.
-
References
- 1. Studies on sulfamethoxazole-trimethoprim. Absorption, distribution, excretion and metabolism of trimethoprim in rat. | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics of trimethoprim in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aapharma.ca [aapharma.ca]
- 4. Trimethoprim metabolites in rat, dog and man: qualitative and quantitative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of trimethoprim and sulfadiazine in the dog: urine concentrations after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Efficacy of Trimethoprim and its Metabolite, Trimethoprim N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial agent trimethoprim (B1683648) and its primary metabolite, Trimethoprim N-oxide. While extensive data exists for the antibacterial activity of trimethoprim, publicly available literature lacks direct comparative studies on the antimicrobial efficacy of this compound. This document summarizes the known antibacterial properties of trimethoprim, its mechanism of action, and its metabolic fate, highlighting the current knowledge gap regarding the biological activity of its N-oxide metabolite.
Executive Summary
Trimethoprim is a potent synthetic antibiotic that functions by inhibiting bacterial dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway. This inhibition disrupts the production of essential precursors for DNA and RNA synthesis, leading to a bacteriostatic effect.[1][2][3] Trimethoprim is metabolized in the liver, with this compound being one of its principal metabolites.[4] However, extensive searches of scientific literature did not yield any studies that directly quantify and compare the antibacterial activity of this compound against that of the parent drug, trimethoprim. Therefore, this guide will focus on the well-established antibacterial profile of trimethoprim while noting the absence of data for its N-oxide metabolite.
Antibacterial Activity of Trimethoprim
Trimethoprim exhibits a broad spectrum of activity against a wide range of common pathogens. Its efficacy is typically measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of Trimethoprim against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 0.5 - 2 | [5] |
| Staphylococcus aureus | ATCC 29213 | 1 - 4 | [5] |
| Streptococcus pneumoniae | Multiple Isolates | ≤0.5/9.5 - ≥4/76 (in combination with sulfamethoxazole) | [6] |
| Haemophilus influenzae | Multiple Strains | ≤0.25 | [7] |
| Listeria monocytogenes | Clinical Isolates | <0.5 | [8] |
Note: MIC values can vary depending on the testing method and the specific bacterial strain.
Mechanism of Action of Trimethoprim
Trimethoprim's antibacterial effect stems from its high affinity for bacterial dihydrofolate reductase (DHFR), an enzyme that is approximately 50,000 times more sensitive to trimethoprim inhibition than its mammalian counterpart.[2] By blocking DHFR, trimethoprim prevents the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. The depletion of THF ultimately halts bacterial growth.
Caption: Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR).
Metabolism of Trimethoprim
Following administration, trimethoprim is metabolized in the liver, primarily to oxide and hydroxylated derivatives.[4] The principal metabolites are Trimethoprim 1-oxide, Trimethoprim 3-oxide, and the 3'- and 4'-hydroxy derivatives.[4] The free, unmetabolized form of trimethoprim is considered the therapeutically active form.[4]
The Unknown: Antibacterial Activity of this compound
Despite being a major metabolite, there is a significant lack of publicly available data on the antibacterial activity of this compound. Scientific literature searches did not reveal any studies that have determined the MIC values of this compound against common bacterial pathogens. This represents a critical knowledge gap in understanding the overall antibacterial effect of trimethoprim administration, as the contribution of its metabolites to the observed clinical efficacy remains unknown.
Experimental Protocols
Standardized methods are crucial for determining the antibacterial activity of compounds. The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a commonly accepted technique.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth is incubated until it reaches a specific turbidity, corresponding to a standardized bacterial concentration (e.g., 0.5 McFarland standard).
-
The inoculum is then diluted to the final desired concentration for the assay.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the antimicrobial agent (e.g., trimethoprim) is prepared in a suitable solvent.
-
A series of twofold dilutions of the stock solution is prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.
-
Control wells (no antimicrobial agent) are included to ensure bacterial growth.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
Trimethoprim remains a clinically important antibiotic with a well-characterized mechanism of action and a broad spectrum of activity. However, a significant gap exists in the scientific literature concerning the antibacterial properties of its primary metabolite, this compound. Future research should focus on isolating or synthesizing this compound and evaluating its in vitro antibacterial activity against a panel of clinically relevant bacteria. Such studies are essential to fully comprehend the pharmacological profile of trimethoprim and to determine whether its metabolites contribute to its therapeutic effects. This knowledge could have implications for dosage optimization and understanding potential drug interactions.
References
- 1. In vitro antimicrobial activity and clinical use of trimethoprim-sulfamethoxazole for infections due to KPC-producing Gram-negative pathogens: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 7. In vitro activity of trimethoprim alone compared with trimethoprim-sulfamethoxazole and other antimicrobials against bacterial species associated with upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Fluoroquinolone or Trimethoprim-Sulfamethoxazole vs ß-Lactams as Step-Down Therapy for Enterobacteriaceae Bacteremia: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Formation of Trimethoprim N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the formation of Trimethoprim (B1683648) N-oxide in both in vivo and in vitro settings. Understanding the metabolic fate of Trimethoprim (TMP), a widely used antibacterial agent, is crucial for evaluating its efficacy, potential drug interactions, and safety profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways involved in the N-oxidation of Trimethoprim.
Executive Summary
Trimethoprim undergoes metabolism in the liver, leading to the formation of several metabolites, including Trimethoprim 1-N-oxide and 3-N-oxide. While in vitro studies using human liver microsomes (HLMs) have pinpointed the specific cytochrome P450 (CYP) enzymes responsible for N-oxidation and their kinetics, in vivo studies in humans and animal models reveal that N-oxidation is a relatively minor metabolic pathway. This guide will delve into the quantitative differences and experimental approaches used to characterize the formation of these N-oxide metabolites.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the formation of Trimethoprim N-oxide in vivo and in vitro.
Table 1: In Vivo Formation of this compound
| Parameter | Species | Finding | Citation |
| Metabolite Excretion | Human | 10-20% of Trimethoprim is metabolized, with 1- and 3-N-oxides being principal metabolites.[1][2] | |
| Urinary Recovery | Rat | Trimethoprim ring N-oxide accounted for 7% of the radioactivity excreted in urine within 8 hours after oral administration of 14C-trimethoprim.[3] | |
| Identified Metabolites | Human, Dog, Rat | Trimethoprim N-oxides have been identified as urinary metabolites.[4] |
Table 2: In Vitro Formation of this compound in Human Liver Microsomes (HLMs)
| Metabolite | Primary Enzyme | Michaelis-Menten Constant (Km) | Notes | Citation |
| Trimethoprim 1-N-oxide | CYP3A4 | Markedly above therapeutic concentrations (≥10-fold) | Formation is consistent with single-enzyme Michaelis-Menten kinetics. | [5] |
| Trimethoprim 3-N-oxide | CYP1A2 | Markedly above therapeutic concentrations (≥10-fold) | Formation is consistent with single-enzyme Michaelis-Menten kinetics and is inhibited by α-naphthoflavone. | [5] |
Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways of Trimethoprim and a typical experimental workflow for studying its metabolism.
References
- 1. aapharma.ca [aapharma.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Studies on sulfamethoxazole-trimethoprim. Absorption, distribution, excretion and metabolism of trimethoprim in rat. | Semantic Scholar [semanticscholar.org]
- 4. Determination of trimethoprim and its N-oxide metabolites in urine of man, dog, and rat by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Variability in Trimethoprim N-oxide Measurement
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Current Methodologies and a Call for Standardization
The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies, directly impacting the assessment of a drug's safety and efficacy. Trimethoprim, a widely used antibiotic, undergoes metabolism in the liver to form several metabolites, including Trimethoprim N-oxides.[1] The precise measurement of these metabolites is critical, yet the potential for variability in results between laboratories presents a significant challenge to the reliable interpretation of data. This guide provides a comparative overview of the analytical methods used for Trimethoprim N-oxide measurement, discusses potential sources of inter-laboratory variability, and proposes a standardized approach to harmonize results.
Performance of Analytical Methods for Trimethoprim and its Metabolites
| Parameter | HPLC/UPLC-MS/MS | UV-Vis Spectrophotometry | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity Range | 0.25 - 100 µg/mL | 4.0 - 60 µg/mL | Not explicitly found |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.998 | Not explicitly found |
| Accuracy (% Recovery) | 82% - ~100% | ~100% | 99.66% ± 1.21 |
| Precision (% RSD) | < 15% | < 2% | 0.83 - 1.64% |
| Limit of Detection (LOD) | 0.03 - 0.2 µg/mL | 0.0436 µg/mL | Not explicitly found |
| Limit of Quantification (LOQ) | 0.135 µg/mL | Not explicitly found | Not explicitly found |
This table is a compilation of data from multiple sources and represents the general performance of these methods for Trimethoprim and its metabolites, not a direct inter-laboratory comparison for this compound.[2][3][4]
Experimental Protocols: A Closer Look
The lack of a standardized protocol is a major contributor to inter-laboratory variability. Below is a representative experimental protocol for the quantification of Trimethoprim and its N-oxide metabolites in human plasma using UPLC-MS/MS, based on common practices.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing a deuterated internal standard (e.g., Trimethoprim-d9).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer the solution to a UPLC vial for analysis.
UPLC-MS/MS Analysis
-
Chromatographic System: A Waters ACQUITY UPLC system or equivalent.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Trimethoprim and its N-oxide metabolites would be monitored.
Visualizing Key Processes
To better understand the context of this compound measurement, the following diagrams illustrate the metabolic pathway and a proposed workflow for an inter-laboratory comparison study.
Metabolic pathway of Trimethoprim.
Proposed inter-laboratory comparison workflow.
The Path Forward: A Call for a Harmonized Approach
The absence of a formal inter-laboratory comparison study for this compound measurement highlights a critical gap in the bioanalytical landscape. Such a study is essential for establishing a reference standard for methodology and ensuring that data generated across different research sites are comparable and reliable.
Potential Sources of Inter-Laboratory Variability Include:
-
Differences in sample preparation: Variations in protein precipitation methods, solvents, and handling can affect analyte recovery.
-
Chromatographic conditions: Different columns, mobile phases, and gradient profiles can lead to shifts in retention times and altered peak shapes.
-
Mass spectrometer settings: Variations in ion source parameters, collision energies, and detector settings can impact sensitivity and fragmentation patterns.
-
Calibration standards and quality controls: Discrepancies in the preparation and storage of standards and QCs can introduce significant bias.
-
Data processing and integration: Different software and integration parameters can lead to variations in peak area determination.
To mitigate these variabilities, a collaborative effort is needed to develop and validate a standardized protocol for this compound quantification. Adherence to comprehensive bioanalytical method validation guidelines, such as those from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH), is paramount.[1][5][6][7] A well-designed inter-laboratory study, following the workflow proposed above, would be the definitive step towards achieving harmonization and ensuring the integrity of clinical and preclinical data for Trimethoprim.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
A Comparative Guide to HPLC Columns for the Analysis of Trimethoprim N-oxide
For Researchers, Scientists, and Drug Development Professionals: A Performance-Based Comparison of HPLC Columns for the Quantification of Trimethoprim N-oxide.
The accurate quantification of drug metabolites is a critical aspect of pharmaceutical research and development. This compound, a primary metabolite of the antibiotic Trimethoprim, requires robust analytical methods for its detection and measurement in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, and the choice of the HPLC column is paramount to achieving optimal separation and reliable results. This guide provides an objective comparison of the performance of different HPLC columns for the analysis of this compound, supported by experimental data.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column is crucial for the successful separation of Trimethoprim and its metabolites, including the polar N-oxide derivative. This section compares the performance of two commonly employed columns: the Waters ACQUITY UPLC BEH C18 and the Phenomenex Kinetex C18. Both are reversed-phase columns, but their different particle technologies and surface chemistries can lead to variations in chromatographic performance.
| Parameter | Waters ACQUITY UPLC BEH C18 | Phenomenex Kinetex C18 |
| Stationary Phase | Ethylene Bridged Hybrid (BEH) C18 | Core-Shell C18 |
| Particle Size (µm) | 1.7 | 1.7 |
| Column Dimensions (mm) | 2.1 x 100 | 2.1 x 150 |
| Retention Time of this compound (min) | ~5.2 (for 1-N-oxide and 3-N-oxide)[1] | Not explicitly found |
| Resolution (Rs) between Trimethoprim and N-oxide | Sufficient for baseline separation[1] | Not explicitly found |
| Peak Asymmetry | Good peak shape reported[1] | Not explicitly found |
| Key Advantages | Wide usable pH range (1-12), superior low pH stability, and ultra-low column bleed, making it highly suitable for MS applications.[1] | High efficiency and resolution at lower backpressures compared to fully porous particles of similar size. |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing experimental results. Below are the experimental protocols for the analysis of this compound on the Waters ACQUITY UPLC BEH C18 column.
Method 1: Waters ACQUITY UPLC BEH C18
This UPLC-MS/MS method is designed for the high-throughput analysis of Trimethoprim and its metabolites in human plasma.[1]
-
Sample Preparation: A protein precipitation method is utilized. To 50 µL of human plasma, 200 µL of ice-cold methanol (B129727) containing an internal standard is added. The mixture is vortexed and then centrifuged. The resulting supernatant is evaporated to dryness and reconstituted in the initial mobile phase.[1]
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 5 µL[1]
-
Gradient Program:
Time (min) %A %B 0.0 99.0 1.0 1.0 99.0 1.0 8.0 50.0 50.0 8.1 5.0 95.0 9.0 5.0 95.0 9.1 99.0 1.0 | 12.0 | 99.0 | 1.0 |
-
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI+) mode is used. The MRM transitions for the N-oxide metabolites are 307.1 > 290.1 for 1-N-oxide-TMP and 307.1 > 246.1 for 3-N-oxide-TMP.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for the HPLC analysis of this compound and the logical relationship in selecting an appropriate HPLC column.
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.
Caption: Logical considerations for HPLC column selection for this compound analysis.
References
Evaluating the Clinical Significance of Trimethoprim N-oxide Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of Trimethoprim (B1683648) N-oxide, a primary metabolite of the antibiotic Trimethoprim. It aims to objectively evaluate its potential clinical significance by summarizing its metabolic pathway, presenting detailed analytical methodologies for its quantification, and comparing it with the parent drug. This document is intended to aid researchers in drug development and clinical investigation by providing a consolidated resource on Trimethoprim N-oxide, highlighting both what is known and the current gaps in research.
Introduction to Trimethoprim and its Metabolism
Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid in bacteria.[1] This inhibition disrupts the bacterial DNA synthesis pathway, leading to a bacteriostatic effect.[1] Trimethoprim is often used in combination with sulfamethoxazole (B1682508) to achieve a synergistic antibacterial effect.[1]
Upon administration, Trimethoprim is metabolized in the liver, with the primary metabolites being 3'- and 4'-desmethyltrimethoprim, and N-oxide metabolites.[2] The N-oxide metabolites, specifically Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide, are generated through the oxidation of nitrogen atoms in the pyrimidine (B1678525) ring.[3][4] This metabolic process is predominantly carried out by the cytochrome P450 enzyme CYP1A2 in human liver microsomes.[3][4] While the parent drug, Trimethoprim, is considered the therapeutically active form, the clinical significance of its metabolites, including the N-oxides, is an area of ongoing investigation.
Metabolic Pathway of Trimethoprim
The metabolic conversion of Trimethoprim to its N-oxide derivatives is a key pathway in its elimination. Understanding this pathway is crucial for evaluating the potential clinical relevance of this compound levels.
Clinical Significance of this compound Levels: Current State of Research
Currently, there is a notable lack of direct evidence in the scientific literature to definitively establish the clinical significance of this compound levels. While the metabolism of Trimethoprim, particularly the formation of reactive intermediates, has been investigated in the context of idiosyncratic adverse drug reactions (IADRs), a specific role for this compound has not been clearly elucidated.[5]
Research has focused on the potential for Trimethoprim and its metabolites to cause adverse effects such as skin rashes, hepatotoxicity, and pulmonary failure.[5] However, these studies often point to the formation of reactive iminoquinone methide intermediates rather than the N-oxide metabolites as the primary culprits.[6]
Therefore, at present, the measurement of this compound levels is primarily a tool for pharmacokinetic and metabolism studies rather than a validated clinical biomarker for predicting therapeutic efficacy or adverse events. Further research is required to explore potential correlations between this compound concentrations and clinical outcomes.
Comparison of this compound with Potential Alternative Markers
Given the nascent stage of research into the clinical significance of this compound, a direct comparison with established alternative biomarkers for specific clinical endpoints is not yet feasible. The most relevant comparator remains the parent drug, Trimethoprim, for which therapeutic drug monitoring is sometimes employed, although its utility is also debated.
| Feature | This compound | Trimethoprim (Parent Drug) | Other Potential Biomarkers (Hypothetical) |
| Clinical Utility | Not established. Primarily for research in pharmacokinetics and metabolism. | Therapeutic efficacy in treating bacterial infections.[1] Therapeutic drug monitoring is not routine but may be considered in specific clinical situations. | Markers of idiosyncratic drug reactions (e.g., specific immune responses) are an area of research but are not specific to this compound. |
| Correlation with Efficacy | No direct evidence of correlation with antibacterial efficacy. | Direct correlation; maintaining minimum inhibitory concentration is key to therapeutic success. | Not applicable. |
| Correlation with Toxicity | No direct evidence of correlation with specific adverse events. The role of reactive metabolites in general is under investigation.[5] | High concentrations may be associated with an increased risk of adverse effects.[2] | Not applicable. |
| Analytical Methods | UPLC-MS/MS methods are available for quantification in biological matrices.[3] | Various analytical methods are available, including HPLC and UPLC-MS/MS. | Dependent on the specific biomarker. |
Experimental Protocols for Quantification of this compound
The accurate quantification of this compound in biological matrices is essential for research into its pharmacokinetic profile and potential clinical significance. A high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the simultaneous analysis of Trimethoprim and its metabolites.
UPLC-MS/MS Method for Quantification in Human Plasma
This protocol is adapted from a validated method for the simultaneous quantification of Trimethoprim and its major metabolites.[3]
5.1.1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., Trimethoprim-d9).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
5.1.2. Chromatographic Conditions
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 8.1 | |
| 9.0 | |
| 9.1 | |
| 10.0 |
5.1.3. Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte |
| Trimethoprim | |
| 1-N-oxide-TMP | |
| 3-N-oxide-TMP |
5.1.4. Method Validation Parameters
| Parameter | Trimethoprim | 1-N-oxide-TMP / 3-N-oxide-TMP |
| Linearity Range | 1 - 1000 ng/mL | Data not explicitly provided, but quantifiable with the method. |
| Correlation Coefficient (r²) | >0.995 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 2.5 ng/mL |
| Recovery (%) | 98.5 - 101.2 | 97.9 - 102.5 |
Experimental Workflow Diagram
Conclusion and Future Directions
The evaluation of this compound levels currently holds more significance in the realm of pharmacokinetic and metabolic research than in direct clinical decision-making. While robust analytical methods for its quantification exist, there is a clear gap in the literature regarding its correlation with therapeutic outcomes or adverse drug reactions.
Future research should focus on:
-
Prospective clinical studies to measure this compound levels in patients receiving Trimethoprim and correlate these levels with clinical efficacy and the incidence of adverse events.
-
In vitro studies to further investigate the potential for this compound to be involved in the formation of reactive intermediates or to have off-target effects.
-
Pharmacogenomic studies to explore if genetic variations in metabolizing enzymes like CYP1A2 influence the levels of this compound and if this has clinical consequences.
By addressing these research questions, the scientific community can better elucidate the clinical significance of this compound and determine if its measurement has a future role in optimizing Trimethoprim therapy.
References
- 1. Expert consensus on the clinical application of therapeutic drug monitoring for trimethoprim-sulfamethoxazole [cjic.com.cn]
- 2. DailyMed - SULFAMETHOXAZOLE AND TRIMETHOPRIM tablet [dailymed.nlm.nih.gov]
- 3. Trimethoprim: laboratory and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. Sub-therapeutic trimethoprim and sulfamethoxazole plasma concentrations during continuous venovenous hemofiltration in a patient with COVID-19 and pulmonary Pneumocystis jirovecii co-infection: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Altered Formation of Trimethoprim N-Oxide in Disease States: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trimethoprim (B1683648) N-oxide formation in healthy individuals versus those with diseased states, particularly renal and liver disease. Understanding the metabolic fate of Trimethoprim is crucial for optimizing its therapeutic efficacy and minimizing potential toxicities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows involved.
Impact of Disease on Trimethoprim N-Oxide Formation: A Quantitative Overview
The metabolism of Trimethoprim, a widely used antibiotic, is significantly influenced by the health status of an individual, primarily due to alterations in the activity of drug-metabolizing enzymes and changes in drug elimination pathways. The formation of its N-oxide metabolites is a key aspect of its biotransformation.
In healthy individuals, Trimethoprim is metabolized in the liver by cytochrome P450 (CYP) enzymes. Specifically, CYP3A4 is the predominant enzyme responsible for the formation of Trimethoprim 1-N-oxide, while CYP1A2 is primarily involved in the formation of Trimethoprim 3-N-oxide. These N-oxide metabolites are considered minor products, accounting for less than 5% of the total Trimethoprim metabolism[1].
Renal Disease:
Chronic kidney disease (CKD) profoundly impacts the pharmacokinetics of Trimethoprim. The primary route of elimination for both Trimethoprim and its metabolites is through the kidneys. In patients with renal failure, the elimination rates and urinary concentrations of Trimethoprim are significantly reduced[2]. This leads to an accumulation of the parent drug and its metabolites in the plasma. While direct quantitative comparisons of this compound levels in the plasma of healthy versus renal-impaired individuals are not extensively documented in publicly available literature, the reduced renal clearance strongly suggests that concentrations of N-oxide metabolites would be elevated in this population. Dosage adjustments are therefore recommended for patients with renal insufficiency to prevent the accumulation of Trimethoprim and its metabolites, which could lead to toxicity.
Liver Disease:
The liver is the primary site of Trimethoprim metabolism. Liver diseases, such as cirrhosis, can lead to reduced CYP450 enzymatic activity[3]. The impact of liver disease on drug metabolism can be complex and unpredictable, as the activity of different CYP isozymes may be differentially affected[3]. Since CYP3A4 and CYP1A2 are crucial for the N-oxidation of Trimethoprim, hepatic dysfunction is expected to impair the formation of Trimethoprim N-oxides. This could potentially lead to a greater proportion of the drug being eliminated unchanged or through other metabolic pathways. However, specific quantitative data on plasma or urinary levels of Trimethoprim N-oxides in patients with liver disease compared to healthy subjects is scarce in the available literature.
Data Summary Table:
Due to the limited availability of direct comparative quantitative data, the following table provides a qualitative summary based on established pharmacokinetic principles.
| Parameter | Healthy State | Renal Disease | Liver Disease |
| Primary Metabolizing Enzymes | CYP3A4 (for 1-N-oxide), CYP1A2 (for 3-N-oxide) | Unchanged | Potentially reduced activity |
| N-Oxide Formation | Normal | Potentially decreased formation rate but increased accumulation due to reduced clearance | Likely decreased |
| Plasma Concentration of N-Oxides | Low | Expected to be elevated due to accumulation | Expected to be lower |
| Urinary Excretion of N-Oxides | Normal | Significantly reduced | Potentially reduced |
Experimental Protocols
Quantification of Trimethoprim N-Oxides in Human Plasma using UPLC-MS/MS
This protocol provides a robust and sensitive method for the simultaneous quantification of Trimethoprim and its N-oxide metabolites in human plasma.
1. Sample Preparation:
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing an internal standard (e.g., Trimethoprim-d9).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
2. UPLC-MS/MS Analysis:
-
Chromatographic System: A Waters ACQUITY UPLC system or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Trimethoprim, Trimethoprim 1-N-oxide, Trimethoprim 3-N-oxide, and the internal standard are monitored.
3. Data Analysis:
-
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Visualizations
Metabolic Pathway of Trimethoprim
Caption: Metabolic pathway of Trimethoprim highlighting N-oxidation.
Experimental Workflow for Metabolite Quantification
Caption: Workflow for quantifying Trimethoprim N-oxides in plasma.
References
A Comparative Guide to the Validation of a UV-Vis Spectrophotometric Method for Trimethoprim Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated UV-Vis spectrophotometric method for the quantitative analysis of trimethoprim (B1683648) against the widely used High-Performance Liquid Chromatography (HPLC) method. The information presented, supported by experimental data from various studies, is intended to assist researchers in selecting the appropriate analytical technique for their specific needs, considering factors such as accuracy, precision, and cost-effectiveness.
Method Performance Comparison
The selection of an analytical method is a critical decision in drug development and quality control. While HPLC is often considered the gold standard for its high sensitivity and selectivity, UV-Vis spectrophotometry presents a simpler, more economical, and rapid alternative for the routine analysis of trimethoprim.[1][2][3] The following tables summarize the key validation parameters for both methods, offering a clear comparison of their performance.
| Validation Parameter | UV-Vis Spectrophotometric Method | High-Performance Liquid Chromatography (HPLC) Method |
| Linearity Range | 4.0 - 60 µg/mL[4][5] | 0.25 - 100 µg/mL[6] |
| Correlation Coefficient (r²) | ≥ 0.999[5][7] | ≥ 0.99[6] |
| Accuracy (% Recovery) | 98.83 - 99.93%[7] | 82%[6] |
| Precision (% RSD) | < 2%[7][8] | < 15% |
| Limit of Detection (LOD) | 0.446 - 2.72 µg/mL[1][5] | 0.05 - 0.1 µg/mL[6][9] |
| Limit of Quantification (LOQ) | 0.346 - 9.09 µg/mL[5][10] | Not explicitly found in all searches |
Table 1: Comparison of Quantitative Validation Data for Trimethoprim Analysis
| Method Characteristic | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measurement of light absorbance | Separation based on partitioning between a mobile and stationary phase |
| Instrumentation | UV-Vis Spectrophotometer | HPLC system with pump, injector, column, and detector |
| Solvent/Mobile Phase | Simple solvents (e.g., Methanol (B129727), Dimethyl Sulfoxide)[5][7] | Complex mobile phases (e.g., Acetonitrile (B52724), buffers)[6][11] |
| Analysis Time | Rapid | Longer run times |
| Cost | Lower instrument and operational cost | Higher instrument and operational cost |
| Selectivity | Lower, potential for interference | High, separates trimethoprim from other components |
Table 2: General Comparison of UV-Vis Spectrophotometry and HPLC for Trimethoprim Analysis
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the UV-Vis spectrophotometric and HPLC analysis of trimethoprim.
UV-Vis Spectrophotometric Method Protocol
This protocol is based on the principles of direct UV spectrophotometry, where the absorbance of a trimethoprim solution is measured at its wavelength of maximum absorbance (λmax).
1. Materials and Reagents:
-
Trimethoprim reference standard
-
Methanol (or other suitable solvent like Dimethyl Sulfoxide)[5][7]
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of trimethoprim reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
3. Preparation of Calibration Standards:
-
From the stock solution, prepare a series of calibration standards by appropriate dilution with methanol to cover the linear range (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[5]
4. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan a suitable concentration of the trimethoprim standard solution (e.g., 10 µg/mL) in the UV range (200-400 nm) against a methanol blank.
-
The wavelength at which maximum absorbance occurs is the λmax for trimethoprim (typically around 271-285 nm).[5][7]
5. Sample Analysis:
-
Prepare the sample solution by dissolving a known quantity of the formulation (e.g., powdered tablets) in methanol, followed by filtration and appropriate dilution to bring the concentration within the calibration range.
-
Measure the absorbance of the sample solution at the determined λmax.
6. Quantification:
-
Construct a calibration curve by plotting the absorbance of the calibration standards versus their concentrations.
-
Determine the concentration of trimethoprim in the sample solution from the calibration curve using the linear regression equation.
High-Performance Liquid Chromatography (HPLC) Method Protocol
This protocol describes a reversed-phase HPLC method for the determination of trimethoprim.
1. Materials and Reagents:
-
Trimethoprim reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium acetate (B1210297) or other suitable buffer components
-
C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm)[12]
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.01 M sodium acetate) and acetonitrile in a suitable ratio.[6]
-
Column Temperature: Ambient or controlled (e.g., 45 °C).[11]
-
Injection Volume: 20 µL.[11]
3. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of trimethoprim reference standard in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to concentrations covering the desired range.
-
Prepare sample solutions by extracting trimethoprim from the matrix (e.g., plasma, powdered tablets) using a suitable solvent, followed by filtration and dilution with the mobile phase.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area and retention time for trimethoprim.
5. Quantification:
-
Create a calibration curve by plotting the peak area of the standards against their concentrations.
-
Calculate the concentration of trimethoprim in the samples based on the calibration curve.
Method Validation Workflow
The validation of an analytical method ensures its reliability for its intended purpose. The following diagram illustrates the typical workflow for validating a UV-Vis spectrophotometric method according to ICH guidelines.[7]
Caption: Workflow for the validation of a UV-Vis spectrophotometric method.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. sciencescholar.us [sciencescholar.us]
- 6. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijream.org [ijream.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. historymedjournal.com [historymedjournal.com]
- 12. applications.emro.who.int [applications.emro.who.int]
Eradicating a Persistent Threat: A Comparative Guide to Advanced Oxidation Processes for Trimethoprim Degradation
For Immediate Publication
A deep dive into the efficacy of various advanced oxidation processes (AOPs) for the degradation of the antibiotic trimethoprim (B1683648) reveals significant potential for wastewater remediation. This guide provides a comparative analysis of leading AOPs, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and optimizing treatment strategies.
The widespread use of the antibiotic trimethoprim (TMP) has led to its persistent presence in aquatic environments, posing a significant threat through the potential development of antibiotic-resistant bacteria. Conventional wastewater treatment methods often fall short in completely removing such recalcitrant pharmaceutical compounds. Advanced oxidation processes, characterized by the generation of highly reactive hydroxyl and sulfate (B86663) radicals, offer a promising solution for the complete degradation of TMP.
This comparative guide evaluates the performance of several AOPs, including ozonation, Fenton and photo-Fenton processes, photocatalysis using titanium dioxide (TiO2), and persulfate-based methods. The analysis is based on a comprehensive review of published experimental data, focusing on degradation efficiency, reaction kinetics, and mineralization rates.
Comparative Performance of AOPs for Trimethoprim Degradation
The selection of an appropriate AOP for TMP degradation depends on various factors, including the desired removal efficiency, treatment time, operational costs, and the composition of the water matrix. The following tables summarize the quantitative performance of different AOPs under various experimental conditions.
| AOP System | Initial TMP Concentration | Key Reactants & Conditions | Degradation Efficiency (%) | Time | Mineralization (%) | Reference |
| Fenton | 0.05 mM | [H₂O₂] = 1 mM, [Fe(II)] = 0.05 mM | 100 | - | 54.9 | [1][2] |
| Fe(II)-activated Persulfate | 0.05 mM | [Persulfate] = 4 mM, [Fe(II)] = 4 mM | 73.4 | - | 40.5 | [1][2] |
| UV/H₂O₂ | 10 µM | [H₂O₂] = 100 µM, UV-254 nm | >95 (radical degradation) | - | - | [3] |
| UV/Persulfate | 10 µM | [PS] = 100 µM, UV-254 nm | >95 (radical degradation) | - | - | [3] |
| Photo-Fenton | 0.0689 mmol/L | pH=4, [H₂O₂]=3.0 mmol/L, [FeSO₄]=0.06 mmol/L, UVA=12 mW/cm² | 99.95 | 6 min | - | [4][5][6] |
| UV/TiO₂ | 40 ppm | TiO₂-P25, UV light at 254 nm | - | - | 50 | [7][8] |
| UV/Metal-TiO₂ | 40 ppm | Metallic nanoparticles on TiO₂-P25, UV light at 254 nm | - | - | up to 80 | [7][8] |
| Ozonation | 10 mg/L | Excessive ozone, pH 6, 0 °C | >99 | 30 s | - | [9][10] |
| UV/Chlorine | - | - | Synergistic effect, higher than chlorination or UV alone | - | - | [11] |
Table 1: Comparative Degradation and Mineralization of Trimethoprim by Various AOPs.
| AOP System | Kinetic Model | Rate Constant | Reference |
| UV/H₂O₂ | Pseudo-first-order | Initial degradation rate = 1.657 µM min⁻¹ | [3] |
| UV/Persulfate | Pseudo-first-order | Initial degradation rate = 2.581 µM min⁻¹, k(SO₄⁻, TMP) = 3.88x10⁹ M⁻¹s⁻¹ | [3] |
| UV Photolysis | Pseudo-first-order | Initial degradation rate = 0.038 µM min⁻¹ | [3] |
| TiO₂ Photocatalysis (pH 6.3) | - | k = 0.0372 min⁻¹ | [12] |
| TiO₂ Photocatalysis (pH 8.1) | - | k = 0.0306 min⁻¹ | [12] |
Table 2: Kinetic Data for Trimethoprim Degradation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of the experimental protocols for the key AOPs discussed.
Fenton and Fe(II)-Activated Persulfate Processes
A study comparing the Fenton and Fe(II)-activated persulfate processes for TMP degradation used an initial TMP concentration of 0.05 mM.[1][2] For the Fenton process, complete degradation was achieved with 1 mM of H₂O₂ and 0.05 mM of Fe(II), resulting in 54.9% mineralization.[1][2] In contrast, the Fe(II)-activated persulfate process utilized 4 mM of both persulfate and Fe(II) to achieve 73.4% degradation and 40.5% mineralization.[1][2] The influence of reactant concentrations was found to be significant in both systems.[1][2] It is important to note that in actual wastewater, the removal efficiency of TMP decreased to 35.8% for the Fenton process and 43.6% for the Fe(II)-activated persulfate process, highlighting the impact of the water matrix.[1][2]
UV/Persulfate Process
In a typical UV/Persulfate experiment, a solution of trimethoprim (e.g., 10 μM) is subjected to UV irradiation at 254 nm in the presence of a persulfate salt (e.g., 100 μM).[3] The degradation kinetics are often monitored by taking samples at regular intervals and analyzing the TMP concentration using High-Performance Liquid Chromatography (HPLC).[13] The degradation of TMP in this system follows pseudo-first-order kinetics and is significantly faster than direct photolysis.[3] The dominant reactive species is the sulfate radical (SO₄•⁻).[3]
Photo-Fenton Process
The photo-Fenton process involves the reaction of TMP with Fenton's reagent (Fe²⁺ and H₂O₂) under UV irradiation. Optimal conditions for the degradation of an initial TMP concentration of 0.0689 mmol/L were found to be a pH of 4, an H₂O₂ concentration of 3.0 mmol/L, an FeSO₄ concentration of 0.06 mmol/L, and a UVA intensity of 12 mW/cm².[4][5][6] Under these conditions, a degradation rate of 99.95% was achieved in just 6 minutes.[4][5][6] The synergistic effect of UV irradiation is attributed to the photoreduction of Fe³⁺ back to Fe²⁺, which allows for the continuous generation of hydroxyl radicals.[4]
TiO₂ Photocatalysis
For TiO₂ photocatalysis, a suspension of TiO₂ nanoparticles (e.g., TiO₂-P25) in a TMP solution (e.g., 40 ppm) is irradiated with UV light (e.g., at 254 nm).[7][8] The photocatalytic activity can be enhanced by depositing metallic nanoparticles such as gold, silver, copper, or nickel onto the TiO₂ surface.[7][8] While bare TiO₂-P25 achieved about 50% mineralization of TMP, the addition of metallic nanoparticles increased mineralization to as high as 80%.[7][8] The pH of the solution also plays a crucial role, with a nanostructured TiO₂ film showing a higher degradation rate at pH 6.3 compared to pH 8.1.[12]
Ozonation
Ozonation experiments are typically conducted by bubbling ozone gas through a reactor containing the TMP solution. In one study, with an initial TMP concentration of 10 mg/L at pH 6 and 0 °C, excessive ozone led to over 99% degradation in just 30 seconds.[9][10] The degradation of TMP by ozonation can occur through direct reaction with ozone molecules or indirect reaction with hydroxyl radicals.[9] The presence of natural organic matter, such as humic acids, can inhibit the degradation process due to competitive reactions.[9][10]
Analytical Methods
The concentration of trimethoprim during degradation experiments is most commonly determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV or diode array detector.[13][14] For more detailed analysis of degradation byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often employed.[15][16]
Visualizing the Process
To better understand the experimental workflow and the relationships between different components of a comparative study on AOPs for trimethoprim degradation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Trimethoprim degradation by Fenton and Fe(II)-activated persulfate processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of trimethoprim by sulfate radical-based advanced oxidation processes: kinetics, mechanisms, and effects of natural water matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Degradation of Trimethoprim Using Photo-Fenton Oxidation Technology [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. DSpace-CRIS [geocris.unam.mx]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. media.neliti.com [media.neliti.com]
- 14. scispace.com [scispace.com]
- 15. Degradation of trimethoprim in aqueous by persulfate activated with nanosecond pulsed gas-liquid discharge plasma: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. pubs.acs.org [pubs.acs.org]
Assessing the Bioequivalence of Different Trimethoprim Formulations: A Comparative Guide
This guide provides a comprehensive comparison of the bioequivalence of different oral formulations of trimethoprim (B1683648), often in combination with sulfamethoxazole (B1682508). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of product performance based on experimental data.
Quantitative Bioequivalence Data
The bioequivalence of different trimethoprim formulations is primarily assessed through key pharmacokinetic parameters. These include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Bioequivalence is generally concluded if the 90% confidence intervals (CI) for the ratio of the geometric means of Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-∞) of the test product to the reference product fall within the range of 80.00-125.00%.[1][2]
Below are summary tables from various studies comparing different formulations of trimethoprim, typically in a fixed-dose combination with sulfamethoxazole.
Table 1: Bioequivalence Study of Two Oral Formulations of Cotrimoxazole Tablets in Healthy Chinese Volunteers (Fasting Conditions) [1][2]
| Parameter | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| Trimethoprim (TMP) | |||
| Cmax (ng/mL) | 894 | 863 | 102.66% (98.54-106.95%) |
| AUC0-t (ng·h/mL) | - | - | 103.41% (99.31-107.68%) |
| AUC0-∞ (ng·h/mL) | - | - | 103.44% (99.49-107.55%) |
| Sulfamethoxazole (SMX) | |||
| Cmax (ng/mL) | 29,500 | 27,100 | 108.86% (104.03-113.92%) |
| AUC0-t (ng·h/mL) | - | - | 102.07% (100.46-103.70%) |
| AUC0-∞ (ng·h/mL) | - | - | 102.09% (100.41-103.81%) |
Note: In this study, the 90% CIs for both trimethoprim and sulfamethoxazole fell within the accepted bioequivalence range of 80.00-125.00%.[1][2]
Table 2: Bioequivalence Study of Two Commercial Preparations of Trimethoprim/Sulfamethoxazole Oral Suspension in Healthy Male Volunteers [3][4]
| Parameter | Trial Preparation | Reference Preparation | 95% CI of the Quotient |
| Trimethoprim (TMP) | |||
| Cmax (ng/mL) | 1630 (310) | 1620 (320) | 94.7% - 107.2% |
| AUC0-t (ng·h/mL) | 19,810 (3550) | 19,830 (3640) | 94.4% - 105.1% |
| AUC0-∞ (ng·h/mL) | 21,340 (3980) | 21,470 (4090) | 93.9% - 105.1% |
| Sulfamethoxazole (SMX) | |||
| Cmax (µg/mL) | 36.6 (7.7) | 36.5 (7.0) | 94.1% - 105.8% |
| AUC0-t (µg·h/mL) | 430.7 (89.1) | 430.3 (96.4) | 95.8% - 104.0% |
| AUC0-∞ (µg·h/mL) | 468.8 (101.9) | 470.9 (111.4) | 95.4% - 104.1% |
Note: Values are presented as mean (SD). The study concluded that the two preparations were bioequivalent.[3][4]
Experimental Protocols
The methodologies employed in bioequivalence studies of trimethoprim formulations are standardized to ensure the reliability of the results.
Study Design
A typical bioequivalence study for trimethoprim formulations follows a randomized, single-dose, two-period, two-sequence, crossover design.[3][5][6] This design involves the following steps:
-
Subject Recruitment: Healthy adult volunteers are recruited for the study.[6]
-
Randomization: Subjects are randomly assigned to one of two sequences of treatment administration.
-
Dosing Periods: In the first period, subjects in one group receive the test formulation, while the other group receives the reference formulation. After a washout period, the treatments are crossed over for the second period.
-
Washout Period: A washout period of at least 7 days is maintained between the two dosing periods to ensure complete elimination of the drug from the body and prevent carry-over effects.[6][7]
-
Fasting Conditions: The study is typically conducted under fasting conditions, as food can affect the absorption of the drug.[1][6]
Blood Sampling
To characterize the pharmacokinetic profile of trimethoprim, blood samples are collected at specific time points. Intensive sampling is performed within the first four hours after drug administration to accurately determine the Cmax.[6] A common sampling schedule includes pre-dose and multiple post-dose time points up to 48 or 72 hours.[1][6] Plasma is separated from the blood samples by centrifugation and stored at low temperatures (e.g., -60°C) until analysis.[1]
Analytical Method
The concentration of trimethoprim and, if present, sulfamethoxazole in plasma samples is determined using a validated analytical method. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometric (MS/MS) detection is commonly employed for this purpose.[1][8][9][10] These methods are sensitive and specific for the quantification of the drugs in biological fluids.[8][10][11]
Visualizations
Signaling Pathway: Mechanism of Action of Trimethoprim
Trimethoprim exerts its antibacterial effect by targeting the bacterial folate synthesis pathway.[12][13][14] It specifically inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[12][13][14][15][16] THF is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[15] By blocking this step, trimethoprim ultimately inhibits bacterial DNA synthesis, leading to a bacteriostatic effect.[12][15] When used in combination with sulfamethoxazole, which inhibits an earlier step in the same pathway, a synergistic and often bactericidal effect is achieved.[12][13][14]
Caption: Mechanism of action of trimethoprim and sulfamethoxazole.
Experimental Workflow: Bioequivalence Study
The workflow for a typical bioequivalence study is a structured process designed to minimize bias and ensure the scientific validity of the results.
References
- 1. Pharmacokinetics and bioequivalence evaluation of two oral formulations of cotrimoxazole tablets in healthy Chinese volunteers under fasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioequivalence of two commercial preparations of trimethoprim/sulfamethoxazole: a randomized, single-dose, single-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Randomized, Open-Label, Two-Sequence, Crossover Trial Evaluating the Bioequivalence, and Pharmacokinetics of Two Sulfamethoxazole/Trimethoprim Tablet Formulations in Healthy Chinese Volunteers Under Fasting Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. extranet.who.int [extranet.who.int]
- 7. extranet.who.int [extranet.who.int]
- 8. Determination of trimethoprim in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Simultaneous determination of sulfamethoxazole and trimethoprim in biological fluids for high-throughput analysis: comparison of HPLC with ultraviolet and tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 12. Trimethoprim - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 14. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
Navigating Trimethoprim Therapy: A Comparative Guide to Biomarkers for Predicting Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
Trimethoprim (B1683648), a cornerstone of antibacterial therapy, often in combination with sulfamethoxazole, presents a clinical challenge due to inter-individual variability in drug response and the emergence of resistance. Optimizing therapeutic efficacy while minimizing adverse drug reactions necessitates the use of reliable biomarkers. This guide provides a comparative overview of established and potential biomarkers for predicting clinical outcomes of trimethoprim therapy, with a focus on the underexplored potential of its N-oxide metabolites.
Current and Potential Biomarkers in Trimethoprim Therapy
The ideal biomarker for trimethoprim therapy should provide a clear indication of either therapeutic success or the risk of adverse events. Currently, two main approaches are utilized: monitoring the parent drug concentration and identifying pathogen-specific resistance markers. The measurement of trimethoprim metabolites, such as Trimethoprim N-oxides, represents a potential future direction in personalizing therapy.
Established Biomarker: Parent Drug Concentration (Therapeutic Drug Monitoring - TDM)
Therapeutic drug monitoring (TDM) of trimethoprim aims to maintain plasma concentrations within a therapeutic window to ensure efficacy and avoid toxicity. While TDM is a widely used strategy for many antimicrobials, its clinical utility for trimethoprim is still a subject of discussion.[1][2][3] Some studies suggest a correlation between trimethoprim concentrations and clinical effectiveness, particularly for infections like Pneumocystis jirovecii pneumonia, with concentrations greater than 5 mg/L being associated with effectiveness and those exceeding 15 mg/L linked to toxicity.[4] However, other retrospective studies have not found a significant association between serum levels of the parent drug and clinical failure or toxicity.[1][2]
Established Biomarker: Bacterial Resistance Genes
For urinary tract infections (UTIs), a common indication for trimethoprim, the presence of resistance genes in the causative pathogen is a strong predictor of treatment failure. The detection of dfrA genes, which confer resistance to trimethoprim, in urinary pathogens has been shown to be a good biomarker for predicting phenotypic resistance and, consequently, poor clinical outcomes.[5] In vitro resistance has been shown to translate into therapeutic failure in a significant percentage of patients with a trimethoprim-resistant uropathogen.[5]
Potential Biomarker: Trimethoprim N-Oxide Levels
Trimethoprim is primarily metabolized in the liver, with 10-20% of the drug being converted to various metabolites, including the principal 1- and 3-oxides.[6][7] The formation of this compound is predominantly carried out by the cytochrome P450 enzyme CYP1A2.[8] While analytical methods exist for the quantification of these N-oxide metabolites, to date, no clinical studies have directly correlated their levels with therapeutic efficacy or toxicity. The rationale for investigating this compound as a biomarker lies in the potential for these metabolites to reflect the metabolic activity of an individual, which could influence both drug clearance and the formation of other potentially reactive intermediates.
Another area of interest is the formation of reactive trimethoprim intermediates that can form adducts with cellular macromolecules. The detection of N-acetyl-l-cysteine (NAC) adducts of these reactive metabolites in urine has been proposed as a potential biomarker for predicting adverse drug reactions.[9]
Comparative Analysis of Biomarker Strategies
The selection of a biomarker strategy depends on the clinical context, the available resources, and the specific question being addressed (e-g., efficacy versus toxicity). The following table summarizes the key characteristics of the different approaches.
| Feature | Parent Drug TDM | Resistance Gene Detection | This compound Levels (Potential) |
| Primary Utility | Optimizing dosage, potentially reducing toxicity | Predicting treatment failure, guiding initial antibiotic choice | Potentially predicting metabolic phenotype, risk of ADRs |
| Sample Matrix | Plasma, Serum | Bacterial isolate, Urine | Plasma, Urine |
| Key Advantage | Provides real-time information on drug exposure | High predictive value for treatment failure in UTIs | May provide insight into individual metabolic capacity |
| Key Limitation | Unclear correlation with clinical outcomes in some studies | Only applicable if the pathogen can be isolated and tested | No established correlation with clinical outcomes to date |
| Turnaround Time | Hours to days | Days (culture-based) or hours (molecular methods) | Hours to days |
Experimental Protocols
Accurate and reproducible measurement is fundamental to the clinical application of any biomarker. Below are generalized protocols for the quantification of trimethoprim and the detection of resistance genes.
Quantification of Trimethoprim and its Metabolites by LC-MS/MS
This method is suitable for the simultaneous quantification of trimethoprim and its metabolites, including N-oxides, in plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution (e.g., deuterated trimethoprim).
-
Precipitate proteins by adding 400 µL of acetonitrile (B52724).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 1:3 methanol:water).[10]
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into an ultra-high-performance liquid chromatography (UHPLC) system.
-
Use a suitable column (e.g., a biphenyl (B1667301) column) for chromatographic separation.[10]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for trimethoprim and each of its metabolites.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the analytes.
-
Determine the concentration of each analyte in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Detection of Trimethoprim Resistance Genes (dfrA) by PCR
This protocol outlines the detection of dfrA genes from bacterial isolates or directly from urine samples.
-
DNA Extraction:
-
From Bacterial Colonies: Resuspend a single colony in sterile water and heat to lyse the cells.
-
From Urine: Centrifuge the urine sample to pellet the bacteria. Extract DNA from the pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target dfrA genes.
-
Add the extracted DNA to the master mix.
-
Perform PCR using a thermal cycler with an appropriate amplification program (denaturation, annealing, and extension steps).
-
-
Detection of PCR Products:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result for the respective dfrA gene.
-
Alternatively, real-time PCR can be used for simultaneous amplification and detection.
-
Visualizing Pathways and Workflows
Understanding the metabolic fate of trimethoprim and the clinical workflow for biomarker-guided therapy is crucial for researchers.
Caption: Metabolic pathway of trimethoprim.
Caption: Biomarker-guided trimethoprim therapy workflows.
Future Directions
The correlation of this compound levels with clinical outcomes remains a significant knowledge gap. Future research should focus on prospective clinical studies that longitudinally measure this compound concentrations in patients receiving trimethoprim therapy. These studies should aim to:
-
Establish a definitive correlation between this compound levels and clinical endpoints such as microbiological cure, clinical cure, and the incidence of adverse drug reactions.
-
Investigate the influence of genetic polymorphisms in CYP1A2 and other metabolizing enzymes on this compound levels and clinical outcomes.
-
Develop and validate point-of-care tests for the rapid quantification of Trimethoprim N-oxides to facilitate timely clinical decision-making.
By exploring the potential of this compound as a biomarker, the scientific community can move closer to a more personalized and effective use of this important antibiotic.
References
- 1. Relationship of Sulfamethoxazole Therapeutic Drug Monitoring to Clinical Efficacy and Toxicity: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publichealthontario.ca [publichealthontario.ca]
- 4. Population Pharmacokinetics of Trimethoprim/Sulfamethoxazole: Dosage Optimization for Patients with Renal Insufficiency or Receiving Continuous Renal Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Outcomes associated with trimethoprim/sulphamethoxazole (TMP/SMX) therapy in TMP/SMX resistant community-acquired UTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism Profiles of Trimethoprim in Idiosyncratic Adverse Drug Reaction-Affected Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Urinary biomarkers of trimethoprim bioactivation in vivo following therapeutic dosing in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trimethoprim N-oxide: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Trimethoprim N-oxide must adhere to strict disposal protocols due to its classification as a hazardous substance with significant aquatic toxicity. This guide provides essential safety and logistical information to ensure the proper management and disposal of this compound waste, safeguarding both laboratory personnel and the environment.
Hazard Classification and Safety Profile
This compound is classified as hazardous, with specific warnings for its environmental impact. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Due to its high aquatic toxicity, this compound and any materials contaminated with it must not be disposed of down the drain or in regular trash.[1] Improper disposal can lead to significant environmental damage.
Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. This process is designed to comply with general hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
1. Waste Identification and Segregation:
-
Identify: All waste streams containing this compound must be identified. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Segregate: This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams. Collect this compound waste in a dedicated, properly labeled hazardous waste container.
2. Waste Accumulation and Storage:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition.
-
Labeling: Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the hazard characteristics (e.g., "Aquatic Toxin").
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste.
3. Arrange for Disposal:
-
Contact EHS: Once the waste container is full, or if waste has been accumulated for an extended period (consult your institution's policy), contact your facility's Environmental Health and Safety (EHS) department.
-
Waste Pickup: The EHS department will arrange for the pickup of the hazardous waste by a licensed hazardous waste disposal vendor.
-
Documentation: Ensure all necessary paperwork for the waste pickup is completed as required by your institution and the disposal vendor.
4. Spill Management:
-
In the event of a spill, contain the spill using appropriate absorbent materials.
-
Wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Collect all spill cleanup materials and place them in the designated this compound hazardous waste container.
-
Report the spill to your laboratory supervisor and EHS department.
Regulatory Framework
The disposal of this compound is governed by federal and state hazardous waste regulations. While a specific federal RCRA waste code for this compound is not explicitly listed, its characteristic of aquatic toxicity makes it a hazardous waste. The final waste classification and disposal methodology must be determined in consultation with your institution's EHS professionals and the licensed waste disposal contractor, who will be familiar with state-specific requirements.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to human health and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans.
References
Essential Safety and Operational Guidance for Handling Trimethoprim N-oxide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Trimethoprim N-oxide is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE. Due to limited specific data for this compound, these recommendations are based on the closely related compound, Trimethoprim.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374.[1] | To prevent skin contact. It is recommended to check the resistance to chemicals of the protective gloves with the supplier.[1] |
| Eye/Face Protection | Use safety goggles with side protection.[1] Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] | To protect eyes from splashes and dust. |
| Skin and Body Protection | Wear protective clothing.[3] | To prevent skin exposure. |
| Respiratory Protection | Respiratory protection is required when dusts are generated. Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | To prevent inhalation of dust or aerosols. |
Emergency Procedures: A Step-by-Step Guide
In the event of accidental exposure to this compound, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove any contact lenses and continue rinsing.[4] Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2] Remove contaminated clothing and shoes.[4] If skin irritation persists, call a physician.[2]
-
Inhalation: Remove to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink afterwards plenty of water.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Spill Response
For small spills, dampen the solid material with a suitable solvent like acetone (B3395972) and transfer it to a container for disposal.[5] For larger spills, increase the precautionary distance and prevent the material from entering drains.[3][5]
Handling and Disposal Plan
Safe Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[4]
-
Use in a well-ventilated area and avoid dust formation.[2][3]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
Disposal
-
Dispose of contents and container to an approved waste disposal plant.[4] This material and its container must be disposed of as hazardous waste.[1] Do not empty into drains.[1]
Visualizing Safety Protocols
To further clarify the procedural workflows, the following diagrams illustrate the logical steps for handling this compound and responding to accidental exposure.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for accidental exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
